Tetradecanal
Description
Tetradecanal is a long-chain fatty aldehyde that is tetradecane in which two hydrogens attached to a terminal carbon are replaced by an oxo group. It is found in coriander. It has a role as a bacterial metabolite and a plant metabolite. It is a long-chain fatty aldehyde and a 2,3-saturated fatty aldehyde. It derives from a hydride of a tetradecane.
Structure
3D Structure
Properties
IUPAC Name |
tetradecanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h14H,2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUFTBALEZWWIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021665 | |
| Record name | Myristyl aldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, colourless to pale yellow liquid/fatty, orris-like odour | |
| Record name | Tetradecanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034283 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Myristaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/263/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
166.00 °C. @ 24.00 mm Hg | |
| Record name | Tetradecanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034283 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble inmost organic solvents; Insoluble in water, 1 ml in 1 ml of 80% alcohol (in ethanol) | |
| Record name | Myristaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/263/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.825-0.830 | |
| Record name | Myristaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/263/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
124-25-4 | |
| Record name | Tetradecanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetradecanal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TETRADECANAL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66435 | |
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| Record name | Tetradecanal | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Myristyl aldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetradecanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.267 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYRISTALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44AJ2LT15N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tetradecanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034283 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
30 °C | |
| Record name | Tetradecanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034283 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Central Role of Tetradecanal in Bacterial Bioluminescence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bacterial bioluminescence is a fascinating biological phenomenon involving the emission of light through a series of enzyme-catalyzed reactions. Central to this process is the long-chain aliphatic aldehyde, tetradecanal, which serves as a key substrate for the luciferase enzyme. This technical guide provides an in-depth exploration of the pivotal role of this compound, detailing its synthesis, utilization in the light-emitting reaction, and the regulatory mechanisms that govern its availability. We present quantitative data from key studies, detailed experimental protocols for relevant assays, and visual diagrams of the core biochemical pathways to offer a comprehensive resource for professionals in research and drug development.
Introduction
Bioluminescence in bacteria is orchestrated by the lux operon, which encodes the necessary enzymatic machinery for light production. The core reaction is catalyzed by luciferase (encoded by luxA and luxB), a flavin-dependent monooxygenase.[1] This enzyme utilizes reduced flavin mononucleotide (FMNH₂) and molecular oxygen to oxidize a long-chain aliphatic aldehyde, resulting in the emission of blue-green light, typically around 490 nm.[1][2] While several aldehydes can serve as substrates in vitro, extensive evidence points to this compound (also known as myristyl aldehyde) as the primary natural aldehyde used in vivo for this reaction.[3][4][5] The availability of this compound is a critical control point for the intensity and duration of light emission, making its synthesis and regulation a key area of study.
The Core Bioluminescent Reaction
The fundamental chemical transformation in bacterial bioluminescence involves three substrates: reduced flavin mononucleotide (FMNH₂), molecular oxygen (O₂), and a long-chain aliphatic aldehyde. The heterodimeric luciferase enzyme (LuxAB) catalyzes their conversion into oxidized flavin mononucleotide (FMN), the corresponding long-chain carboxylic acid, water, and light.[2]
The reaction proceeds through several key intermediates:
-
Luciferase binds FMNH₂ and reacts with O₂ to form a reactive C4a-peroxyflavin intermediate.[1][6]
-
This intermediate then reacts with this compound to form a C4a-peroxyhemiacetal.[1]
-
The decomposition of this unstable intermediate generates an excited state C4a-hydroxyflavin, which serves as the light emitter.[1][2]
-
As the excited state molecule relaxes to its ground state, it releases a photon of light. The final products are FMN, water, and myristic acid (tetradecanoic acid).[2]
Biosynthesis and Recycling of this compound
The continuous supply of this compound is crucial for sustained luminescence and is managed by a dedicated pathway involving both synthesis and recycling.
De Novo Synthesis via the Fatty Acid Reductase Complex
This compound is synthesized from cellular fatty acid pools by the fatty acid reductase (FAR) complex. This multienzyme complex is encoded by the luxC, luxD, and luxE genes, which are part of the lux operon and are therefore co-induced with luciferase.[2][7] The synthesis is a three-step process:
-
Activation (LuxE): The acyl-ACP synthetase (LuxE) activates a free fatty acid (myristic acid) using ATP to form an acyl-AMP intermediate, which then reacts to form an acyl-thioester.[8]
-
Transfer (LuxD): The acyl-transferase (LuxD) transfers the acyl group.[8]
-
Reduction (LuxC): Finally, the acyl-CoA reductase (LuxC), a 54 kDa polypeptide, reduces the activated fatty acyl substrate to this compound in an NADPH-dependent reaction.[8][9]
The Recycling Pathway
The product of the luciferase reaction, myristic acid, is not a terminal waste product. Evidence from aldehyde mutants of Beneckea harveyi shows that this fatty acid can be efficiently recycled back into this compound.[3][4] This recycling is highly specific to the 14-carbon chain, further supporting this compound's role as the natural substrate.[3][4] This pathway allows the bacteria to sustain high levels of light output without continuously depleting their fatty acid pools.
Quantitative Analysis of Substrate Specificity and Reaction Kinetics
Quantitative studies have been essential in confirming the central role of this compound and understanding the efficiency of the enzymes involved.
Aldehyde and Fatty Acid Specificity
Experiments using aldehyde mutants of B. harveyi, which require an external supply of aldehyde or fatty acid to produce light, have demonstrated a strong preference for 14-carbon chain compounds. The addition of cyanide, which blocks respiration and enhances the recycling pathway, dramatically increases photon yields specifically when this compound or myristic acid is supplied, highlighting the specificity of the recycling system.[4]
Table 1: Effect of Cyanide on Photon Yields in B. harveyi Aldehyde Mutant M17 [4] (Data adapted from Ulitzur & Hastings, 1979. Values represent relative photon yields x 10¹¹)
| Substrate Added | Chain Length | Photon Yield (-CN⁻) | Photon Yield (+CN⁻) | Fold Increase |
| Aldehyde | 8 | 8.0 | 13.0 | 1.6x |
| 10 | 20.0 | 45.0 | 2.3x | |
| 12 | 5.0 | 20.0 | 4.0x | |
| 14 | 9.0 | 600.0 | 66.7x | |
| 16 | 8.0 | 17.0 | 2.1x | |
| Fatty Acid | 14 | 150.0 | 2400.0 | 16.0x |
| None | - | 0.1 | 0.5 | 5.0x |
Enzyme Kinetics
The purification and characterization of the enzymes in the FAR complex have provided key kinetic parameters. The acyl-CoA reductase component (LuxC) from Photobacterium phosphoreum shows a high specificity for NADPH.
Table 2: Kinetic Properties of Acyl-CoA Reductase (LuxC) [9]
| Parameter | Value | Conditions |
| Km for NADPH | 5 µM | Optimal tetradecanoyl-CoA (5-10 µM) |
| Optimal Substrate Conc. | 5-10 µM | Tetradecanoyl-CoA |
| Molecular Weight (Subunit) | 58,000 | SDS-PAGE |
| Molecular Weight (Native) | ~200,000 | Indicates oligomeric structure |
Experimental Methodologies
Studying the role of this compound involves several key experimental techniques, primarily focused on measuring light output and enzyme activity.
Protocol: In Vivo Bacterial Luciferase Assay
This protocol measures the light output from a bacterial culture, which is directly proportional to the activity of the entire bioluminescence pathway, including this compound synthesis.
Materials:
-
Bioluminescent bacterial strain
-
Appropriate liquid growth medium (e.g., SWC)
-
Opaque, sterile 96-well plates (white or black)
-
Plate-reading luminometer
-
Incubator shaker
Procedure:
-
Culture Preparation: Inoculate the bacterial strain into liquid medium and grow overnight in an incubator shaker at the appropriate temperature.
-
Subculturing: Dilute the overnight culture into fresh medium to an optical density (OD₆₀₀) of ~0.05-0.1.
-
Assay Plate Setup: Add 100-200 µL of the subculture into the wells of the opaque 96-well plate. Include wells with sterile medium as a negative control.[10]
-
Incubation: Incubate the plate at the optimal growth temperature. Measurements can be taken at various time points to generate a growth and luminescence curve.
-
Luminescence Measurement: Place the plate in a luminometer.[10] Set the integration time (typically 0.25-1 second per well) and measure the luminescence, expressed in Relative Light Units (RLU).[10]
-
Data Analysis: Correlate the RLU with cell density (OD₆₀₀) to determine the specific luminescence (RLU/OD).
Protocol: Fatty Acid Reductase Activity Assay
This assay directly measures the enzymatic activity responsible for producing this compound. It was developed for extracts of P. phosphoreum.[7]
Materials:
-
Bacterial cell extract
-
[³H]tetradecanoic acid (radiolabeled substrate)
-
Reaction buffer (containing ATP, NADPH, and other necessary cofactors)
-
Thin-layer chromatography (TLC) plates (e.g., silica gel)
-
Scintillation counter and fluid
-
Organic solvents for TLC and extraction (e.g., chloroform, methanol)
Procedure:
-
Cell Extract Preparation: Grow bacterial cells to the desired density, harvest by centrifugation, and lyse the cells (e.g., by sonication or French press) in a suitable buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the cell extract with the reaction buffer containing ATP, NADPH, and [³H]tetradecanoic acid.
-
Incubation: Incubate the reaction mixture at an optimal temperature for a defined period (e.g., 10-30 minutes). The amount of product should be linear with time and extract concentration in this window.[7]
-
Extraction: Stop the reaction and extract the lipids (including the [³H]this compound product) using an organic solvent like chloroform.
-
Chromatography: Spot the extracted lipids onto a TLC plate and develop the plate with an appropriate solvent system to separate the fatty acid, aldehyde, and alcohol.
-
Quantification: Scrape the silica corresponding to the aldehyde spot into a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of this compound produced.
Conclusion
This compound is unequivocally the cornerstone aldehyde substrate in bacterial bioluminescence. Its synthesis is tightly controlled and integrated with the expression of luciferase through the lux operon. The existence of a highly specific recycling pathway underscores its importance and the metabolic efficiency of the luminescent system. For researchers and drug development professionals, understanding the synthesis and regulation of this compound offers potential targets for modulating bacterial light emission, which is widely used as a reporter system in various biological assays. The methodologies and data presented here provide a solid foundation for further investigation into this luminous biological process.
References
- 1. Bacterial luciferase: Molecular mechanisms and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Bacterial Bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence for this compound as the natural aldehyde in bacterial bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Lights off - Role of bioluminescence for the biology of the biocontrol agent Photorhabdus luminescens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 7. Co-induction of fatty acid reductase and luciferase during development of bacterial bioluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lux C, D and E genes of the Vibrio fischeri luminescence operon code for the reductase, transferase, and synthetase enzymes involved in aldehyde biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification of the acyl coenzyme A reductase component from a complex responsible for the reduction of fatty acids in bioluminescent bacteria. Properties and acyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. static.igem.wiki [static.igem.wiki]
A Technical Guide to the Natural Sources of Tetradecanal in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetradecanal, also known as myristaldehyde, is a saturated long-chain fatty aldehyde found across the plant kingdom. As a plant metabolite, it functions as a volatile organic compound (VOC) involved in plant signaling and defense and is a constituent of many essential oils.[1][2][3] This technical guide provides an in-depth overview of the natural plant sources of this compound, its biosynthesis, and the methodologies for its extraction and quantification. The information is intended to support researchers and professionals in the fields of phytochemistry, drug discovery, and biotechnology in harnessing the potential of this bioactive compound.
Natural Occurrence of this compound in Plants
This compound has been identified in a diverse range of plant species, often as a component of their essential oils. Its concentration can vary significantly based on the species, the specific plant part, and the developmental stage.[4] The compound has been documented in plants such as Coriandrum sativum (Coriander), Trema orientalis, and Azadirachta indica (Neem).[4][5][6]
Quantitative Analysis of this compound in Various Plant Species
The following table summarizes the quantitative data available for this compound content in the essential oils of various plants. The primary method for identification and quantification in these studies is Gas Chromatography-Mass Spectrometry (GC-MS).
| Plant Species | Common Name | Plant Part Analyzed | This compound Content (% of Essential Oil) | Reference(s) |
| Trema orientalis | Charcoal Tree | Leaves | 33.3% | [6] |
| Coriandrum sativum | Coriander | Leaves | 17.86% | [7][8] |
| Scrophularia subaphylla | Aerial Parts | 0.24% | [9] | |
| Hamamelis virginiana | Witch Hazel | Leaf | 0.05% | [10] |
| Citrus sinensis | Sweet Orange | Peel | 0.003% - 0.005% | [10] |
| Cananga odorata | Ylang Ylang | Flower | 0.01% (CO2 Extract) | [10] |
Other notable plant sources where this compound has been identified, though quantitative data is less specific in the provided literature, include:
-
Atalantia species[4]
-
Passiflora foetida (Stinking Passionflower)[4]
-
Eryngium foetidum[1]
-
Crateva adansonii[2]
-
Ginger and Kumquat peel[5]
Biosynthesis and Biological Role
This compound is a plant metabolite derived from the reduction of myristic acid (tetradecanoic acid).[11] This conversion is a key step in fatty acid metabolism. In plants, long-chain aldehydes like this compound are involved in various physiological processes. They can act as signaling molecules in plant defense mechanisms, preparing nearby plants for potential insect attacks.[3] Furthermore, as volatile components, they contribute to the characteristic aroma of the plant and can play a role in attracting pollinators or repelling herbivores.[3][12]
Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound from its fatty acid precursor, myristic acid, is a reductive process. The following diagram illustrates a simplified, putative pathway.
Experimental Protocols: Extraction and Analysis
The isolation and quantification of this compound from plant sources require a systematic workflow, from sample preparation to analytical detection. The most common approach involves the extraction of volatile compounds to yield an essential oil, followed by chromatographic analysis.
General Experimental Workflow
The diagram below outlines the standard procedure for the extraction and analysis of this compound from plant tissues.
Detailed Methodology: Hydro-distillation and GC-MS
This section provides a detailed protocol based on methodologies commonly cited in phytochemical research for essential oil analysis.[7][8][9]
A. Plant Material Preparation:
-
Harvesting: Collect the desired plant part (e.g., leaves, flowers) at the appropriate developmental stage.
-
Drying: Air-dry the plant material in a well-ventilated area away from direct sunlight for 7-14 days, or until brittle. Alternatively, freeze-drying (lyophilization) can be used to better preserve volatile compounds.
-
Grinding: Mill the dried plant material into a coarse powder using a mechanical grinder.
B. Extraction via Hydro-distillation:
-
Place a known quantity (e.g., 100 g) of the powdered plant material into a round-bottom flask.
-
Add distilled water to the flask, typically in a 1:10 ratio (w/v) of plant material to water.
-
Assemble a Clevenger-type apparatus for distillation.
-
Heat the flask to boiling and continue the distillation for 3-4 hours, or until no more essential oil is collected.
-
Once cooled, carefully collect the oil layer from the condenser arm. The volume is recorded to calculate the yield.
-
Dry the collected oil over anhydrous sodium sulfate to remove any residual water.
-
Store the essential oil in a sealed amber vial at 4°C until analysis.
C. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Dilute the essential oil sample (e.g., 1 µL) in a suitable solvent like hexane or dichloromethane (e.g., 1 mL).
-
GC Conditions (Example):
-
Instrument: Agilent or Shimadzu GC-MS system.
-
Column: A non-polar capillary column such as HP-5MS or DB-5 (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).
-
Carrier Gas: Helium, with a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp up to 240°C at a rate of 3°C/min, and hold for 10 minutes.
-
Injection Volume: 1 µL (splitless or split mode).
-
-
MS Conditions (Example):
-
Ion Source: Electron Impact (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Source Temperature: 230°C.
-
-
Compound Identification and Quantification:
-
Identify this compound by comparing its retention time and mass spectrum with those of a known standard.
-
Further confirm identity by matching the mass spectrum against established libraries such as NIST or Wiley.
-
Quantify the relative percentage of this compound by dividing its peak area by the total peak area of all identified compounds and multiplying by 100.
-
Conclusion
This compound is a widely distributed fatty aldehyde in the plant kingdom, with particularly high concentrations found in the essential oils of species like Trema orientalis and Coriandrum sativum. Its roles in plant defense and signaling make it a compound of interest for agricultural and ecological research. For drug development, essential oils rich in this compound may offer opportunities for novel therapeutic applications. The standardized protocols for hydro-distillation and GC-MS analysis provide a robust framework for researchers to explore and quantify this compound in new plant sources, paving the way for further investigation into its biological activities and potential uses.
References
- 1. This compound | C14H28O | CID 31291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nmppdb.com.ng [nmppdb.com.ng]
- 3. Frontiers | The role of tetradecane in the identification of host plants by the mirid bugs Apolygus lucorum and Adelphocoris suturalis and potential application in pest management [frontiersin.org]
- 4. This compound | 124-25-4 | Benchchem [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Composition of the essential oil constituents from leaves and stems of Korean Coriandrum sativum and their immunotoxicity activity on the Aedes aegypti L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of Terpenoids in the Essential Oil Extracted from the Aerial Parts of Scrophularia Subaphylla Growing in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, 124-25-4 [thegoodscentscompany.com]
- 11. Myristyl aldehyde - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biosynthesis Pathways of Tetradecanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetradecanal, a C14 fatty aldehyde, is a crucial molecule in various biological processes, most notably as a substrate for bacterial luciferase in bioluminescence. Its biosynthesis is intrinsically linked to fatty acid metabolism, primarily involving the reduction of myristic acid or its activated coenzyme A derivative. This technical guide provides a comprehensive overview of the core biosynthesis pathways of this compound, detailing the enzymatic reactions, relevant quantitative data, and experimental protocols for its study. The guide is intended to serve as a valuable resource for researchers in microbiology, biochemistry, and drug development who are interested in understanding, quantifying, and manipulating the production of this important biomolecule.
Core Biosynthesis Pathway of this compound
The primary route for this compound biosynthesis involves the reduction of tetradecanoyl-CoA, the activated form of myristic acid. This conversion is catalyzed by a class of enzymes known as fatty acyl-CoA reductases (FARs). The pathway can be summarized in two main steps:
-
Activation of Myristic Acid: Myristic acid, a common 14-carbon saturated fatty acid, is first activated to tetradecanoyl-CoA by a fatty acyl-CoA synthetase (FACS). This reaction requires ATP and coenzyme A (CoA).
-
Reduction of Tetradecanoyl-CoA: The activated fatty acid, tetradecanoyl-CoA, is then reduced to this compound by a fatty acyl-CoA reductase (FAR). This reaction is typically NADPH-dependent.[1][2]
The overall reaction can be depicted as follows:
References
An In-depth Technical Guide to the Physical and Chemical Properties of Tetradecanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetradecanal, also known as myristaldehyde, is a saturated fatty aldehyde with the chemical formula C₁₄H₂₈O.[1] It is a naturally occurring compound found in various plants, such as coriander, and is a key metabolite in certain bacteria.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, offering valuable data and experimental insights for professionals in research, and drug development.
Physical Properties of this compound
This compound is a colorless to pale yellow solid at room temperature, with a characteristic fatty, orris-like odor.[1] Its physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₈O | [1] |
| Molecular Weight | 212.37 g/mol | [1] |
| Melting Point | 23-30 °C | [1] |
| Boiling Point | 166 °C @ 24 mmHg | [1] |
| Density | 0.8278 g/cm³ | |
| Refractive Index | 1.441 | |
| Solubility | Insoluble in water; soluble in most organic solvents and 80% alcohol.[1] | |
| Appearance | Colorless to pale yellow solid or liquid.[1] | |
| Odor | Fatty, waxy, amber, incense, dry, citrus peel, musk. |
Chemical Properties and Reactivity
This compound exhibits reactivity typical of a long-chain aliphatic aldehyde. The presence of the carbonyl group makes it susceptible to both oxidation and reduction reactions.
Oxidation: this compound can be readily oxidized to its corresponding carboxylic acid, tetradecanoic acid (myristic acid). This reaction can be achieved using various oxidizing agents.
Reduction: Reduction of the aldehyde group yields the corresponding primary alcohol, 1-tetradecanol.
Stability: this compound is sensitive to air, heat, and light, which can promote oxidation. Therefore, it should be stored in a cool, dark, and inert environment.
Spectral Data
The following table summarizes the key spectral data for the characterization of this compound.
| Spectral Data Type | Key Features | Source |
| Mass Spectrometry (EI-MS) | Major fragments at m/z 82, 67, 68, 44, 56. | [1] |
| Infrared (IR) Spectroscopy | Characteristic C=O stretching vibration for an aldehyde. | |
| ¹H NMR Spectroscopy | Aldehydic proton signal (δ ~9.7 ppm), signals for methylene and methyl protons. | [1] |
| ¹³C NMR Spectroscopy | Carbonyl carbon signal (δ ~200 ppm), signals for aliphatic carbons. | [1] |
Experimental Protocols
Detailed methodologies for key experiments related to the physical and chemical properties of this compound are provided below.
Determination of Melting Point
Principle: The melting point is determined by heating a small sample of the solid in a capillary tube and observing the temperature range over which it transitions from a solid to a liquid.[2][3][4][5][6]
Procedure:
-
Ensure the this compound sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.[4]
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample rapidly to about 15°C below the expected melting point.
-
Then, decrease the heating rate to approximately 1°C per minute.
-
Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Determination of Boiling Point at Reduced Pressure
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure. For high-boiling point liquids like this compound, distillation under reduced pressure is employed to prevent decomposition.[7][8][9][10]
Procedure:
-
Assemble a vacuum distillation apparatus.
-
Place a sample of this compound (approximately 5-10 mL) and a boiling chip in the distillation flask.
-
Connect the apparatus to a vacuum pump and reduce the pressure to the desired level (e.g., 24 mmHg).
-
Begin heating the distillation flask gently.
-
Record the temperature at which the liquid boils and a steady stream of distillate is collected. This temperature is the boiling point at the recorded pressure.
Determination of Solubility (Shake-Flask Method)
Principle: The shake-flask method is a standard procedure to determine the equilibrium solubility of a substance in a given solvent.[11][12][13][14][15]
Procedure:
-
Add an excess amount of solid this compound to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.
-
Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant.
-
Determine the concentration of this compound in the supernatant using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Synthesis of this compound by Oxidation of 1-Tetradecanol
Principle: Primary alcohols can be oxidized to aldehydes using mild oxidizing agents like Pyridinium Chlorochromate (PCC).[16][17][18][19]
Procedure:
-
In a round-bottom flask, dissolve 1-tetradecanol in an anhydrous solvent such as dichloromethane.
-
Add Pyridinium Chlorochromate (PCC) to the solution while stirring.
-
Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with a suitable solvent like diethyl ether and filter it through a pad of silica gel to remove the chromium byproducts.
-
Evaporate the solvent from the filtrate to obtain crude this compound, which can be further purified by column chromatography.
Signaling Pathway and Experimental Workflows
Bacterial Bioluminescence Signaling Pathway
This compound is a key substrate in the light-emitting reaction of bioluminescent bacteria, such as Vibrio fischeri.[20][21][22][23][24] The pathway involves the oxidation of this compound and reduced flavin mononucleotide (FMNH₂) by the enzyme luciferase, resulting in the emission of light.
References
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
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- 19. studylib.net [studylib.net]
- 20. Evidence for this compound as the natural aldehyde in bacterial bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Shedding light on bioluminescence regulation in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Aliivibrio fischeri - Wikipedia [en.wikipedia.org]
- 23. Control of bioluminescence in Vibrio fischeri by the LuxO signal response regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Bioluminescence in Vibrio fischeri is controlled by the redox-responsive regulator ArcA - PubMed [pubmed.ncbi.nlm.nih.gov]
Tetradecanal as a Plant Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetradecanal, a C14 fatty aldehyde, is a significant plant metabolite involved in a range of biological processes, from serving as a volatile organic compound (VOC) in plant-insect interactions to potentially acting as a signaling molecule in plant defense and stress responses. This technical guide provides an in-depth overview of this compound in the plant kingdom, covering its biosynthesis, physiological roles, and the analytical methods used for its study. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in fields such as agriculture and drug development.
Introduction
This compound, also known as myristaldehyde, is a saturated long-chain fatty aldehyde.[1][2] It is recognized as a plant metabolite found in various species, including coriander (Coriandrum sativum) and fitweed (Eryngium foetidum).[1][2][3] As a volatile organic compound, this compound plays a crucial role in chemical ecology, particularly in mediating interactions between plants and insects. Its presence and concentration can be influenced by the plant's developmental stage and environmental stressors.[4][5] This guide consolidates current knowledge on this compound as a plant metabolite, offering a technical resource for its study and potential applications.
Biosynthesis of this compound in Plants
The biosynthesis of this compound in plants is intrinsically linked to fatty acid metabolism. The primary precursor for this compound is myristic acid (14:0), a common saturated fatty acid.[6][7] The key enzymatic step involves the reduction of a fatty acyl-CoA or fatty acyl-ACP (acyl carrier protein) derivative.
The proposed biosynthetic pathway for this compound is as follows:
-
De novo fatty acid synthesis in the plastids produces saturated C16 and C18 fatty acids. Through subsequent enzymatic action, myristoyl-ACP (14:0-ACP) is formed.
-
Formation of Myristoyl-CoA: Myristoyl-ACP is converted to myristoyl-CoA.
-
Reduction to this compound: A Fatty Acyl-CoA Reductase (FAR) enzyme catalyzes the reduction of myristoyl-CoA to this compound.[8][9][10] This reaction is dependent on a reducing agent, typically NADPH.[11] Some FARs may produce a fatty alcohol directly, while others, potentially involved in aldehyde biosynthesis, release the aldehyde as the final product.[8][12]
Physiological Roles of this compound
Role in Plant-Insect Interactions
This compound is a significant semiochemical in the communication between plants and insects. It can act as a kairomone, a chemical signal that benefits the receiver, in this case, herbivorous insects, by helping them locate host plants. For example, this compound has been shown to be an attractant for certain pest insects, such as the mirid bugs Apolygus lucorum and Adelphocorissuturalis.
Potential Role in Plant Stress Signaling
Aldehydes, as a class of molecules, are known to be involved in plant responses to both biotic and abiotic stress.[1][2][13] They are generated during lipid peroxidation, a common consequence of oxidative stress.[4] While high concentrations of aldehydes can be toxic, at lower concentrations, they can act as signaling molecules, upregulating defense-related genes and activating antioxidant responses.[1][2][14]
Although a specific signaling pathway for this compound has not been fully elucidated, it is plausible that it follows a general aldehyde signaling cascade. This may involve:
-
Perception: The volatile this compound may be perceived by receptors on the plant cell membrane.
-
Signal Transduction: This perception could trigger a downstream signaling cascade, potentially involving:
-
Calcium Influx: A rapid increase in cytosolic Ca2+ concentration is a common early event in plant defense signaling.[1][15][16]
-
MAPK Cascade Activation: Mitogen-activated protein kinase (MAPK) cascades are key signaling modules that transduce external stimuli into cellular responses, including the activation of defense genes.[17][18][19][20][21]
-
-
Gene Expression: The signaling cascade ultimately leads to the activation of transcription factors and the expression of stress-responsive genes, including those encoding aldehyde dehydrogenases (ALDHs) for detoxification and other defense-related proteins.[7][22][23][24][25]
References
- 1. researchgate.net [researchgate.net]
- 2. archive.aessweb.com [archive.aessweb.com]
- 3. Eryngium foetidum L. Essential Oils: Chemical Composition and Antioxidant Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ageconsearch.umn.edu [ageconsearch.umn.edu]
- 5. scispace.com [scispace.com]
- 6. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Plant Fatty Acyl Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. The Plant Fatty Acyl Reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. 3.8. Headspace Solid-Phase Microextraction [bio-protocol.org]
- 15. youtube.com [youtube.com]
- 16. Calcium Signalling in Plant Biotic Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling [frontiersin.org]
- 18. MAPK machinery in plants: Recognition and response to different stresses through multiple signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 20. MAPK cascades in plant defense signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. MAPK cascades in plant disease resistance signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Comparative genomic analysis of the aldehyde dehydrogenase gene superfamily in Arabidopsis thaliana – searching for the functional key to hypoxia tolerance [frontiersin.org]
- 23. Aldehyde dehydrogenase (ALDH) superfamily in plants: gene nomenclature and comparative genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Over-expression of different aldehyde dehydrogenase genes in Arabidopsis thaliana confers tolerance to abiotic stress and protects plants against lipid peroxidation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Myristaldehyde: A Technical Guide to its Discovery, Properties, and Biological Significance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Myristaldehyde, also known as tetradecanal, is a 14-carbon saturated fatty aldehyde with significant roles in biochemistry, particularly as a key substrate in bacterial bioluminescence. Its discovery is intertwined with early investigations into light-emitting bacteria, and it has since been identified in a variety of natural sources, including plants and insects. This technical guide provides a comprehensive overview of the history, physicochemical properties, and key experimental protocols for the synthesis and isolation of myristaldehyde. Furthermore, it details its critical role in the Vibrio fischeri luciferase light emission system, a foundational process in the study of quorum sensing. The quantitative data, detailed methodologies, and pathway visualizations herein serve as a vital resource for professionals in research and drug development exploring the applications of long-chain aldehydes.
Discovery and History
The history of myristaldehyde is not marked by a single event of discovery but is closely linked to the scientific exploration of bacterial bioluminescence. In the late 19th century, researchers like Martinus Beijerinck and Bernhard Fischer began studying light-emitting bacteria.[1] Beijerinck first described Photobacterium fischeri in 1889, a species later renamed Vibrio fischeri.[1] While the general class of aldehydes was first isolated by German chemist Baron Von Liebig in 1835, the specific identification of myristaldehyde as a key component of a biological process came much later.[2]
In the 1960s, a renewed interest in the biochemistry of bioluminescence led to the investigation of the enzymatic components responsible for light production in Vibrio fischeri and Vibrio harveyi.[1] It was through this research that a long-chain fatty aldehyde was identified as a necessary substrate for the luciferase enzyme. Subsequent studies provided strong evidence that myristaldehyde is the primary natural aldehyde utilized in the bioluminescent reaction of these bacteria.[3] In experiments with dim aldehyde mutants of Vibrio harveyi, the addition of exogenous myristaldehyde was shown to stimulate light emission, cementing its crucial role in this biochemical pathway.[3]
Physicochemical Properties
Myristaldehyde is a white to pale yellow solid at room temperature with a characteristic fatty, orris-like odor.[4] Its long hydrocarbon chain renders it insoluble in water but soluble in most organic solvents.[4][5]
Table 1: Quantitative Physicochemical Data for Myristaldehyde
| Property | Value | References |
| Molecular Formula | C₁₄H₂₈O | [6] |
| Molar Mass | 212.37 g/mol | [6] |
| Melting Point | 26-36 °C | [4][7] |
| Boiling Point | 166 °C at 24 mmHg | [7] |
| Density | 0.825 - 0.830 g/cm³ at 20°C | [5][7] |
| Refractive Index | 1.438 - 1.445 | [5] |
| Solubility in Water | Insoluble | [5] |
| Flash Point | 121.5 °C | [4] |
Natural Occurrence
Myristaldehyde is found across different biological kingdoms, where it serves various functions.
-
Bacteria: It is most famously produced by bioluminescent bacteria of the Vibrio genus, such as Vibrio fischeri, where it is a substrate for the luciferase enzyme.[3][8]
-
Plants: The compound has been identified as a component of the essential oils of several plants, including coriander (Coriandrum sativum), cucumber (Cucumis sativus), ginger, and kumquat peel.[3][4][5][6]
-
Insects: It has been identified as a pheromone component for the Neotropical brown stink bug, Euschistus heros.[3]
Experimental Protocols
Synthesis of Myristaldehyde via Reduction of Myristic Acid
Myristaldehyde can be industrially prepared through the reduction of its corresponding carboxylic acid, myristic acid.[4][6] This protocol describes a general two-step process: first, the isolation of the precursor myristic acid from a natural source (nutmeg), followed by its reduction to myristaldehyde.
Step 1: Isolation and Hydrolysis of Trimyristin to Myristic Acid
This protocol is adapted from established methods for the saponification of trimyristin, a triglyceride abundant in nutmeg.[8]
-
Materials:
-
Pure Trimyristin (100 g)
-
10% Sodium Hydroxide (NaOH) solution (200 mL)
-
20% Hydrochloric Acid (HCl) (100 mL)
-
Deionized Water
-
2 L Round-bottom flask
-
Steam bath
-
Large beaker
-
Steam-jacketed funnel (optional)
-
-
Procedure:
-
Reaction Setup: In a 2 L round-bottom flask, combine 100 g of pure trimyristin with 200 mL of 10% NaOH solution.[8]
-
Saponification: Heat the mixture on a steam bath for approximately two hours, with frequent agitation, until the trimyristin is fully emulsified. Dilute the mixture with 300 mL of water and continue heating for another 30 minutes until the solution is nearly clear, indicating the completion of saponification.[8]
-
Acidification: While hot, carefully pour the soap solution into a large beaker containing 600 mL of hot water and 100 mL of 20% HCl.[8]
-
Purification of Crude Acid: The myristic acid will separate as an oily layer. Pass a gentle stream of steam into the mixture for about 15 minutes to ensure the complete decomposition of any remaining sodium salt.[9]
-
Isolation and Drying: Allow the mixture to cool completely, permitting the myristic acid to solidify. Collect the solid acid and wash it thoroughly with cold water. The product can be dried by filtering through paper in a steam-jacketed funnel. The typical yield is 84-90 g (89-95% of the theoretical amount).[8]
-
Step 2: Reduction of Myristic Acid to Myristaldehyde
The reduction of carboxylic acids to aldehydes can be achieved using various reducing agents. A common laboratory method involves the use of lithium aluminium hydride (LAH), although this requires careful control to prevent over-reduction to the alcohol.[10] More selective reagents or methods, such as activation followed by reduction with a milder hydride source, are often preferred.[11]
-
Materials:
-
Myristic Acid (from Step 1)
-
Lithium Aluminium Hydride (LiAlH₄) or a suitable selective reducing agent (e.g., diisobutylaluminium hydride - DIBAL-H)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for chromatography
-
-
Procedure (General Outline using a selective reducing agent):
-
Reaction Setup: Dissolve the purified myristic acid in an anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon) in a flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to a low temperature (e.g., -78 °C using a dry ice/acetone bath) to control the reactivity.
-
Addition of Reducing Agent: Slowly add a stoichiometric amount of a selective reducing agent (e.g., DIBAL-H) to the cooled solution. The reaction progress should be monitored by a suitable technique, such as Thin-Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a suitable reagent (e.g., methanol, followed by water or a saturated solution of Rochelle's salt).
-
Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., diethyl ether). Wash the organic layer sequentially with dilute acid, water, and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude myristaldehyde by column chromatography on silica gel to yield the pure product.
-
General Protocol for Isolation from Natural Sources
This protocol outlines a general workflow for the isolation of myristaldehyde from plant material, such as coriander leaves, where it is a component of the essential oil.[3]
-
Materials:
-
Fresh or dried plant material (e.g., coriander leaves)
-
Organic solvent for extraction (e.g., hexane, diethyl ether)
-
Soxhlet apparatus or steam distillation equipment
-
Rotary evaporator
-
Gas Chromatography-Mass Spectrometry (GC-MS) for analysis
-
Preparative chromatography system (e.g., HPLC)
-
-
Procedure:
-
Extraction: Extract the volatile compounds from the plant material. This can be achieved through solvent extraction using a Soxhlet apparatus or through steam distillation.[3]
-
Concentration: Concentrate the resulting extract or essential oil under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
-
Analysis: Analyze the crude extract using GC-MS to identify the presence and relative abundance of myristaldehyde.
-
Purification: Isolate myristaldehyde from the other components of the extract using a suitable preparative chromatographic technique, such as High-Performance Liquid Chromatography (HPLC) with an appropriate column and mobile phase.[3]
-
Characterization: Confirm the identity and purity of the isolated myristaldehyde using spectroscopic methods (e.g., NMR, IR, and MS).
-
Signaling Pathways and Biological Roles
The most well-characterized biological role of myristaldehyde is as a substrate in the bacterial bioluminescence pathway, a process regulated by quorum sensing.[12] It is also an intermediate in fatty acid metabolism.[12]
Bacterial Bioluminescence in Vibrio fischeri
In Vibrio fischeri and other luminous bacteria, light production is catalyzed by the enzyme luciferase, encoded by the lux operon. The reaction involves the oxidation of a long-chain fatty aldehyde (myristaldehyde) and reduced flavin mononucleotide (FMNH₂).[12]
The overall reaction is: FMNH₂ + O₂ + R-CHO → FMN + R-COOH + H₂O + Light (~490 nm) Where R-CHO is myristaldehyde. The aldehyde is generated from myristic acid by a fatty acid reductase complex, encoded by the luxC, luxD, and luxE genes.[13]
Experimental and Logical Workflows
The study and utilization of myristaldehyde involve distinct workflows for its synthesis from precursors and its isolation from natural products.
Conclusion
Myristaldehyde stands as a molecule of historical and ongoing scientific interest. From its foundational role in elucidating the mechanisms of bacterial bioluminescence and quorum sensing to its presence as a natural product in various species, it continues to be a relevant subject of study. The protocols and data presented in this guide offer a technical foundation for researchers and professionals in drug development, facilitating further investigation into the biological activities and potential applications of myristaldehyde and related long-chain fatty aldehydes. Its role in metabolic and signaling pathways suggests that further exploration may uncover novel applications in pharmacology and biotechnology.
References
- 1. Lighting the way: how the Vibrio fischeri model microbe reveals the complexity of Earth’s “simplest” life forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. carrementbelle.com [carrementbelle.com]
- 3. This compound | 124-25-4 | Benchchem [benchchem.com]
- 4. Aliivibrio fischeri - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. Myristyl aldehyde - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 11. Aldehyde synthesis by carboxyl compound reduction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. The Evolution of the Bacterial Luciferase Gene Cassette (lux) as a Real-Time Bioreporter - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Tetradecanal in Lipid Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetradecanal, also known as myristaldehyde, is a 14-carbon saturated fatty aldehyde that serves as a critical intermediate in lipid metabolism.[1][2] As the reduced form of myristic acid (tetradecanoic acid), it sits at a metabolic crossroads, participating in both anabolic and catabolic pathways.[2][3] While historically viewed as a simple metabolic intermediate, emerging evidence suggests that this compound and other long-chain fatty aldehydes may also function as signaling molecules, influencing a variety of cellular processes.[4][5] This technical guide provides a comprehensive overview of the role of this compound in lipid metabolism, including its biochemical pathways, regulatory mechanisms, and potential as a therapeutic target. We present quantitative data from key studies, detailed experimental protocols, and visual representations of the core concepts to facilitate a deeper understanding for researchers and professionals in drug development.
Core Concepts: Biosynthesis, Metabolism, and Signaling Roles of this compound
This compound is intrinsically linked to fatty acid metabolism, serving as a key node between fatty acyl-CoA and fatty acid pools. Its cellular concentration is tightly regulated by the coordinated action of biosynthetic and catabolic enzymes.
Biosynthesis of this compound
The primary route for this compound biosynthesis is the reduction of its corresponding fatty acyl-CoA, tetradecanoyl-CoA (also known as myristoyl-CoA).[4][6] This reaction is catalyzed by a class of enzymes known as fatty acyl-CoA reductases (FARs).[7] In mammals, two main FAR enzymes, FAR1 and FAR2, have been identified.[7] These enzymes are localized to the peroxisome and utilize NADPH as a cofactor to reduce the fatty acyl-CoA to a fatty aldehyde.[7]
While detailed kinetic data for FARs with tetradecanoyl-CoA as a specific substrate are limited, studies on their substrate specificity have shown a preference for C16 and C18 saturated and unsaturated fatty acids.[7] However, activity with C14 fatty acyl-CoAs has been observed, suggesting that tetradecanoyl-CoA is a viable substrate for these enzymes.[8]
Metabolism of this compound
The primary metabolic fate of this compound is its oxidation to myristic acid. This reaction is catalyzed by fatty aldehyde dehydrogenase (FALDH), also known as ALDH3A2.[5][9] FALDH is a microsomal enzyme that exhibits a preference for long-chain fatty aldehydes (C14-C18).[5] This oxidation is a critical detoxification step, as the accumulation of reactive fatty aldehydes can be cytotoxic.[5]
The expression of the ALDH3A2 gene is regulated by the peroxisome proliferator-activated receptor alpha (PPARα), a key transcription factor in lipid metabolism.[10] This suggests a feedback mechanism where the products of fatty acid metabolism can influence the clearance of their aldehyde precursors.
Myristic acid, the product of this compound oxidation, can then enter various metabolic pathways. It can be activated to myristoyl-CoA and undergo β-oxidation for energy production, be elongated to form longer-chain fatty acids, or be incorporated into complex lipids such as triglycerides and phospholipids.[1][11]
Signaling Roles of this compound and Other Fatty Aldehydes
Beyond their role as metabolic intermediates, there is growing evidence that long-chain fatty aldehydes, including this compound, can function as signaling molecules.[4][5] They have been shown to modulate several key cellular processes:
-
Apoptosis: At micromolar concentrations, long-chain fatty aldehydes can induce apoptosis in various cell types.[5] This may be mediated through the activation of stress-related signaling pathways, such as the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[1][4]
-
Cytoskeletal Organization: Fatty aldehydes have been observed to cause changes in cell morphology, including cell rounding and detachment, suggesting an impact on the cytoskeleton.[4]
-
Protein Kinase C (PKC) Activation: While not directly shown for this compound, structurally related phorbol esters like 12-O-tetradecanoylphorbol 13-acetate (TPA) are potent activators of PKC.[1][4][10] Activation of PKC can, in turn, influence a wide range of downstream signaling cascades, including the MAPK pathways.[1]
The precise mechanisms by which this compound exerts these signaling effects are still under investigation, but it is plausible that its reactive aldehyde group allows it to form adducts with proteins and other macromolecules, thereby altering their function.[4]
Quantitative Data on this compound and Myristic Acid Metabolism
The following tables summarize quantitative data from studies on the metabolism of myristic acid, the oxidized product of this compound. This data provides insights into the metabolic fate of the carbon skeleton derived from this compound.
| Parameter | Myristic Acid (C14:0) | Palmitic Acid (C16:0) | Reference |
| Cellular Uptake (4h) | 86.9 ± 0.9% | 68.3 ± 5.7% | [1] |
| Incorporation into Cellular Lipids (4h) | 33.4 ± 2.8% | 34.9 ± 9.3% | [1] |
| Incorporation into Cellular Triglycerides (30 min) | 7.4 ± 0.9% | 3.6 ± 1.9% | [1] |
| β-Oxidation (4h) | 14.9 ± 2.2% | 2.3 ± 0.6% | [1] |
| Chain Elongation (12h) | 12.2 ± 0.8% (to Palmitic Acid) | 5.1 ± 1.3% (to Stearic Acid) | [1] |
Table 1: Comparative Metabolism of Myristic Acid and Palmitic Acid in Cultured Rat Hepatocytes. Data represents the percentage of initial radiolabeled fatty acid metabolized.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound in lipid metabolism.
Protocol 1: Measurement of Fatty Aldehyde Dehydrogenase (FALDH) Activity
This protocol is adapted from methods using fluorescently labeled substrates to measure FALDH activity in cell lysates.
Materials:
-
Cell lysate
-
Assay Buffer: 50 mM sodium pyrophosphate, pH 8.1, containing 2 mM DTT and 0.5 mM EDTA
-
Substrate: 7-methoxy-1-naphthaldehyde (MONAL-71)
-
Co-substrate: NAD+
-
Fluorometer
Procedure:
-
Prepare cell lysates by homogenizing cells or tissues in an appropriate buffer.
-
Dilute the cell lysate in the Assay Buffer to a final protein concentration of 0.1-2 mg/mL in the cuvette.
-
To a fluorometer cuvette, add the diluted cell lysate.
-
Add the substrate, MONAL-71, to a final concentration of 4-5 µM.
-
Initiate the reaction by adding NAD+ to a final concentration of 100 µM.
-
Immediately measure the increase in fluorescence over time at an excitation wavelength of 320 nm and an emission wavelength of 460 nm.
-
Calculate the reaction rate from the linear portion of the fluorescence curve.
-
Use a purified reaction product (7-methoxy-1-naphthoic acid) at a known concentration as an internal standard to determine the absolute reaction rate.
-
Express FALDH activity as nmol of product formed per minute per mg of protein.[12]
Protocol 2: Lipidomics Analysis of this compound-Treated Cells
This protocol provides a general workflow for analyzing changes in the lipidome of cultured cells after treatment with this compound, using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Cultured cells
-
This compound
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Internal standards for different lipid classes
-
LC-MS system (e.g., triple quadrupole or high-resolution mass spectrometer)
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound at various concentrations and for different time points. Include a vehicle-only control.
-
Lipid Extraction:
-
Wash the cells with ice-cold PBS.
-
Scrape the cells into a solvent mixture (e.g., chloroform:methanol 2:1, v/v).
-
Add internal standards for the lipid classes of interest.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
LC-MS Analysis:
-
Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis.
-
Inject the sample onto a suitable LC column (e.g., C18 reversed-phase) for separation of lipid species.
-
Perform mass spectrometric analysis using either targeted (e.g., multiple reaction monitoring) or untargeted (e.g., full scan) methods to identify and quantify different lipid species.[11][13][14]
-
-
Data Analysis:
-
Process the raw LC-MS data using appropriate software to identify and quantify lipid species based on their mass-to-charge ratio and fragmentation patterns.
-
Normalize the data to the internal standards.
-
Perform statistical analysis to identify significant changes in lipid levels between this compound-treated and control cells.
-
Protocol 3: Measurement of Fatty Acyl-CoA Reductase (FAR) Activity
This protocol describes a method to measure FAR activity in cell lysates using a radiolabeled substrate.
Materials:
-
Cell lysate (from cells overexpressing the FAR enzyme of interest)
-
Assay Buffer: e.g., 100 mM potassium phosphate, pH 7.4
-
Substrate: [1-14C]Tetradecanoyl-CoA
-
Cofactor: NADPH
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare cell lysates from cells expressing the FAR enzyme.
-
In a reaction tube, combine the cell lysate with the Assay Buffer.
-
Add NADPH to a final concentration of 1 mM.
-
Initiate the reaction by adding [1-14C]Tetradecanoyl-CoA to a final concentration of 10-50 µM.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding a strong acid (e.g., HCl).
-
Extract the lipids with an organic solvent (e.g., hexane). The product, [1-14C]this compound, will partition into the organic phase, while the unreacted [1-14C]Tetradecanoyl-CoA will remain in the aqueous phase.
-
Transfer the organic phase to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the amount of product formed based on the specific activity of the radiolabeled substrate.
-
Express FAR activity as nmol of product formed per minute per mg of protein.
Visualizing the Role of this compound in Lipid Metabolism
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.
Caption: Metabolic pathway of this compound.
Caption: Potential signaling roles of this compound.
Caption: Experimental workflow for lipidomics analysis.
Conclusion
This compound is a multifaceted molecule with a significant role in lipid metabolism. It serves as a key intermediate in the conversion of fatty acyl-CoAs to fatty acids and is implicated in broader cellular signaling pathways. Understanding the enzymes that regulate its synthesis and degradation, as well as its downstream effects on lipid profiles and cellular processes, is crucial for elucidating its role in health and disease. The quantitative data and experimental protocols provided in this guide offer a foundation for further research into the potential of this compound and its metabolic pathways as targets for therapeutic intervention in metabolic and other diseases. The continued development of advanced analytical techniques, such as lipidomics, will undoubtedly shed more light on the intricate roles of this and other fatty aldehydes in cellular physiology and pathology.
References
- 1. How Protein Kinase C Activation Protects Nerve Cells from Oxidative Stress-Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topogenesis and Homeostasis of Fatty Acyl-CoA Reductase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Protein kinase C activation by 12-O-tetradecanoylphorbol 13-acetate modulates messenger ribonucleic acid levels for two of the regulatory subunits of 3',5'-cyclic adenosine monophosphate-dependent protein kinases (RII beta and RI alpha) via multiple and distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P. aeruginosa Metabolome Database: Tetradecanoyl-CoA (PAMDB000409) [pseudomonas.umaryland.edu]
- 7. The role of fatty aldehyde dehydrogenase in epidermal structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. S1P and Plasmalogen Derived Fatty Aldehydes in Cellular Signaling and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein kinase C activation by 12-0-tetradecanoylphorbol 13-acetate in CG-4 line oligodendrocytes stimulates turnover of choline and ethanolamine phospholipids by phospholipase D and induces rapid process contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Determination of Aldehyde Dehydrogenase (ALDH) Isozymes in Human Cancer Samples - Comparison of Kinetic and Immunochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MULTI-DIMENSIONAL MASS SPECTROMETRY-BASED SHOTGUN LIPIDOMICS AND NOVEL STRATEGIES FOR LIPIDOMIC ANALYSES - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Integration of Lipidomics and Transcriptomics Reveals Reprogramming of the Lipid Metabolism and Composition in Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Myristyl Aldehyde (Tetradecanal) as a Pheromone Component: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristyl aldehyde, systematically known as tetradecanal, is a saturated fatty aldehyde that plays a crucial role as a minor but significant component in the sex pheromone blends of several insect species, particularly within the Lepidoptera order. While often overshadowed by more abundant unsaturated aldehydes and acetates, the presence and precise ratio of myristyl aldehyde can be critical for eliciting specific up-close courtship and mating behaviors in males. This technical guide provides an in-depth overview of the biosynthesis, signaling, and experimental analysis of myristyl aldehyde as a pheromone component, with a focus on the well-studied tobacco budworm moth, Heliothis virescens.
Biosynthesis of Myristyl Aldehyde in Moths
The biosynthesis of myristyl aldehyde in moths is believed to follow the general pathway for Type I sex pheromones, which originates from fatty acid metabolism. This process is primarily regulated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN).[1] The proposed pathway involves the de novo synthesis of palmitic acid (a C16 fatty acid), followed by a cycle of chain shortening to produce myristic acid (a C14 fatty acid). Subsequent reduction and oxidation steps yield myristyl aldehyde.
While the specific enzymes for each step in myristyl aldehyde synthesis are not fully elucidated, the general enzymatic classes involved are well-established. For unsaturated pheromone components in Heliothis virescens, a Δ11-desaturase is a key enzyme.[2] It is plausible that a similar, yet-to-be-identified, enzymatic machinery is responsible for the production of saturated aldehydes like myristyl aldehyde.
Proposed biosynthetic pathway of myristyl aldehyde in moths.
Olfactory Signaling of Myristyl Aldehyde
The perception of myristyl aldehyde, like other pheromone components, begins at the insect's antenna. The process involves a series of steps from the initial binding of the molecule to its final integration in the brain, leading to a behavioral response.
Volatile myristyl aldehyde molecules enter the sensillar lymph through pores in the cuticle of the olfactory sensilla.[3] Within the lymph, they are bound by Pheromone Binding Proteins (PBPs), which solubilize the hydrophobic aldehyde and transport it to the olfactory receptors (ORs) located on the dendritic membrane of Olfactory Receptor Neurons (ORNs).[4] Insect ORs are ligand-gated ion channels that form a heteromeric complex consisting of a specific OR subunit and a highly conserved co-receptor (Orco).[5][6] The binding of myristyl aldehyde to its specific OR subunit is thought to induce a conformational change, opening the ion channel and leading to the depolarization of the ORN.[7] This generates an action potential that travels down the axon of the ORN to the antennal lobe of the brain, where the information is processed, ultimately leading to a behavioral response.
Olfactory signaling pathway for myristyl aldehyde perception.
Quantitative Data
Myristyl aldehyde is typically a minor component in the pheromone blends of moths. In Heliothis virescens, it constitutes a small but vital percentage of the overall aldehyde composition.
| Pheromone Component | Mean Percentage in Volatiles (%) |
| This compound (Myristyl Aldehyde) | 13.0 [8] |
| (Z)-9-tetradecenal | 18.1[8] |
| Hexadecanal | 7.3[8] |
| (Z)-7-hexadecenal | 0.6[8] |
| (Z)-9-hexadecenal | 1.0[8] |
| (Z)-11-hexadecenal | 60.0[8] |
Table 1: Composition of the volatile sex pheromone of Heliothis virescens females.
The behavioral significance of myristyl aldehyde is demonstrated in bioassays where its removal from the synthetic blend affects specific male reproductive behaviors.
| Behavioral Parameter | Six-Component Blend | Blend without this compound |
| Number of male reorientations | No significant difference | Significantly affected[8] |
Table 2: Effect of this compound on the close-range reproductive behavior of male Heliothis virescens.
Experimental Protocols
Pheromone Collection from Calling Females
This protocol describes the collection of airborne pheromones from female moths for subsequent analysis.[9]
Materials:
-
Glass chamber for holding females
-
Charcoal-filtered, humidified air source
-
Adsorbent tube (e.g., containing Tenax® TA)
-
Vacuum pump
-
Flowmeter
Procedure:
-
Place virgin female moths of the appropriate age and physiological state into the glass chamber.
-
Draw charcoal-filtered and humidified air through the chamber at a controlled flow rate (e.g., 1 L/min).
-
The air exiting the chamber is passed through an adsorbent tube to trap the volatile pheromones.
-
Collection is typically performed during the scotophase (dark period) when females are actively calling.
-
After the collection period, the trapped compounds are eluted from the adsorbent using a suitable solvent (e.g., hexane) or analyzed directly via thermal desorption.
Workflow for aerial collection of moth pheromones.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the standard method for separating, identifying, and quantifying the components of a pheromone blend.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for separating fatty aldehydes (e.g., DB-5ms)
-
Helium carrier gas
Procedure:
-
Inject the pheromone extract into the GC inlet.
-
The sample is vaporized and carried by the helium gas through the capillary column.
-
The column separates the different components based on their volatility and interaction with the stationary phase.
-
As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.
-
The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison to a library of known spectra and synthetic standards.
-
Quantification is achieved by comparing the peak area of each component to that of an internal standard of known concentration.
Electroantennography (EAG)
EAG is used to measure the overall electrical response of an insect's antenna to an odorant stimulus.[10]
Materials:
-
Dissected insect antenna
-
Micromanipulators
-
Glass capillary electrodes filled with saline solution
-
Amplifier
-
Data acquisition system
-
Odor delivery system
Procedure:
-
The insect is immobilized, and an antenna is excised.
-
The antenna is mounted between two glass capillary electrodes.
-
A continuous stream of humidified, charcoal-filtered air is passed over the antenna.
-
A puff of air containing a known concentration of myristyl aldehyde is introduced into the airstream.
-
The change in the electrical potential across the antenna (the EAG response) is amplified and recorded.
-
Dose-response curves can be generated by presenting the antenna with a range of myristyl aldehyde concentrations.
Behavioral Bioassays
Behavioral assays are essential for determining the biological function of a pheromone component.[11]
Setup:
-
Wind tunnel
-
Controlled lighting, temperature, and humidity
-
Odor source (e.g., a rubber septum impregnated with the synthetic pheromone blend)
-
Video recording equipment
Procedure:
-
Male moths are released at the downwind end of the wind tunnel.
-
The synthetic pheromone blend (with and without myristyl aldehyde) is released from the upwind end.
-
The flight behavior of the males towards the odor source is observed and recorded.
-
Key behaviors to score include: taking flight, upwind flight, casting and surging, landing on the source, and attempting copulation.
-
Statistical analysis is used to compare the behavioral responses to the different pheromone blends.
Conclusion
Myristyl aldehyde, though a minor component, is an integral part of the chemical communication system in several moth species. Its presence is crucial for fine-tuning the male's behavioral response during the final stages of mating. Further research is needed to fully elucidate the specific enzymes involved in its biosynthesis and the precise molecular interactions at the olfactory receptor level. The experimental protocols outlined in this guide provide a robust framework for investigating the role of myristyl aldehyde and other semiochemicals in insect behavior and physiology, which can inform the development of novel and species-specific pest management strategies.
References
- 1. Regulation of pheromone biosynthesis in moths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pheromone biosynthetic pathways in the moths Heliothis subflexa and Heliothis virescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Access to the odor world: olfactory receptors and their role for signal transduction in insects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of olfactory detection in insects: beyond receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insect olfactory receptor - Wikipedia [en.wikipedia.org]
- 6. Olfactory signaling in insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insect olfaction: receptors, signal transduction, and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical and behavioral analyses of volatile sex pheromone components released by callingHeliothis virescens (F.) females (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ockenfels-syntech.com [ockenfels-syntech.com]
- 11. researchgate.net [researchgate.net]
The Biochemical Significance of Tetradecanal: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetradecanal, a 14-carbon saturated fatty aldehyde, is a multifaceted molecule with significant roles across diverse biological systems. Primarily recognized as a key substrate in bacterial bioluminescence, its biochemical relevance extends to lipid metabolism, intercellular signaling, and chemical ecology. This technical guide provides a comprehensive overview of the core biochemical significance of this compound, detailing its involvement in key metabolic and signaling pathways. Quantitative data on enzyme kinetics and biological activity are summarized for comparative analysis. Detailed experimental protocols for the study of this compound and its biological functions are provided, alongside visualizations of relevant pathways and workflows to facilitate a deeper understanding of its molecular interactions.
Introduction
This compound, also known as myristaldehyde, is the reduced form of myristic acid, a common saturated fatty acid.[1][2] Its presence has been identified in a variety of organisms, from bioluminescent bacteria and plants to insects, where it serves a range of biological functions.[1][3] While its role as the natural aldehyde substrate in the light-emitting reaction of bacterial luciferase is well-documented, emerging research continues to unveil its broader significance in cellular processes and organismal interactions.[4][5] This guide aims to consolidate the current understanding of this compound's biochemical importance, providing a valuable resource for researchers in biochemistry, microbiology, and drug development.
Role in Bacterial Bioluminescence
The most extensively studied role of this compound is its function as a crucial substrate for bacterial luciferase in the generation of bioluminescence, particularly in marine bacteria such as those of the Vibrio genus.[2][6]
The Bioluminescent Reaction
Bacterial luciferase catalyzes the monooxygenation of a long-chain fatty aldehyde (RCHO) and reduced flavin mononucleotide (FMNH₂) with molecular oxygen. This reaction results in the formation of the corresponding fatty acid (RCOOH), oxidized flavin mononucleotide (FMN), water, and the emission of blue-green light (around 490 nm).[1]
Reaction: FMNH₂ + RCHO + O₂ → FMN + RCOOH + H₂O + Light (hν)
Studies have provided strong evidence that this compound is the natural, endogenous aldehyde utilized in this reaction in many bioluminescent species.[4] In dim aldehyde mutants of Beneckea harveyi (now known as Vibrio harveyi), the addition of exogenous this compound stimulates light emission, highlighting its critical role.[4][5]
Aldehyde Specificity of Bacterial Luciferase
The kinetics of the bacterial luciferase reaction are dependent on the chain length of the aliphatic aldehyde substrate.[7] While various aldehydes can serve as substrates, the efficiency of the reaction, in terms of light intensity and decay kinetics, varies. This compound is often the most effective substrate for luciferases from several bacterial species.[1]
Table 1: Relative Luminescence of Bacterial Luciferase with Different Aldehyde Substrates
| Aldehyde Chain Length | Common Name | Relative Light Intensity (%) with Vibrio harveyi Luciferase (Qualitative) | Optimal Luciferase Species |
| C9 | Nonanal | High | Vibrio harveyi, Xenorhabdus luminescens |
| C10 | Decanal | High | Vibrio harveyi, Xenorhabdus luminescens |
| C12 | Dodecanal | Moderate | Photobacterium phosphoreum, Photobacterium leiognathi, Vibrio fischeri |
| C13 | Tridecanal | Moderate | Vibrio harveyi |
| C14 | This compound | High | Vibrio harveyi |
Note: This table provides a qualitative summary based on available literature. Quantitative values can vary significantly with experimental conditions.
Quorum Sensing Regulation
The production of the components for the bioluminescent reaction, including this compound, is regulated by a cell-density-dependent mechanism known as quorum sensing.[8] In Vibrio fischeri, the lux operon, which contains the genes for luciferase (luxA and luxB) and the fatty acid reductase complex (luxC, luxD, luxE) responsible for this compound synthesis, is controlled by the LuxI/LuxR system.[1]
Quorum sensing regulation of bioluminescence.
Role in Lipid Metabolism
This compound is an intermediate in the metabolism of fatty acids, specifically linking the pathways of fatty acid synthesis and degradation to the formation of fatty alcohols and wax esters.[9]
Biosynthesis from Myristic Acid
This compound is derived from myristic acid (tetradecanoic acid), a 14-carbon saturated fatty acid. The biosynthesis involves the reduction of myristoyl-CoA, an activated form of myristic acid. This reduction is catalyzed by a class of enzymes known as fatty acyl-CoA reductases (FARs).[9]
Fatty acid reduction pathway to this compound.
Degradation to Myristic Acid
This compound can be oxidized back to myristic acid, a reaction catalyzed by aldehyde dehydrogenases (ALDHs).[10] This conversion is a critical step in detoxifying aldehydes and channeling them back into fatty acid metabolism.
Table 2: Kinetic Parameters of Aldehyde Dehydrogenases for Long-Chain Aldehydes
| Enzyme Source | Substrate | Km (µM) | Vmax (U/mg) | Reference |
| Thermus thermophilus | Hexanal | 100 - 2000 | - | [4] |
| Human ALDH9A1 | Hexanal | 50 | 2.9 | [11] |
| Human ALDH9A1 | Acetaldehyde | 17 | 0.8 | [11] |
| Acinetobacter sp. M-1 Ald1 | This compound | - | 10.9 (purified recombinant) | [12] |
Note: Kinetic parameters are highly dependent on the specific enzyme and assay conditions.
Role as a Signaling Molecule and Pheromone
Beyond its metabolic functions, this compound acts as a semiochemical, mediating interactions between organisms.
Insect Pheromone
This compound has been identified as a component of insect pheromones, playing a role in attracting mates or indicating food sources. For instance, it is an attractant for the mirid bug Apolygus lucorum, a significant agricultural pest.[2][6]
Table 3: Attractiveness of this compound to Apolygus lucorum
| Compound | Concentration (mg/mL) | Selected Response Rate (%) |
| Control | - | < 50 |
| Tetradecane | 1.5 | > 60 |
| This compound | 1.5 | Higher than Tetradecane |
Data adapted from studies on Apolygus lucorum attraction.[2][6]
Experimental Protocols
Bacterial Luciferase Assay for Aldehyde Specificity
This protocol allows for the determination of the relative luminescence produced by bacterial luciferase with different aldehyde substrates.
Materials:
-
Purified bacterial luciferase (e.g., from Vibrio harveyi)
-
FMNH₂ (freshly prepared)
-
Aldehyde substrates (e.g., decanal, dodecanal, this compound) dissolved in a suitable solvent (e.g., ethanol)
-
Assay buffer (e.g., 50 mM phosphate buffer, pH 7.0, containing 0.1% bovine serum albumin)
-
Luminometer
Procedure:
-
Prepare working solutions of each aldehyde substrate in the assay buffer.
-
In a luminometer tube, mix the purified luciferase with the assay buffer.
-
Place the tube in the luminometer.
-
Inject the FMNH₂ solution containing the aldehyde substrate into the tube.
-
Immediately measure the light emission over a set period (e.g., 10 seconds).
-
Record the peak light intensity or the integrated light output.
-
Repeat the measurement for each aldehyde substrate and a no-aldehyde control.
-
Normalize the results to the protein concentration of the luciferase preparation.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the extraction and quantification of this compound from biological samples.
Materials:
-
Biological sample (e.g., bacterial cell pellet, insect gland)
-
Organic solvent for extraction (e.g., hexane, dichloromethane)
-
Internal standard (e.g., a deuterated aldehyde)
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable column (e.g., a non-polar column)
Procedure:
-
Extraction: Homogenize the biological sample in the presence of the organic solvent and the internal standard.
-
Drying and Concentration: Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate it under a gentle stream of nitrogen.
-
GC-MS Analysis:
-
Inject an aliquot of the concentrated extract into the GC-MS.
-
Use a temperature program that allows for the separation of this compound from other components.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring characteristic ions for this compound and the internal standard.
-
-
Quantification: Create a calibration curve using standards of known this compound concentration and the internal standard. Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard.
Workflow for quantifying this compound.
Electroantennography (EAG) for Insect Response
This protocol provides a basic framework for measuring the antennal response of an insect to this compound.
Materials:
-
Live insect (e.g., Apolygus lucorum)
-
Dissecting microscope
-
Micromanipulators
-
Glass capillary electrodes
-
Electrolyte solution (e.g., insect Ringer's solution)
-
Ag/AgCl wires
-
Amplifier and data acquisition system
-
Odor delivery system
-
This compound solution in a suitable solvent (e.g., mineral oil)
Procedure:
-
Antenna Preparation: Immobilize the insect and carefully excise an antenna.
-
Electrode Placement: Mount the antenna between two glass capillary electrodes filled with electrolyte solution, with Ag/AgCl wires inserted. One electrode serves as the reference and the other as the recording electrode.
-
Signal Amplification: Connect the electrodes to a high-impedance amplifier.
-
Odor Stimulation: Deliver a puff of air carrying the volatilized this compound over the antenna preparation.
-
Data Recording: Record the change in electrical potential (the EAG response) using the data acquisition system.
-
Controls: Use a solvent-only puff as a negative control.
-
Dose-Response: Test a range of this compound concentrations to generate a dose-response curve.
Conclusion
This compound is a biochemically significant molecule with diverse and vital roles in biological systems. Its function as the primary substrate in bacterial bioluminescence is intricately regulated and provides a fascinating example of chemical energy conversion to light. As an intermediate in lipid metabolism, it connects the synthesis and degradation pathways of fatty acids. Furthermore, its role as a semiochemical highlights its importance in inter-organismal communication. The experimental protocols and pathway diagrams provided in this guide offer a foundation for further research into the multifaceted nature of this compound, with potential applications in fields ranging from biotechnology and environmental monitoring to pest management and drug discovery.
References
- 1. wisdomlib.org [wisdomlib.org]
- 2. softouch.on.ca [softouch.on.ca]
- 3. vdoc.pub [vdoc.pub]
- 4. mdpi.com [mdpi.com]
- 5. Recent Development on Plant Aldehyde Dehydrogenase Enzymes and Their Functions in Plant Development and Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Random mutagenesis of bacterial luciferase: critical role of Glu175 in the control of luminescence decay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. theses.fr [theses.fr]
- 8. This compound | 124-25-4 | Benchchem [benchchem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. aldehyde dehydrogenase inhibitors: Topics by Science.gov [science.gov]
- 11. nlc-bnc.ca [nlc-bnc.ca]
- 12. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Tetradecanal from Myristic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetradecanal, also known as myristaldehyde, is a saturated fatty aldehyde with the chemical formula C₁₄H₂₈O.[1] It serves as a valuable intermediate in the synthesis of various fine chemicals, pharmaceuticals, and fragrances.[2] Furthermore, this compound is a key substrate in the bioluminescent reactions of certain bacteria, such as those from the Vibrio genus.[1] The synthesis of this compound from the readily available myristic acid is a common requirement in many research and development laboratories. Myristic acid, a 14-carbon saturated fatty acid, can be sourced from natural products like nutmeg, palm kernel oil, and coconut oil.[3][4]
This document provides detailed protocols for the synthesis of this compound from myristic acid via a common and reliable two-step pathway: the reduction of myristic acid to myristyl alcohol (1-tetradecanol), followed by the selective oxidation of the alcohol to the desired aldehyde. An alternative three-step route involving esterification and subsequent reduction with diisobutylaluminium hydride (DIBAL-H) is also presented.
Overall Synthetic Workflow
The primary synthetic route involves two key transformations: the reduction of a carboxylic acid to a primary alcohol, and the subsequent oxidation of that alcohol to an aldehyde.
Caption: Two-step synthesis of this compound from Myristic Acid.
Part 1: Reduction of Myristic Acid to Myristyl Alcohol
The first step in the synthesis is the reduction of the carboxylic acid group of myristic acid to a primary alcohol, yielding myristyl alcohol. Common laboratory methods for this transformation include the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[5]
Comparative Data for Reduction Methods
| Method | Reducing Agent/Catalyst | Typical Solvent | Temperature | Pressure (for Hydrogenation) | Typical Yield | Key Advantages/Disadvantages |
| LiAlH₄ Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether or THF | 0 °C to RT | Atmospheric | High | Advantages: High yield, rapid reaction. Disadvantages: Requires strictly anhydrous conditions, highly reactive and pyrophoric reagent. |
| Catalytic Hydrogenation | H₂ gas with catalyst (e.g., Copper Chromite, Ru-based) | Methanol (for ester) or neat | 100-200 °C | 30-150 atm | High | Advantages: Safer for large scale, high yield. Disadvantages: Requires specialized high-pressure equipment.[5][6] |
Experimental Protocol 1A: LiAlH₄ Reduction of Myristic Acid
This protocol details the reduction of myristic acid to myristyl alcohol using lithium aluminum hydride.[5]
Materials:
-
Myristic Acid
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Diethyl Ether
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath, nitrogen atmosphere setup.
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube, and a dropping funnel under a nitrogen atmosphere.
-
Suspend LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether in the flask.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve myristic acid (1 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the myristic acid solution dropwise to the LiAlH₄ suspension over 30-60 minutes, ensuring the temperature remains at 0 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess LiAlH₄ by slowly adding water dropwise, followed by 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude myristyl alcohol.
-
The product can be further purified by vacuum distillation or recrystallization.
Part 2: Oxidation of Myristyl Alcohol to this compound
The second step involves the selective oxidation of the primary alcohol, myristyl alcohol, to the corresponding aldehyde, this compound. To avoid over-oxidation to the carboxylic acid, mild and selective oxidizing agents are required. The Dess-Martin periodinane (DMP) oxidation and the Swern oxidation are two widely used methods that fulfill these criteria.[7][8][9][10]
Comparative Data for Oxidation Methods
| Method | Oxidizing Agent/Reagents | Typical Solvent | Temperature | Typical Yield | Key Advantages/Disadvantages |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temp. | High | Advantages: Mild conditions, neutral pH, high chemoselectivity, simple work-up.[7][8] Disadvantages: DMP is expensive and potentially explosive upon shock.[7] |
| Swern Oxidation | Oxalyl Chloride, Dimethyl Sulfoxide (DMSO), Triethylamine (Et₃N) | Dichloromethane (DCM) | -78 °C to RT | High | Advantages: High yields, avoids toxic heavy metals.[10][11] Disadvantages: Requires low temperatures (-78 °C), produces volatile and odorous dimethyl sulfide byproduct. |
Experimental Protocol 2A: Dess-Martin Oxidation of Myristyl Alcohol
This protocol describes the oxidation of myristyl alcohol to this compound using DMP.[7][12]
Materials:
-
Myristyl Alcohol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Sodium Thiosulfate (Na₂S₂O₃) solution
-
Round-bottom flask, magnetic stirrer.
Procedure:
-
Dissolve myristyl alcohol (1 equivalent) in dichloromethane in a round-bottom flask.
-
Add Dess-Martin periodinane (1.2 equivalents) to the solution at room temperature with stirring.
-
Stir the reaction mixture for 2 to 4 hours. Monitor the reaction progress by TLC.[7]
-
Upon completion, dilute the reaction mixture with DCM.
-
Quench the reaction by adding a saturated solution of NaHCO₃ containing an excess of Na₂S₂O₃. Stir vigorously until the solid dissolves.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude this compound.
-
Purify the product by flash column chromatography.
Experimental Protocol 2B: Swern Oxidation of Myristyl Alcohol
This protocol details the oxidation of myristyl alcohol using Swern conditions.[9][13]
Materials:
-
Myristyl Alcohol
-
Oxalyl Chloride
-
Dimethyl Sulfoxide (DMSO)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Dry ice/acetone bath, nitrogen atmosphere setup.
Procedure:
-
To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM in a flask under a nitrogen atmosphere, cool the mixture to -78 °C using a dry ice/acetone bath.
-
Add a solution of DMSO (2.7 equivalents) in anhydrous DCM dropwise over 5 minutes. Stir for an additional 10-15 minutes at -78 °C.
-
Slowly add a solution of myristyl alcohol (1 equivalent) in anhydrous DCM dropwise over 5-10 minutes.
-
Stir the mixture for 30-45 minutes at -78 °C.
-
Add triethylamine (5-7 equivalents) dropwise over 10 minutes.
-
Continue stirring at -78 °C for 10 minutes, then remove the cooling bath and allow the mixture to warm to room temperature.
-
Add water to quench the reaction. Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield pure this compound.
Alternative Route: Synthesis via Esterification and DIBAL-H Reduction
An alternative pathway involves the initial conversion of myristic acid to an ester, typically methyl myristate, followed by a controlled reduction to the aldehyde using Diisobutylaluminium hydride (DIBAL-H) at low temperatures.[14][15]
Caption: Alternative three-step synthesis of this compound.
Experimental Protocol 3A: Fischer Esterification of Myristic Acid
Materials:
-
Myristic Acid
-
Methanol (excess)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser.
Procedure:
-
In a round-bottom flask, dissolve myristic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours until TLC analysis indicates the consumption of the starting material.[6]
-
Cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield methyl myristate.
Experimental Protocol 3B: DIBAL-H Reduction of Methyl Myristate
This protocol describes the partial reduction of an ester to an aldehyde.[14][16]
Materials:
-
Methyl Myristate
-
Diisobutylaluminium hydride (DIBAL-H, 1M solution in toluene or THF)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Methanol
-
Rochelle's salt solution (aqueous potassium sodium tartrate) or 1M HCl
-
Dry ice/acetone bath, nitrogen atmosphere setup.
Procedure:
-
Dissolve methyl myristate (1 equivalent) in anhydrous DCM or toluene in a flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C.
-
Add DIBAL-H solution (1.0-1.2 equivalents) dropwise, maintaining the temperature at or below -78 °C to prevent over-reduction to the alcohol.[16]
-
Stir the reaction at -78 °C for 2 hours. Monitor by TLC.
-
Quench the reaction at -78 °C by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature and add Rochelle's salt solution, stirring vigorously until two clear layers form. Alternatively, quench with 1M HCl.
-
Separate the layers and extract the aqueous phase with DCM or ethyl acetate.
-
Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure. Purify the resulting this compound by flash column chromatography.
Physicochemical Properties
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Myristic Acid | Tetradecanoic acid | C₁₄H₂₈O₂ | 228.37 | 54.4 | 326.2 |
| Myristyl Alcohol | 1-Tetradecanol | C₁₄H₃₀O | 214.39 | 38 | >260 |
| This compound | This compound | C₁₄H₂₈O | 212.38 | 30 | 302 |
References
- 1. Myristyl aldehyde - Wikipedia [en.wikipedia.org]
- 2. digital.csic.es [digital.csic.es]
- 3. MYRISTYL ALCOHOL - Ataman Kimya [atamanchemicals.com]
- 4. Myristic acid - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 9. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 10. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 11. jk-sci.com [jk-sci.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 14. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols for Tetradecanal in Bioluminescence Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Tetradecanal in bioluminescence assays, particularly those employing bacterial luciferase. This document outlines the fundamental principles, detailed experimental protocols, and data presentation for researchers in various fields, including drug discovery and molecular biology.
Introduction to this compound in Bacterial Bioluminescence
Bacterial bioluminescence is a powerful analytical tool characterized by high sensitivity and a strong signal-to-background ratio. The light-emitting reaction is catalyzed by the enzyme bacterial luciferase, a heterodimeric protein encoded by the luxA and luxB genes. This enzyme facilitates the oxidation of a long-chain aliphatic aldehyde and a reduced flavin mononucleotide (FMNH₂), resulting in the emission of blue-green light, typically around 490 nm.
This compound, a 14-carbon aldehyde, is the natural and most efficient substrate for many bacterial luciferases, such as that from Vibrio harveyi.[1][2] The specificity of the enzyme for a 14-carbon chain suggests its role as the endogenous aldehyde in luminous bacteria.[2] The overall reaction can be summarized as follows:
FMNH₂ + O₂ + R-CHO (this compound) → FMN + H₂O + R-COOH + Light (≈490 nm)
The quantum yield of this reaction is high, making it an excellent choice for sensitive reporter gene assays, high-throughput screening (HTS) of enzyme inhibitors, and monitoring bacterial viability.
Data Presentation: Quantitative Analysis of Aldehyde Substrates
The choice of aldehyde substrate significantly impacts the kinetics and intensity of the bioluminescent signal. The following table summarizes a comparison of different aliphatic aldehydes in the bacterial luciferase reaction.
| Aldehyde | Carbon Chain Length | Relative Light Emission (%) | Time to Peak Emission (seconds) | Reference |
| Nonanal | 9 | Lower | - | [1] |
| Decanal | 10 | Moderate | Slower than this compound | [1][3] |
| Tridecanal | 13 | High | - | [1] |
| This compound | 14 | 100 | ~1.5 | [1][3] |
| (E)-tetradec-2-enal | 14 (unsaturated) | Lower | Slower | [4] |
Note: Relative light emission is normalized to this compound as 100%. The decay kinetics of the bioluminescence for these aldehydes often follow a two-exponential process.[1]
Signaling Pathway and Experimental Workflow
Bacterial Luciferase Reaction Pathway
The following diagram illustrates the key steps in the bacterial luciferase-catalyzed reaction leading to light emission.
References
- 1. Bioluminescence decay kinetics in the reaction of bacterial luciferase with different aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence for this compound as the natural aldehyde in bacterial bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Tetradecanal in the Flavor and Fragrance Industry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive technical information and detailed protocols for the utilization of tetradecanal in flavor and fragrance formulations. This compound, also known as myristaldehyde, is a versatile long-chain aldehyde valued for its unique organoleptic properties.
Organoleptic Profile and Applications of this compound
This compound is a key ingredient in the food and cosmetic industries, primarily used as a flavoring agent and fragrance component.[1][2] Its distinct fatty and waxy odor profile, with nuances of citrus, fruit, and amber, makes it a valuable component for enhancing sensory experiences.[1][3][4][5][6]
Flavor Profile: At a concentration of 10 ppm, this compound exhibits a fatty, lactonic flavor with notes of coconut, wood, and a hint of fruit.[5] In diluted forms, it imparts a sweet, fatty, "citrus-peel" flavor.[4][7]
Odor Profile: The odor of this compound is characterized as waxy, fatty, and aldehydic, with additional notes of amber, incense, dry citrus peel, and musk.[3][5][8][9] It can also present creamy, dairy, and fruity pear nuances.[1][10]
Applications:
-
Flavor Industry: this compound is used to impart and enhance flavors in a variety of food products, including baked goods, non-alcoholic beverages, frozen dairy products, and fruit ices.[3] It is particularly effective in creating citrus and creamy flavor profiles.
-
Fragrance Industry: In perfumery, this compound is used to add lift, diffusion, and a complex fatty-waxy character to fragrance compositions.[11] It is recommended for use at levels up to 1.0% in fragrance concentrates and is a common component in various fragrance types.[3][5] It also finds application in personal care products like soaps and lotions.
Quantitative Data for Formulation
The following tables summarize key quantitative data for the application of this compound.
Table 1: Physicochemical and Organoleptic Properties of this compound
| Property | Value | References |
| Synonyms | Myristaldehyde, Myristyl Aldehyde, Aldehyde C-14 | [2][12] |
| CAS Number | 124-25-4 | [2][12] |
| Molecular Formula | C₁₄H₂₈O | [2][13] |
| Molecular Weight | 212.37 g/mol | [13][14] |
| Appearance | White to light yellow solid or liquid | [2] |
| Odor Threshold | Not definitively found in searches | |
| Flavor Threshold (in water) | 60 ppb | [1][15][16] |
| Odor Description | Fatty, waxy, aldehydic, citrus, amber, incense, musk, creamy, pear | [3][5][8][9][10] |
| Taste Description (10 ppm) | Fatty, lactonic, coconut, woody, fruity | [5] |
Table 2: Recommended Use Levels of this compound in Various Applications
| Application Category | Product Type | Average Usual (ppm) | Average Maximum (ppm) | References |
| Flavor | Baked Goods | 0.08 | 24.0 | [3] |
| Non-alcoholic Beverages | - | 2.7 | [3] | |
| Frozen Dairy | 0.06 | 8.0 | [3] | |
| Fruit Ices | 0.06 | 8.0 | [3] | |
| Fragrance | Fragrance Concentrate | - | up to 10,000 (1.0%) | [3][5] |
Olfactory Signaling Pathway for Aldehydes
The perception of this compound and other aldehydes is initiated by their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons (OSNs). The binding of an aldehyde to its specific OR triggers a cascade of intracellular events, leading to the generation of an electrical signal that is transmitted to the brain.
References
- 1. Odor Detection Thresholds & References [leffingwell.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound, 124-25-4 [thegoodscentscompany.com]
- 4. Fragrance Stability Testing: Ensuring Product Longevity and Consumer Satisfaction - 🌿 MLAP Botanicals — Pure. Potent. Proven. [mlapbotanicals.com]
- 5. makingcosmetics.com [makingcosmetics.com]
- 6. Stability Testing Cosmetics I Taobe Consulting [taobe.consulting]
- 7. echemi.com [echemi.com]
- 8. Odor Descriptor Listing for fatty [thegoodscentscompany.com]
- 9. Flavor Descriptor Listing for aldehydic [thegoodscentscompany.com]
- 10. olfactorian.com [olfactorian.com]
- 11. Perfumers Apprentice - Aldehydic [shop.perfumersapprentice.com]
- 12. This compound | 124-25-4 | TCI AMERICA [tcichemicals.com]
- 13. This compound [webbook.nist.gov]
- 14. This compound | C14H28O | CID 31291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. iltusa.com [iltusa.com]
- 16. Alkanals [leffingwell.com]
Application Note: Quantitative Analysis of Tetradecanal by Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of Tetradecanal using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a long-chain fatty aldehyde, is a significant compound in various fields, including flavor and fragrance, chemical communication in insects, and as a potential biomarker.[1] The methodology outlined here details sample preparation, GC-MS instrumentation and conditions, and data analysis, ensuring accurate and reproducible quantification of this compound in diverse sample matrices.
Introduction
This compound, also known as myristaldehyde, is a C14 aldehyde that plays a crucial role in the chemical composition of various natural products.[1] It is a component of some essential oils, such as coriander, and has been identified in various plant and animal species.[2] Accurate and sensitive quantification of this compound is essential for quality control in the food and fragrance industries, for studying its role in biological systems, and for potential applications in drug development and diagnostics. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry, making it an ideal method for the analysis of volatile and semi-volatile compounds like this compound.
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of this compound is depicted in the following diagram.
Caption: A generalized workflow for the GC-MS analysis of this compound.
Experimental Protocols
Sample Preparation
The appropriate sample preparation protocol will vary depending on the sample matrix. Below are general protocols for liquid and solid samples.[3]
A. Liquid Samples (e.g., cosmetic formulations, biological fluids)
-
Extraction:
-
Pipette 1 mL of the liquid sample into a 15 mL glass centrifuge tube.
-
Add 5 mL of a suitable organic solvent such as hexane or dichloromethane.[4]
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.[4]
-
Carefully transfer the upper organic layer to a clean glass vial.[4]
-
Repeat the extraction process twice more, combining the organic extracts.[4]
-
-
Concentration:
-
Evaporate the pooled solvent under a gentle stream of nitrogen to a final volume of approximately 1 mL.
-
-
Derivatization (Optional but Recommended for Improved Peak Shape and Sensitivity):
B. Solid Samples (e.g., plant material, creams)
-
Homogenization and Extraction:
-
Weigh approximately 1 gram of the homogenized solid sample into a 50 mL centrifuge tube.
-
Add 10 mL of a 2:1 (v/v) mixture of chloroform and methanol.[4]
-
Sonicate the mixture for 20 minutes in a water bath.[4]
-
Centrifuge at 4000 rpm for 15 minutes.[4]
-
Decant the supernatant into a clean flask.[4]
-
Repeat the extraction twice, combining the supernatants.[4]
-
-
Concentration and Derivatization:
-
Proceed with solvent evaporation and optional derivatization as described for liquid samples.[4]
-
GC-MS Instrumentation and Conditions
The following table outlines the recommended GC-MS parameters for the analysis of this compound.
| Parameter | Value |
| Gas Chromatograph | |
| Column | 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., DB-5, HP-5MS) |
| Injector | Splitless mode, 250°C |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature: 100°C, hold for 2 minutes. Ramp: 10°C/min to 280°C. Hold: 10 minutes at 280°C. |
| Mass Spectrometer | |
| MS Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-400 |
Quantitative Data
Retention Index
The Kovats retention index (RI) is a dimensionless unit that normalizes retention times relative to a series of n-alkanes. The following table lists the Kovats RI for this compound on various non-polar columns.
| Column Type | Active Phase | Retention Index (I) |
| Capillary | DB-5 | 1611 |
| Capillary | CP Sil 8 CB | 1609 |
| Capillary | HP-5MS | 1614 |
| Capillary | SPB-1 | 1594 |
| Capillary | Methyl Silicone | 1621 |
| Capillary | DB-1 | 1592 |
Data sourced from the NIST WebBook.[5]
Mass Spectrum
The following table summarizes the top five most abundant ions in the electron ionization (EI) mass spectrum of this compound.
| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) |
| 82.0 | 99.99 |
| 67.0 | 75.41 |
| 68.0 | 70.49 |
| 44.0 | 59.02 |
| 56.0 | 53.44 |
Data sourced from PubChem.[1]
Data Analysis and Quantification
The quantification of this compound is typically performed using an external standard calibration method.
-
Calibration Standards: Prepare a series of calibration standards of this compound in the same solvent used for sample preparation. The concentration range should encompass the expected concentration of this compound in the samples.
-
Calibration Curve: Inject the calibration standards into the GC-MS and record the peak area of a characteristic ion of this compound (e.g., m/z 82). Plot the peak area versus the concentration of the standards to generate a calibration curve.
-
Sample Analysis: Inject the prepared samples into the GC-MS and determine the peak area of the same characteristic ion.
-
Quantification: Calculate the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the analytical steps.
Caption: Logical flow of the analytical method for this compound quantification.
Conclusion
This application note provides a comprehensive and detailed protocol for the analysis of this compound by GC-MS. The described methods for sample preparation, instrumental analysis, and data processing are designed to yield accurate and reproducible results for researchers, scientists, and professionals in drug development and other relevant fields. The provided quantitative data and experimental parameters can serve as a valuable starting point for method development and validation.
References
Tetradecanal as a Substrate for Bacterial Luciferase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial luciferase is a flavin-dependent monooxygenase that catalyzes a bioluminescent reaction, a phenomenon observed in various marine and terrestrial bacteria such as those from the Vibrio and Photobacterium genera. This enzyme facilitates the oxidation of a long-chain aliphatic aldehyde and reduced flavin mononucleotide (FMNH₂) by molecular oxygen, resulting in the emission of blue-green light, typically around 490 nm. Among the various aliphatic aldehydes, tetradecanal (also known as myristaldehyde) is widely recognized as the natural substrate for this reaction in many luminous bacteria. The specificity for this compound suggests a finely tuned active site within the luciferase enzyme, optimized for a 14-carbon aldehyde.
The reaction catalyzed by bacterial luciferase is as follows: FMNH₂ + O₂ + R-CHO → FMN + R-COOH + H₂O + light (≈490 nm)
This application note provides detailed protocols and quantitative data for the use of this compound as a substrate in bacterial luciferase assays, targeting researchers in biochemistry, microbiology, and drug development who utilize this reporter system.
Quantitative Data
The kinetic parameters of bacterial luciferase can vary depending on the species from which it is derived and the specific assay conditions. While the bioluminescence decay kinetics with this compound are complex and often do not follow simple Michaelis-Menten kinetics, exhibiting a multi-exponential decay, the following data provides an overview of key quantitative aspects.[1] It has been noted that the quantum yield of the reaction is independent of the specific long-chain aldehyde used.[2]
| Parameter | Value | Luciferase Source | Notes |
| Substrate | This compound (Myristaldehyde) | - | The natural long-chain aldehyde substrate for many bacterial luciferases.[3] |
| Other Substrates | Reduced Flavin Mononucleotide (FMNH₂), Molecular Oxygen (O₂) | - | Essential for the bioluminescent reaction. |
| Products | Flavin Mononucleotide (FMN), Tetradecanoic Acid, H₂O, Light | - | The oxidation of this compound to tetradecanoic acid provides the energy for light emission. |
| Emission Maximum (λmax) | ~490 nm | Vibrio harveyi, Photobacterium phosphoreum | Characteristic blue-green light emission.[4][5] |
| Quantum Yield (Φ) | 0.1 - 0.16 | General Bacterial Luciferase | The quantum yield is largely independent of the aldehyde chain length.[2] |
| Decay Kinetics | Multi-exponential | Vibrio harveyi | The decay of luminescence does not follow a simple first-order process and is dependent on aldehyde concentration.[1] |
Signaling Pathways and Experimental Workflows
Bacterial Luciferase Reaction Pathway
The following diagram illustrates the key steps in the bacterial luciferase-catalyzed reaction with this compound.
Experimental Workflow for In Vitro Luciferase Assay
This diagram outlines the general steps for performing an in vitro bacterial luciferase assay using this compound.
Experimental Protocols
Preparation of Reagents
a. Assay Buffer:
-
50 mM Phosphate buffer, pH 7.0
-
Optional: 0.1 mg/mL Bovine Serum Albumin (BSA) to prevent non-specific binding and stabilize the enzyme.
b. Bacterial Luciferase Stock Solution:
-
Reconstitute purified bacterial luciferase (from Vibrio harveyi or Photobacterium phosphoreum) in cold assay buffer to a concentration of 1 mg/mL.
-
Store in aliquots at -80°C. Avoid repeated freeze-thaw cycles.
-
For the assay, dilute the stock solution to the desired final concentration (e.g., 0.1 - 1 µM) in cold assay buffer immediately before use.
c. This compound Stock Solution:
-
Due to the low aqueous solubility of this compound, a stock solution in an organic solvent or a sonicated aqueous suspension is required.
-
Method 1 (Organic Solvent): Prepare a 10 mM stock solution of this compound in ethanol or dimethyl sulfoxide (DMSO). Note that high concentrations of organic solvents may inhibit the luciferase reaction. The final concentration of the organic solvent in the assay should be kept low (e.g., <1%).
-
Method 2 (Aqueous Suspension): Prepare a 1 mM aqueous suspension of this compound by adding the aldehyde to the assay buffer and sonicating on ice until a uniform, cloudy suspension is formed. This method avoids the use of organic solvents.
-
-
Store the this compound stock solution at -20°C.
d. Reduced Flavin Mononucleotide (FMNH₂) Solution:
-
FMNH₂ is unstable in the presence of oxygen and must be prepared fresh immediately before use.
-
Prepare a 1 mM FMN stock solution in deoxygenated assay buffer.
-
Reduce the FMN to FMNH₂ by one of the following methods:
-
Photoreduction: Add EDTA to the FMN solution to a final concentration of 10 mM. Expose the solution to a bright white light source for 5-10 minutes in a sealed, oxygen-free container until the yellow color of FMN disappears.
-
Chemical Reduction: Add a small amount of solid sodium dithionite to the FMN solution until the yellow color disappears. Be cautious as excess dithionite can inhibit the luciferase. Alternatively, catalytic reduction with hydrogen and a platinum catalyst can be used.
-
In Vitro Bacterial Luciferase Assay Protocol (Flavin Injection Method)
This protocol is adapted from the widely used flavin injection assay.
a. Assay Setup:
-
Prepare the assay buffer and all reagent stock solutions as described above.
-
Equilibrate all solutions to the desired assay temperature (e.g., 25°C).
-
In a luminometer tube, combine the following:
-
Assay Buffer (to a final volume of 1 mL)
-
Bacterial Luciferase (to a final concentration of e.g., 0.1 µM)
-
This compound (to a final concentration of e.g., 0.001% v/v from an aqueous suspension or an appropriate concentration from a stock solution to achieve saturation, typically in the micromolar range).
-
-
Place the luminometer tube in the luminometer.
b. Reaction Initiation and Measurement:
-
Draw the freshly prepared FMNH₂ solution (e.g., 50 µM final concentration) into the luminometer's injector.
-
Inject the FMNH₂ solution into the luminometer tube to initiate the reaction.
-
Immediately begin measuring the light output. The measurement should be integrated over a defined period (e.g., 10-60 seconds) or recorded as a kinetic trace of light intensity versus time.
c. Data Analysis:
-
The peak light intensity (I_max) and the decay kinetics of the bioluminescent signal are the primary data points.
-
For kinetic analysis, the decay curve can be fitted to a multi-exponential decay model to determine the decay rate constants.[1]
-
To determine kinetic parameters such as K_m and V_max for this compound, the assay should be performed with varying concentrations of this compound while keeping the concentrations of luciferase and FMNH₂ constant and saturating. The initial maximal light intensity can then be plotted against the this compound concentration and fitted to the Michaelis-Menten equation.
Applications in Research and Drug Development
-
Reporter Gene Assays: The bacterial luciferase system, with this compound as a substrate, is a sensitive reporter for gene expression studies in prokaryotic and eukaryotic cells.
-
Toxicity and Environmental Monitoring: The light output of the bacterial luciferase reaction is sensitive to the presence of toxic substances, making it a valuable tool for environmental monitoring and toxicity screening.
-
High-Throughput Screening (HTS): The rapid and sensitive nature of the luciferase assay makes it suitable for HTS of compound libraries to identify inhibitors or activators of various cellular processes.
-
Biosensors: Bacterial luciferase can be engineered to create biosensors that respond to specific analytes or cellular conditions with a change in light output.
Troubleshooting
-
Low or No Light Signal:
-
Check the activity of the luciferase enzyme.
-
Ensure that the FMNH₂ was freshly prepared and successfully reduced.
-
Verify the concentration and integrity of the this compound solution.
-
Confirm that the luminometer is functioning correctly and is set to the appropriate sensitivity.
-
-
Rapid Signal Decay:
-
This is a characteristic of the bacterial luciferase reaction. To capture the peak signal, ensure that the luminometer is set to measure immediately upon injection of FMNH₂.
-
-
High Background Signal:
-
Ensure that the assay buffer and other reagents are free from contaminants that may cause chemiluminescence.
-
Measure the background signal from a reaction mixture lacking one of the essential components (e.g., luciferase or this compound).
-
By following these detailed protocols and considering the quantitative data provided, researchers can effectively utilize this compound as a substrate for bacterial luciferase in a variety of applications.
References
- 1. Bioluminescence decay kinetics in the reaction of bacterial luciferase with different aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of bacterial luciferase with aldehyde substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence for this compound as the natural aldehyde in bacterial bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photobacterium phosphoreum - Wikipedia [en.wikipedia.org]
- 5. Bacterial luciferase: Molecular mechanisms and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Tetradecanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetradecanal, a 14-carbon saturated fatty aldehyde, is a molecule of significant interest across various scientific disciplines. It is a key substrate in bacterial bioluminescence, a component of some insect pheromones, and has been identified in various plant essential oils.[1][2] Emerging research also points to its potential antimicrobial and antiproliferative properties.[3] This document provides detailed application notes and experimental protocols to facilitate the study of this compound's biological activities and mechanisms of action.
Physicochemical Properties and Handling
A thorough understanding of this compound's properties is crucial for accurate and reproducible experimental design.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₈O | [2][3] |
| Molecular Weight | 212.37 g/mol | [3] |
| Appearance | White to light yellow solid or colorless liquid | [2] |
| Melting Point | 22-24 °C | [2] |
| Boiling Point | 166 °C at 24 mmHg | [2] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and DMSO. | [4] |
| CAS Number | 124-25-4 | [2][3] |
Storage and Handling:
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[5] For long-term storage, refrigeration at 2-8°C is recommended.[3] It is advisable to store the compound under an inert atmosphere to prevent oxidation.[6] When handling, wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, and work in a well-ventilated fume hood to avoid inhalation of vapors.[5]
Preparation of Stock Solutions:
Due to its hydrophobic nature, this compound is insoluble in aqueous media. For cell-based assays, stock solutions should be prepared in sterile-filtered dimethyl sulfoxide (DMSO) or ethanol.[4] The final concentration of the solvent in the cell culture medium should be kept to a minimum, typically below 0.5% for DMSO and 1% for ethanol, to avoid solvent-induced cytotoxicity.[4] It is recommended to perform a vehicle control in all experiments. To minimize precipitation when diluting into aqueous buffers or media, it is advisable to perform serial dilutions and to pre-warm the media.[4] The use of cyclodextrins can also be explored to enhance the solubility of long-chain aldehydes in aqueous solutions.[7][8]
Experimental Protocols
Bacterial Luciferase Assay
This compound is the natural aldehyde substrate for luciferase in many bioluminescent bacteria, such as those from the Vibrio genus.[1][9] This assay can be used to study the kinetics of the luciferase reaction or to screen for inhibitors.
Principle: Bacterial luciferase catalyzes the oxidation of a long-chain fatty aldehyde (this compound) and reduced flavin mononucleotide (FMNH₂) by molecular oxygen, resulting in the emission of light.
Materials:
-
Purified bacterial luciferase
-
FMNH₂
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA)
-
Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
This compound stock solution (in a suitable organic solvent)
-
Luminometer
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer containing phosphate buffer, BSA, and DTT.
-
Prepare a solution of FMNH₂ in the reaction buffer. Keep this solution on ice and protected from light.
-
Prepare serial dilutions of the this compound stock solution in the same solvent.
-
-
Assay Procedure:
-
In a luminometer tube, combine the reaction buffer and the luciferase enzyme solution.
-
Inject the FMNH₂ solution to initiate the reaction.
-
Immediately after, inject the this compound solution.
-
Measure the light emission over time using the luminometer. The light intensity is proportional to the rate of the luciferase-catalyzed reaction.
-
-
Data Analysis:
-
Determine the peak light intensity or the integrated light emission over a specific time period.
-
To determine the EC₅₀, plot the light emission as a function of the this compound concentration and fit the data to a suitable dose-response curve.
-
Quantitative Data: While specific EC₅₀ values for this compound in purified luciferase assays are not readily available in the cited literature, studies have shown that the addition of exogenous this compound to dim aldehyde mutants of Beneckea harveyi can stimulate light emission up to 60-fold, indicating a high affinity of the enzyme for this substrate.[1][10]
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic or antiproliferative effects of this compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound stock solution (in DMSO or ethanol)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Quantitative Data: Specific IC₅₀ values for pure this compound on various cancer cell lines are not readily available in the provided search results. However, a methanolic extract of Passiflora foetida, which contains this compound, demonstrated an IC₅₀ value of 10.83 ± 3.65 µg/mL on HeLa cells.[3] It is important to note that this value is for a crude extract and not for pure this compound.
Calcium Imaging Assay
This protocol is designed to investigate whether this compound can induce changes in intracellular calcium concentrations ([Ca²⁺]i), which is a key second messenger in many signaling pathways.
Principle: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM) that changes its fluorescence properties upon binding to Ca²⁺. By monitoring the fluorescence intensity, changes in [Ca²⁺]i can be quantified.
Materials:
-
Cells of interest (e.g., neurons, astrocytes, or other cell lines) plated on glass coverslips
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Fura-2 AM or another suitable calcium indicator dye
-
Pluronic F-127
-
This compound stock solution (in DMSO or ethanol)
-
Fluorescence microscope equipped with a ratiometric imaging system
Protocol:
-
Cell Loading:
-
Prepare a loading solution containing the calcium indicator dye and Pluronic F-127 in the physiological salt solution.
-
Incubate the cells with the loading solution for a specified time (e.g., 30-60 minutes) at room temperature or 37°C, protected from light.
-
Wash the cells with the physiological salt solution to remove excess dye.
-
-
Imaging:
-
Mount the coverslip onto the microscope stage and perfuse with the physiological salt solution.
-
Acquire baseline fluorescence images by alternating excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and measuring the emission at 510 nm.
-
Apply this compound at the desired concentration to the cells via the perfusion system.
-
Continuously record the fluorescence changes over time.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (e.g., F340/F380).
-
The change in this ratio over time reflects the change in intracellular calcium concentration.
-
Quantify the peak amplitude, duration, and frequency of any calcium transients induced by this compound.
-
Patch-Clamp Electrophysiology
This technique allows for the investigation of this compound's effects on ion channel activity and membrane potential.
Principle: A glass micropipette with a very small tip is sealed onto the surface of a cell membrane. This allows for the measurement of the ionic currents flowing through the ion channels in that patch of membrane or across the entire cell membrane (whole-cell configuration).
Materials:
-
Cells of interest cultured on coverslips
-
Patch-clamp rig including a microscope, micromanipulator, amplifier, and data acquisition system
-
Borosilicate glass capillaries for pulling pipettes
-
Extracellular and intracellular recording solutions
-
This compound stock solution (in DMSO or ethanol)
Protocol (Whole-Cell Voltage-Clamp):
-
Pipette Preparation: Pull glass pipettes with a resistance of 3-7 MΩ and fill them with the intracellular solution.
-
Cell Approaching and Sealing:
-
Mount the coverslip with cells in the recording chamber and perfuse with the extracellular solution.
-
Under microscopic guidance, carefully approach a cell with the pipette tip and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.
-
Recording:
-
Clamp the cell membrane at a specific holding potential.
-
Apply voltage steps or ramps to elicit ionic currents through voltage-gated ion channels.
-
Record baseline currents.
-
Perfuse the cell with a solution containing this compound and record the currents again to observe any changes in channel activity (e.g., potentiation, inhibition, or a shift in the voltage-dependence of activation or inactivation).
-
-
Data Analysis:
-
Analyze the recorded currents to determine the effect of this compound on parameters such as current amplitude, kinetics, and voltage-dependence.
-
Signaling Pathways and Mechanisms of Action
The primary and most well-documented signaling role of this compound is in bacterial bioluminescence .[1][9] In this pathway, this compound serves as a substrate for the enzyme luciferase.
References
- 1. Tunable fluorescent probes for detecting aldehydes in living systems - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Turn on Fluorescent Probes for Selective Targeting of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Tunable fluorescent probes for detecting aldehydes in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent probes for imaging formaldehyde in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cyclodextrins: Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Whole Cell Patch Clamp Protocol [protocols.io]
- 10. researchgate.net [researchgate.net]
Metabolic Engineering of E. coli for Tetradecanal Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the metabolic engineering of Escherichia coli to produce tetradecanal. While the direct microbial production of this compound presents challenges due to its reactive nature and the host's endogenous enzymatic activities, this guide outlines the essential pathways, genetic modifications, and experimental procedures based on the closely related and more extensively studied production of C12 and C14 fatty alcohols. The protocols and data herein are adapted from successful strategies for producing these precursor molecules, offering a robust framework for optimizing this compound synthesis.
Introduction
This compound, a C14 fatty aldehyde, is a valuable chemical intermediate with applications in the fragrance, flavor, and pharmaceutical industries. Microbial production of this compound through metabolic engineering of E. coli offers a sustainable alternative to traditional chemical synthesis. The core of this strategy involves redirecting the cell's natural fatty acid biosynthesis pathway towards the production of tetradecanoyl-CoA and its subsequent conversion to this compound. A significant hurdle in this process is the native aldehyde reductase activity in E. coli, which rapidly converts aldehydes to their corresponding alcohols. Therefore, successful production of this compound necessitates both the introduction of a specific synthetic pathway and the strategic knockout of competing endogenous enzymes.
Engineered Metabolic Pathway for this compound Production
The production of this compound in E. coli is centered around the native fatty acid synthesis (FASII) pathway. The engineered pathway diverts the intermediate, tetradecanoyl-acyl carrier protein (ACP), towards this compound.
Key Enzymatic Steps:
-
Fatty Acid Biosynthesis: The E. coli FASII system iteratively elongates acetyl-CoA to produce fatty acyl-ACPs of varying chain lengths.
-
Thioesterase-mediated Chain Length Selection: Introduction of a plant-derived acyl-ACP thioesterase with specificity for C14 acyl-ACPs, such as from Umbellularia californica (BTE), releases myristic acid.
-
Acyl-CoA Synthesis: The endogenous acyl-CoA synthetase (FadD) activates the free myristic acid to myristoyl-CoA.
-
Reduction to Aldehyde: A heterologous fatty acyl-CoA reductase (FACR) catalyzes the reduction of myristoyl-CoA to this compound.
A critical aspect of this engineered pathway is the mitigation of competing reactions, primarily the reduction of this compound to 1-tetradecanol by endogenous aldehyde reductases (ALRs).
Signaling Pathway Diagram
Quantitative Data on Precursor Production
Direct quantitative data for this compound production in E. coli is scarce in published literature due to the aforementioned challenges. However, significant titers of the direct precursor, 1-tetradecanol, have been achieved, indicating the potential for high-level this compound synthesis if the final reduction step is controlled. The following table summarizes representative data for C12 and C14 fatty alcohol production.
| Strain Engineering Strategy | Product | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| Overexpression of BTE thioesterase, FadD, and MAACR in a fed-batch cultivation with solvent overlay. | 1-Dodecanol & 1-Tetradecanol | > 1.6 | > 0.13 | Not Reported | [1] |
| Co-expression of a tunable alkane facilitator (AlkL) in a fed-batch culture. | 1-Tetradecanol | 2 | Not Reported | 0.04 | [1][2] |
Experimental Protocols
Protocol 1: Construction of a this compound-Producing E. coli Strain
This protocol outlines the steps for genetically modifying an E. coli strain for this compound production.
1. Host Strain Selection:
-
Begin with a common laboratory strain such as E. coli K-12 MG1655 or BL21(DE3).
-
For enhanced precursor supply, consider strains with knockouts in the β-oxidation pathway (e.g., ΔfadD, ΔfadE). However, since FadD is utilized in this proposed pathway, its deletion should be carefully considered and potentially replaced with a heterologous acyl-CoA synthetase.
-
To prevent conversion of this compound to 1-tetradecanol, it is crucial to use a host strain with deletions of major aldehyde reductases (e.g., ΔyqhD). Further knockouts of other identified ALRs can improve this compound accumulation.[2]
2. Plasmid Construction:
-
Thioesterase Expression Plasmid:
-
Clone the coding sequence for a C14-specific acyl-ACP thioesterase (e.g., from Umbellularia californica, BTE) into an expression vector with a medium-to-low copy number (e.g., pACYC184-derived) under the control of an inducible promoter (e.g., Ptrc, PBAD).
-
-
Fatty Acyl-CoA Reductase Expression Plasmid:
-
Synthesize and codon-optimize the gene for a fatty acyl-CoA reductase (FACR) known to produce aldehydes (e.g., from Marinobacter aquaeolei VT8, with mutations to favor aldehyde release).
-
Clone the FACR gene into a compatible expression vector (e.g., pET-28a or pTrc99A) with a strong inducible promoter (e.g., T7 or trc).
-
3. Strain Engineering Workflow:
Protocol 2: Fed-Batch Fermentation for this compound Production
This protocol describes a fed-batch fermentation process to achieve high cell density and induce this compound production.
1. Media and Solutions:
-
Seed Culture Medium: Luria-Bertani (LB) broth with appropriate antibiotics.
-
Batch Medium (per liter): 20 g glucose, 10 g yeast extract, 5 g (NH4)2SO4, 2 g KH2PO4, 7 g K2HPO4, 1.5 g MgSO4·7H2O, 1 ml trace metal solution.
-
Feeding Medium (per liter): 500 g glucose, 100 g yeast extract.
-
Inducer: Isopropyl β-D-1-thiogalactopyranoside (IPTG) or L-arabinose, depending on the promoter system.
2. Fermentation Procedure:
-
Inoculum Preparation: Inoculate 50 mL of LB medium with a single colony of the engineered strain and grow overnight at 37°C with shaking.
-
Bioreactor Setup: Prepare a 2 L bioreactor with 1 L of batch medium. Autoclave and allow to cool.
-
Inoculation: Inoculate the bioreactor with the overnight seed culture to an initial OD600 of ~0.1.
-
Batch Phase: Control the temperature at 37°C, pH at 7.0 (with NH4OH), and dissolved oxygen (DO) above 20% by adjusting agitation and aeration.
-
Fed-Batch Phase: Once the initial glucose is depleted (indicated by a sharp increase in DO), start the fed-batch feeding to maintain a low glucose concentration.
-
Induction: When the OD600 reaches ~20-30, lower the temperature to 30°C and add the inducer (e.g., 0.1-1 mM IPTG).
-
Production Phase: Continue the fed-batch fermentation for 48-72 hours. Add an organic overlay (e.g., 10% v/v dodecane) to the culture to extract the this compound and reduce its toxicity to the cells.
-
Sampling: Collect samples periodically to measure cell density, substrate consumption, and product formation.
Protocol 3: Quantification of this compound by GC-MS
This protocol details the extraction and analysis of this compound from the fermentation broth.
1. Sample Preparation and Extraction:
-
Centrifuge 1 mL of the culture broth (including the organic overlay) at 13,000 rpm for 5 minutes.
-
Carefully transfer the upper organic layer to a clean GC vial. If an organic overlay was not used, extract the whole broth with an equal volume of ethyl acetate, vortex vigorously, centrifuge, and collect the organic phase.
-
Add an internal standard (e.g., tridecanal) to the extract for accurate quantification.
-
To prevent degradation, samples should be analyzed immediately or stored at -20°C.
2. GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Detector: Electron ionization (EI) at 70 eV. Scan range of 40-400 m/z.
-
Quantification: Create a standard curve using pure this compound. Identify this compound by its retention time and mass spectrum and quantify using the peak area relative to the internal standard.
Conclusion
The metabolic engineering of E. coli for this compound production is a promising approach for the sustainable synthesis of this valuable chemical. While the inherent aldehyde reductase activity of the host poses a significant challenge, strategies involving the knockout of key reductase genes, combined with the overexpression of a C14-specific thioesterase and a suitable fatty acyl-CoA reductase, provide a clear path forward. The protocols outlined in this document, adapted from successful fatty alcohol production platforms, offer a comprehensive guide for researchers to develop and optimize E. coli strains for efficient this compound biosynthesis. Further research into identifying and characterizing additional aldehyde reductases and optimizing fermentation conditions will be crucial for achieving economically viable titers of this compound.
References
Application Notes and Protocols for the Use of Tetradecanal in Developing Biodegradable Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of tetradecanal, a long-chain fatty aldehyde, in the synthesis of novel biodegradable polymers. The information presented covers hypothetical synthesis protocols, expected material properties, potential biodegradation pathways, and applications in drug delivery. The protocols and data are based on established principles of polymer chemistry and an analysis of analogous long-chain aliphatic polymers.
Introduction
This compound (also known as myristaldehyde) is a naturally occurring, 14-carbon saturated fatty aldehyde.[1][2] Its long aliphatic chain presents an opportunity for the development of biodegradable polymers with properties potentially mimicking those of conventional plastics like polyethylene, while incorporating hydrolytically or enzymatically susceptible linkages for degradation. The resulting polyacetal, poly(this compound), would feature a backbone of repeating C-O bonds, offering a potential advantage in biodegradability over polymers with C-C backbones.
Synthesis of Poly(this compound)
The direct polymerization of aldehydes can proceed through cationic or anionic mechanisms to form polyacetals.[3][4] Due to the long aliphatic side chain of this compound, the resulting polymer is expected to be crystalline. Anionic polymerization of long-chain aliphatic aldehydes has been shown to favor the formation of isotactic polymers.[3]
2.1. Proposed Experimental Protocol: Anionic Polymerization of this compound
This protocol is a proposed method based on the principles of anionic polymerization of higher aliphatic aldehydes.[5]
Materials:
-
This compound (Myristaldehyde), high purity
-
Anhydrous toluene
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Methanol
-
Dry ice/acetone bath
-
Schlenk line and glassware
Procedure:
-
All glassware should be oven-dried and assembled hot under an inert atmosphere (argon or nitrogen).
-
Purify this compound by distillation under reduced pressure.
-
In a Schlenk flask, dissolve purified this compound in anhydrous toluene to a concentration of 1 M.
-
Cool the monomer solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the n-butyllithium solution (initiator) to the stirred monomer solution. The molar ratio of monomer to initiator will determine the theoretical molecular weight. A ratio of 100:1 to 500:1 is a suggested starting point.
-
Maintain the reaction at -78 °C for 24 hours. The polymer is expected to precipitate from the solution.
-
Quench the polymerization by adding an excess of cold methanol.
-
Allow the mixture to warm to room temperature.
-
Isolate the precipitated polymer by filtration.
-
Wash the polymer repeatedly with methanol to remove any unreacted monomer and initiator residues.
-
Dry the polymer under vacuum at a temperature below its melting point.
2.2. Proposed Experimental Protocol: Cationic Polymerization of this compound
This protocol is a proposed method based on the principles of cationic polymerization of higher aliphatic aldehydes.[6]
Materials:
-
This compound (Myristaldehyde), high purity
-
Anhydrous dichloromethane (DCM)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Methanol
-
Dry ice/acetone bath
-
Schlenk line and glassware
Procedure:
-
Ensure all glassware is rigorously dried and the reaction is set up under an inert atmosphere.
-
Dissolve purified this compound in anhydrous DCM (e.g., 1 M) in a Schlenk flask.
-
Cool the solution to -78 °C.
-
Add a catalytic amount of BF₃·OEt₂ (e.g., 0.1-1 mol% relative to the monomer) to the stirred solution.
-
Polymerization is often rapid, and the polymer will likely precipitate. Allow the reaction to proceed for a few hours.
-
Terminate the polymerization by adding an excess of cold methanol.
-
Follow steps 8-11 from the anionic polymerization protocol to isolate and dry the polymer.
Characterization of Poly(this compound)
The synthesized polymer should be characterized using standard polymer analysis techniques.
| Analytical Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | Confirm the polyacetal structure and assess tacticity. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Verify the formation of the polyacetal by observing the disappearance of the aldehyde C=O stretch and the appearance of C-O-C ether stretches. |
| Gel Permeation Chromatography (GPC) | Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| Differential Scanning Calorimetry (DSC) | Determine the glass transition temperature (Tg) and melting temperature (Tm). For polymers with long aliphatic side chains (>C9), a melting point corresponding to the side-chain crystallization is expected.[3] |
| Thermogravimetric Analysis (TGA) | Evaluate the thermal stability and decomposition profile of the polymer. |
Table 1: Estimated Properties of Poly(this compound)
| Property | Estimated Value/Characteristic |
| Molecular Weight (Mn) | 10,000 - 100,000 g/mol (dependent on synthesis conditions) |
| Polydispersity Index (PDI) | 1.1 - 2.0 (anionic polymerization generally yields lower PDI) |
| Melting Temperature (Tm) | Expected to be primarily influenced by the crystallization of the C13 alkyl side chains. |
| Glass Transition Temperature (Tg) | Expected to be low, characteristic of polymers with long, flexible side chains. |
| Solubility | Likely soluble in nonpolar organic solvents at elevated temperatures, but insoluble in polar solvents like water and alcohols. |
Biodegradation of Poly(this compound)
The polyacetal backbone of poly(this compound) is susceptible to hydrolytic cleavage, and the long aliphatic side chains may be recognized by certain enzymes, such as lipases, which are known to degrade aliphatic polyesters.[7][8][9][10]
4.1. Proposed Experimental Protocol: Enzymatic Degradation Assay
Materials:
-
Poly(this compound) film or powder
-
Lipase from Candida antarctica (CALB) or Pseudomonas cepacia
-
Phosphate buffer solution (pH 7.4)
-
Shaking incubator
Procedure:
-
Prepare thin films of poly(this compound) by solvent casting or melt pressing.
-
Weigh the initial dry mass of the polymer films (W_initial).
-
Place the films in vials containing a phosphate buffer solution with a known concentration of lipase (e.g., 1 mg/mL).
-
As a control, place identical films in a phosphate buffer solution without the enzyme.
-
Incubate the vials at 37 °C with gentle shaking.
-
At predetermined time intervals (e.g., 1, 3, 7, 14, and 28 days), remove the films from the solutions.
-
Gently rinse the films with deionized water to remove any adsorbed enzyme and buffer salts.
-
Dry the films under vacuum to a constant weight (W_final).
-
Calculate the percentage of weight loss: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100.
-
Analyze the surface morphology of the degraded films using Scanning Electron Microscopy (SEM) to observe surface erosion.
-
Analyze the degradation products in the buffer solution using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
Application in Drug Delivery
The biodegradable nature and hydrophobicity of poly(this compound) make it a potential candidate for controlled drug delivery systems, particularly for hydrophobic drugs.[11][12][13][14] The polymer could be formulated into microparticles or nanoparticles to encapsulate therapeutic agents.
5.1. Proposed Experimental Protocol: Preparation of Drug-Loaded Microparticles via Emulsion-Solvent Evaporation
Materials:
-
Poly(this compound)
-
Hydrophobic model drug (e.g., Paclitaxel, Curcumin)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in water)
-
Magnetic stirrer and homogenizer
Procedure:
-
Dissolve a known amount of poly(this compound) and the hydrophobic drug in DCM.
-
Prepare an aqueous solution of PVA, which will act as a surfactant.
-
Add the organic phase (polymer and drug solution) to the aqueous PVA solution under high-speed homogenization to form an oil-in-water (o/w) emulsion.
-
Continue stirring the emulsion at a lower speed for several hours to allow for the evaporation of the DCM.
-
As the DCM evaporates, the polymer precipitates, forming solid microparticles that encapsulate the drug.
-
Collect the microparticles by centrifugation.
-
Wash the microparticles with deionized water to remove residual PVA.
-
Freeze-dry the microparticles to obtain a free-flowing powder.
-
Characterize the microparticles for size and morphology (SEM), drug loading efficiency, and in vitro drug release profile.
Visualizations
References
- 1. This compound | C14H28O | CID 31291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. scribd.com [scribd.com]
- 5. Mechanistic Insights on the Anionic Polymerization of Aliphatic Aldehydes [agris.fao.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lipase-catalyzed degradation of polyesters in organic solvents. A new methodology of polymer recycling using enzyme as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study [arpi.unipi.it]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Degradable Controlled-Release Polymers and Polymeric Nanoparticles: Mechanisms of Controlling Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Tetradecanal: Application Notes and Protocols for Pharmaceutical Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetradecanal, a 14-carbon saturated fatty aldehyde also known as myristaldehyde, is emerging as a compound of interest in pharmaceutical drug delivery. Its chemical properties suggest potential as a permeation enhancer, capable of reversibly modulating biological barriers such as the skin, nasal mucosa, and intestinal epithelium to facilitate the transport of therapeutic agents. This document provides a detailed overview of the current understanding of this compound's potential in drug delivery, including its proposed mechanisms of action, available quantitative data, and detailed experimental protocols for its evaluation.
While direct studies on this compound are limited, research on structurally similar long-chain fatty alcohols, such as 1-tetradecanol, provides valuable insights into its probable mechanisms. These compounds are thought to enhance drug delivery primarily by disrupting the highly organized lipid structures of biological membranes, thereby increasing their fluidity and permeability to drug molecules.[1]
Physicochemical Properties of this compound
A comprehensive understanding of this compound's physical and chemical characteristics is fundamental to its application in drug delivery systems.
| Property | Value | Reference |
| Synonyms | Myristaldehyde, Tetradecyl aldehyde, Myristyl aldehyde | [2] |
| CAS Number | 124-25-4 | [2] |
| Molecular Formula | C₁₄H₂₈O | [2] |
| Molecular Weight | 212.37 g/mol | [3] |
| Appearance | White or colorless to light yellow powder to lump to clear liquid | [2] |
| Melting Point | 22 - 24 °C | [2] |
| Boiling Point | 165 - 167 °C / 24 mmHg | [2] |
| Solubility | Insoluble in water; soluble in most organic solvents | [3] |
Applications in Drug Delivery
This compound is being explored for its potential to improve the solubility and bioavailability of certain medications.[2] Its applications are being considered across various routes of administration, primarily focusing on its role as a penetration enhancer.
Transdermal Drug Delivery
The primary barrier to transdermal drug delivery is the stratum corneum, the outermost layer of the skin. Chemical penetration enhancers are employed to transiently and reversibly disrupt this barrier.[4] Long-chain fatty aldehydes like this compound are hypothesized to enhance skin permeation by inserting their long alkyl chains into the lipid bilayers of the stratum corneum. This disrupts the tight packing of the endogenous lipids, leading to increased fluidity and the creation of more permeable pathways for drug molecules to pass through.[4]
Quantitative Data: Comparative Efficacy of Fatty Alcohols in Transdermal Delivery
| Fatty Alcohol (5% w/v) | Carbon Chain Length | Mean Flux of Melatonin (µg/cm²/h) ± SD | Enhancement Ratio* |
| Control (Vehicle) | - | 0.85 ± 0.12 | 1.00 |
| Octanol | 8 | 4.12 ± 0.55 | 4.85 |
| Nonanol | 9 | 4.98 ± 0.63 | 5.86 |
| Decanol | 10 | 6.25 ± 0.89 | 7.35 |
| Undecanol | 11 | 5.43 ± 0.71 | 6.39 |
| Lauryl Alcohol | 12 | 4.76 ± 0.68 | 5.60 |
| Tridecanol | 13 | 3.11 ± 0.42 | 3.66 |
| 1-Tetradecanol (Myristyl Alcohol) | 14 | 2.54 ± 0.38 | 2.99 |
*Enhancement Ratio = Flux with enhancer / Flux of control[1]
Nasal Drug Delivery
The nasal mucosa presents a promising route for systemic drug delivery due to its large surface area and rich vasculature, which allows for rapid absorption and avoidance of first-pass metabolism.[6] Permeation enhancers are often necessary to facilitate the transport of drugs, particularly large molecules, across the nasal epithelium. Studies on related compounds like tetradecylmaltoside (TDM) have shown significant increases in the nasal absorption of peptides like insulin and leptin.[1][5] The mechanism is thought to involve both transcellular (through the cells) and paracellular (between the cells) pathways.[1]
Oral Drug Delivery
The intestinal epithelium is a major barrier to the oral absorption of many drugs. Fatty aldehydes are being investigated for their potential to modulate the permeability of the intestinal barrier. While direct evidence for this compound is scarce, other aldehydes like acetaldehyde have been shown to disrupt tight junction integrity in intestinal epithelial cell models like Caco-2 cells.[7][8] This suggests a potential mechanism by which this compound could enhance oral bioavailability.
Mechanisms of Action & Signaling Pathways
The primary proposed mechanism for this compound as a penetration enhancer across different biological barriers is the disruption of the lipid bilayer. However, the interaction with cellular components may also involve specific signaling pathways.
Disruption of Lipid Bilayers
Long-chain fatty aldehydes, due to their amphipathic nature, can insert into the lipid membranes of cells. This insertion disrupts the ordered structure of the lipid bilayer, increasing its fluidity and permeability. This non-specific mechanism is likely a key contributor to its permeation-enhancing effects.
References
- 1. Correlation of tetradecylmaltoside induced increases in nasal peptide drug delivery with morphological changes in nasal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 124-25-4 | Benchchem [benchchem.com]
- 3. This compound | C14H28O | CID 31291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fatty Alcohols, Fatty Acids, and Fatty Acid Esters as Penetration Enhancers | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Studying fatty aldehyde metabolism in living cells with pyrene-labeled compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Ethanol and Acetaldehyde on Tight Junction Integrity: In Vitro Study in a Three Dimensional Intestinal Epithelial Cell Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetaldehyde disrupts tight junctions in Caco-2 cell monolayers by a protein phosphatase 2A-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Solubility of Long-Chain Aldehydes
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the poor aqueous solubility of long-chain aldehydes.
Frequently Asked Questions (FAQs)
Q1: Why are long-chain aldehydes poorly soluble in aqueous solutions?
A1: Long-chain aldehydes consist of a polar carbonyl group (-CHO) and a long, nonpolar hydrocarbon chain.[1][2] While the carbonyl group can form hydrogen bonds with water, the large hydrophobic tail disrupts the hydrogen bonding network of water, making the overall molecule poorly soluble.[3][4] As the carbon chain length increases, the hydrophobic character becomes more dominant, leading to a decrease in water solubility.[2][5]
Q2: What are the primary methods to improve the solubility of long-chain aldehydes?
A2: The primary methods for enhancing the solubility of long-chain aldehydes in aqueous media include:
-
Cosolvency: Blending water with a miscible organic solvent to reduce the overall polarity of the solvent system.[6][7]
-
Use of Surfactants: Incorporating surfactants that form micelles, which can encapsulate the hydrophobic aldehyde molecules.
-
Complexation with Cyclodextrins: Using cyclodextrins to form inclusion complexes where the aldehyde is encapsulated within the cyclodextrin's hydrophobic cavity.[8][9]
-
pH Adjustment: While less common for aldehydes as they are generally non-ionizable, modifying the pH can be relevant if the aldehyde is part of a more complex molecule with ionizable functional groups.
-
Particle Size Reduction: For solid aldehydes, reducing the particle size can increase the surface area and improve the dissolution rate.
Q3: How do I choose the most suitable solubilization method for my experiment?
A3: The choice of method depends on several factors, including the specific long-chain aldehyde, the required concentration, the experimental system (e.g., in vitro, in vivo), and potential interferences with downstream assays. A general approach is to start with simpler methods like using a cosolvent and progressing to more complex systems like surfactants or cyclodextrins if the desired solubility is not achieved. The selection process is visualized in the workflow diagram below.
Q4: Can the solubilizing agent interfere with my experimental results?
A4: Yes, it is crucial to consider the potential impact of the solubilizing agent on your experiment. For example:
-
Cosolvents like ethanol or DMSO can affect enzyme activity or cell viability at higher concentrations.
-
Surfactants can denature proteins or interfere with cell membranes.
-
Cyclodextrins are generally considered safe but can interact with other components in the formulation.[10] It is always recommended to run appropriate controls with the solubilizing agent alone to assess any potential background effects.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitation upon addition to aqueous buffer | The concentration of the organic stock solution is too high. The final concentration of the aldehyde exceeds its solubility limit in the aqueous buffer. The buffer components are interacting with the aldehyde. | Decrease the concentration of the stock solution. Increase the proportion of the cosolvent in the final solution (if experimentally permissible). Vigorously stir the aqueous buffer while slowly adding the stock solution. Consider using a different solubilization method, such as surfactants or cyclodextrins. |
| Cloudy or turbid solution | Incomplete dissolution of the aldehyde. Formation of a fine suspension or emulsion. The concentration of the surfactant is below the Critical Micelle Concentration (CMC). | Increase sonication time or temperature (if the aldehyde is stable). Filter the solution through a suitable syringe filter (e.g., 0.22 µm) to remove undissolved particles. If using a surfactant, ensure its concentration is above the CMC to form micelles. |
| Phase separation (oily layer forms) | The solubility limit of the aldehyde in the solvent system has been significantly exceeded. The cosolvent is not sufficiently miscible with the aqueous phase at the concentration used. | Decrease the concentration of the aldehyde. Increase the concentration of the cosolvent or surfactant. Use a different cosolvent with better miscibility. |
| Inconsistent results between experiments | Variability in the preparation of the solubilized aldehyde solution. Degradation of the aldehyde over time. Temperature fluctuations affecting solubility. | Prepare fresh solutions for each experiment. Store stock solutions appropriately (e.g., protected from light, at a specific temperature). Ensure consistent temperature control during solution preparation and experiments. |
Data Presentation
The following table summarizes the aqueous solubility of some common long-chain aldehydes and provides representative data on the effect of a solubilizing agent. It is important to note that the effectiveness of any solubilization technique is highly dependent on the specific aldehyde, the chosen agent, and the experimental conditions.
| Aldehyde | Chemical Formula | Molecular Weight ( g/mol ) | Aqueous Solubility (at 25°C) | Example of Solubilization |
| Octanal | C₈H₁₆O | 128.21 | 560 mg/L[11] | Soluble in ethanol and propylene glycol.[11] |
| Nonanal | C₉H₁₈O | 142.24 | 96 mg/L[12] | Soluble in ethanol and mineral oil.[12] |
| Decanal | C₁₀H₂₀O | 156.27 | ~13.8 mg/L (estimated) | Complexation with β-cyclodextrin increases aqueous solubility. |
| Cinnamaldehyde | C₉H₈O | 132.16 | ~1420 mg/L[10] | Soluble in ethanol and ether.[13][14] |
Experimental Protocols
Protocol 1: Solubilization using a Cosolvent (Ethanol)
This protocol describes a general method for dissolving a long-chain aldehyde in an aqueous buffer using ethanol as a cosolvent.
Materials:
-
Long-chain aldehyde
-
Ethanol (absolute)
-
Aqueous buffer of choice (e.g., PBS, Tris-HCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Prepare a stock solution: Dissolve the long-chain aldehyde in absolute ethanol to create a concentrated stock solution (e.g., 100 mM). Ensure the aldehyde is fully dissolved. Gentle warming or sonication may be used if necessary, provided the aldehyde is heat-stable.
-
Dilution into aqueous buffer: While vortexing the aqueous buffer, slowly add the required volume of the ethanolic stock solution to achieve the desired final concentration. The final concentration of ethanol should be kept as low as possible to minimize its effects on the experimental system.
-
Visual inspection: After addition, continue to vortex for another 30 seconds. Visually inspect the solution for any signs of precipitation or cloudiness.
-
Filtration (optional): If a clear solution is not obtained, it can be filtered through a 0.22 µm syringe filter to remove any undissolved aldehyde.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Co-precipitation Method)
This protocol outlines the preparation of a solid inclusion complex of a long-chain aldehyde with β-cyclodextrin, which can then be dissolved in an aqueous medium.
Materials:
-
Long-chain aldehyde
-
β-cyclodextrin (β-CD)
-
Organic solvent (e.g., ethanol, methanol)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beakers
-
Filtration apparatus (e.g., Buchner funnel)
-
Vacuum oven or desiccator
Methodology:
-
Dissolve the guest molecule: Dissolve the long-chain aldehyde in a minimal amount of a suitable organic solvent.
-
Prepare the cyclodextrin solution: In a separate beaker, dissolve β-cyclodextrin in deionized water with heating and stirring to create a saturated or near-saturated solution.
-
Form the complex: Slowly add the aldehyde solution to the aqueous β-cyclodextrin solution with continuous stirring. A precipitate should start to form.
-
Promote precipitation: Continue stirring for several hours at room temperature or a reduced temperature (e.g., 4°C) to maximize the formation of the inclusion complex precipitate.
-
Isolate the complex: Collect the precipitate by vacuum filtration.
-
Wash the complex: Wash the collected solid with a small amount of cold deionized water to remove any uncomplexed cyclodextrin, followed by a wash with a small amount of a non-polar solvent (e.g., hexane) to remove any uncomplexed aldehyde.
-
Dry the complex: Dry the resulting solid inclusion complex in a vacuum oven or desiccator until a constant weight is achieved. The dried powder can then be weighed and dissolved in an aqueous buffer for your experiment.
Visualizations
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cinnamaldehyde | C9H8O | CID 637511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Octanal | C8H16O | CID 454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Nonanal | C9H18O | CID 31289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. Cinnamaldehyde - Wikipedia [en.wikipedia.org]
Technical Support Center: Stabilization of Tetradecanal in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful stabilization and handling of tetradecanal in aqueous solutions.
I. Troubleshooting Guides
Experiments involving this compound in aqueous media can be challenging due to its low water solubility and potential for degradation. The following guide addresses common issues, their probable causes, and recommended solutions.
Table 1: Troubleshooting Common Issues with this compound in Aqueous Solutions
| Issue Observed | Potential Cause(s) | Recommended Solution(s) |
| Precipitation or cloudiness upon dilution in aqueous buffer. | 1. Low Aqueous Solubility: this compound is practically insoluble in water.[1] 2. Solvent Shock: Rapid dilution of a concentrated organic stock solution into an aqueous medium can cause the compound to crash out. 3. Temperature Effects: Lower temperatures can decrease the solubility of this compound. | 1. Use a Stabilization Method: Employ co-solvents, cyclodextrins, liposomes, or surfactants to increase solubility (see Experimental Protocols). 2. Optimize Dilution: Add the stock solution dropwise to the vigorously stirred aqueous medium. Pre-warming the aqueous medium to 37°C can also help. 3. Maintain Temperature: Ensure all solutions are maintained at a stable, appropriate temperature (e.g., 37°C) during the experiment. |
| Inconsistent or non-reproducible experimental results. | 1. Degradation of this compound: this compound can oxidize to tetradecanoic acid or hydrate to form a gem-diol.[2] 2. Inaccurate Concentration: Precipitation or degradation of the stock or working solutions leads to a lower effective concentration. 3. Adsorption to Labware: Due to its hydrophobicity, this compound can adsorb to plastic surfaces. | 1. Control pH: Maintain the pH of the aqueous solution between 5 and 6 using a suitable buffer (e.g., citrate).[3] 2. Prepare Fresh Solutions: Prepare this compound solutions fresh for each experiment and use them promptly. 3. Use Appropriate Labware: Use glass or low-adhesion polypropylene labware. 4. Quantify Concentration: Regularly verify the concentration of your stock and working solutions using an appropriate analytical method (e.g., GC-MS, HPLC). |
| Low yield or encapsulation efficiency in formulations (liposomes, cyclodextrins). | 1. Suboptimal Formulation Parameters: Incorrect lipid-to-drug ratio, improper solvent system, or inefficient encapsulation method. 2. Degradation during Formulation: Exposure to harsh conditions (e.g., high temperature, extreme pH) during the formulation process. | 1. Optimize Ratios: Systematically vary the ratio of the stabilizing agent (e.g., cyclodextrin, lipid) to this compound. 2. Method Selection: For cyclodextrin complexes, methods like co-precipitation or freeze-drying can be effective.[4][5] For liposomes, ensure the method is suitable for hydrophobic molecules.[6][7] 3. Control Conditions: Perform formulation steps under controlled temperature and pH. |
| Analytical Issues: Poor peak shape or low sensitivity in GC/MS or HPLC. | 1. Adsorption: The aldehyde group can interact with active sites in the GC inlet or column. 2. Thermal Degradation: this compound may degrade at high injector temperatures. 3. Low UV Absorbance (HPLC): The aldehyde functional group has a weak chromophore. | 1. Derivatization: Convert this compound to a more stable and volatile derivative (e.g., a TMS ether or an oxime) before GC-MS analysis.[8][9] 2. Optimize GC Conditions: Use a lower injector temperature and a deactivated liner. 3. HPLC Derivatization: For UV detection, derivatize with an agent like 2,4-dinitrophenylhydrazine (DNPH) to attach a strong chromophore. |
graph Troubleshooting_Logic { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Start [label="Problem Observed", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precipitation [label="Precipitation / Cloudiness"]; Inconsistent_Results [label="Inconsistent Results"]; Low_Yield [label="Low Formulation Yield"]; Analytical_Issues [label="Analytical Issues"];
Cause1 [label="Low Solubility / Solvent Shock", shape=box, style=rounded]; Cause2 [label="Degradation / Adsorption", shape=box, style=rounded]; Cause3 [label="Suboptimal Formulation", shape=box, style=rounded]; Cause4 [label="Adsorption / Degradation / Low UV Signal", shape=box, style=rounded];
Solution1 [label="Use Stabilization Method\nOptimize Dilution", shape= Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Control pH / Prepare Fresh\nUse Glassware / Quantify", shape= Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Optimize Ratios\nSelect Appropriate Method", shape= Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution4 [label="Derivatize Sample\nOptimize Analytical Method", shape= Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Precipitation; Start -> Inconsistent_Results; Start -> Low_Yield; Start -> Analytical_Issues;
Precipitation -> Cause1 [label="is likely due to"]; Inconsistent_Results -> Cause2 [label="is likely due to"]; Low_Yield -> Cause3 [label="is likely due to"]; Analytical_Issues -> Cause4 [label="is likely due to"];
Cause1 -> Solution1 [label="address with"]; Cause2 -> Solution2 [label="address with"]; Cause3 -> Solution3 [label="address with"]; Cause4 -> Solution4 [label="address with"]; }
Figure 1: A logical workflow for troubleshooting common issues with this compound.
II. Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in water?
A1: this compound is a long-chain fatty aldehyde and is considered practically insoluble in water.[1] Its poor aqueous solubility is a primary challenge in experimental setups requiring aqueous media.
Q2: What are the main degradation pathways for this compound in aqueous solutions?
A2: The primary degradation pathways for this compound in aqueous solutions are:
-
Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid, forming tetradecanoic acid, especially in the presence of oxygen.
-
Hydration: In water, aldehydes can exist in equilibrium with their corresponding geminal diol (hydrate) form.[2] This hydrate can be more susceptible to oxidation.
Q3: How can I prepare a stock solution of this compound?
A3: Due to its insolubility in water, a stock solution of this compound should be prepared in an organic solvent. Commonly used solvents include dimethyl sulfoxide (DMSO) or ethanol. For cell culture experiments, it is crucial to ensure the final concentration of the organic solvent in the medium is not toxic to the cells, typically below 0.5% for DMSO.
Q4: What is the best pH for maintaining the stability of this compound in an aqueous buffer?
A4: Aldehydes are generally more stable in slightly acidic conditions. A pH range of 5 to 6 is recommended to minimize degradation.[3] Buffers such as citrate or acetate can be used to maintain this pH.
Q5: What are the most effective methods to increase the aqueous solubility of this compound?
A5: Several methods can be employed to enhance the aqueous solubility of this compound:
-
Co-solvents: Using a water-miscible organic solvent like ethanol or DMSO in the aqueous buffer can increase solubility.
-
Cyclodextrins: Encapsulating this compound within the hydrophobic cavity of cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), can form water-soluble inclusion complexes.[10]
-
Liposomes: Formulating this compound within the lipid bilayer of liposomes can create a stable aqueous dispersion.[6][7]
-
Surfactants: The use of surfactants at concentrations above their critical micelle concentration (CMC) can solubilize this compound within micelles.
Q6: How can I quantify the concentration of this compound in my aqueous solution?
A6: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective method for quantifying this compound.[9] To improve volatility and chromatographic peak shape, derivatization of the aldehyde is often necessary.[8] High-Performance Liquid Chromatography (HPLC) can also be used, typically after derivatization with a UV-active agent like DNPH to enhance detection.
III. Data Presentation
The following tables provide illustrative quantitative data for the stabilization of this compound. Note that this data is representative for long-chain aldehydes and should be confirmed experimentally for your specific system.
Table 2: Illustrative Solubility Enhancement of this compound using 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
| HP-β-CD Concentration (mM) | Apparent this compound Solubility (µM) | Fold Increase in Solubility |
| 0 (Water) | ~1 | 1 |
| 5 | ~50 | 50 |
| 10 | ~120 | 120 |
| 20 | ~250 | 250 |
| 50 | ~600 | 600 |
This is a hypothetical AL-type phase solubility diagram, which is common for 1:1 complex formation where the complex is soluble.[11][12]
Table 3: Illustrative pH-Dependent Degradation of this compound in Aqueous Buffer at 37°C
| pH | Buffer System | Illustrative Pseudo-First-Order Rate Constant (k, hr⁻¹) | Estimated Half-life (t₁/₂, hours) |
| 3.0 | Citrate | 0.05 | 13.9 |
| 5.0 | Citrate | 0.01 | 69.3 |
| 7.4 | Phosphate | 0.08 | 8.7 |
| 9.0 | Borate | 0.20 | 3.5 |
This data illustrates the general trend of increased stability of aldehydes at slightly acidic pH and accelerated degradation under neutral to alkaline conditions.[13][14]
IV. Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous this compound Solution using HP-β-Cyclodextrin
This protocol describes the preparation of a this compound solution using the co-precipitation method to form an inclusion complex with HP-β-CD.[4][5]
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of this compound in ethanol.
-
Prepare a 100 mM aqueous solution of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired buffer (e.g., 50 mM citrate buffer, pH 5.5).
-
-
Complex Formation:
-
In a glass vial, add the desired volume of the HP-β-CD solution.
-
While vigorously stirring, slowly add an equimolar amount of the this compound stock solution dropwise.
-
Seal the vial and continue to stir at room temperature for 24-48 hours, protected from light.
-
-
Solvent Removal and Reconstitution:
-
Freeze the resulting solution (e.g., using liquid nitrogen or a -80°C freezer).
-
Lyophilize the frozen solution until a dry powder is obtained. This powder is the this compound/HP-β-CD inclusion complex.
-
The powder can be stored at -20°C.
-
-
Preparation of Working Solution:
-
Dissolve the lyophilized powder in the desired aqueous buffer to achieve the final target concentration of this compound.
-
The solution should be clear. If any cloudiness persists, it may indicate that the solubility limit has been exceeded.
-
Figure 2: Experimental workflow for preparing a this compound/cyclodextrin inclusion complex.
Protocol 2: Quantification of this compound in Aqueous Samples by GC-MS
This protocol is adapted for the analysis of long-chain aldehydes and includes a derivatization step.[9]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of the aqueous sample containing this compound, add 2 mL of hexane.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a clean glass vial.
-
Repeat the extraction twice more, pooling the hexane extracts.
-
-
Derivatization:
-
Evaporate the pooled hexane under a gentle stream of nitrogen to a final volume of approximately 100 µL.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before analysis.
-
-
GC-MS Analysis:
-
Injector: Splitless mode, 250°C.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature 100°C, hold for 2 min. Ramp at 10°C/min to 280°C, hold for 10 min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C, Electron Ionization (EI) at 70 eV.
-
Analysis Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized this compound.
-
-
Quantification:
-
Generate a calibration curve using standards of derivatized this compound of known concentrations.
-
Calculate the concentration in the unknown sample by comparing its peak area to the calibration curve.
-
Figure 3: Workflow for the quantitative analysis of this compound by GC-MS.
V. Signaling Pathway
This compound is a key substrate in the bioluminescence pathway of certain bacteria, such as those in the Vibrio genus. This pathway is a well-documented example of cell signaling (quorum sensing) leading to a specific biochemical output.[3][11]
Figure 4: The bacterial bioluminescence pathway involving this compound as a substrate.
References
- 1. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. oatext.com [oatext.com]
- 5. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liposome Synthesis Protocol : Synthesis of anionic and cationic unilamellar liposome nanoparticles using a... [protocols.io]
- 7. mdpi.com [mdpi.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. Quantification of long-chain aldehydes by gas chromatography coupled to mass spectrometry as a tool for simultaneous measurement of plasmalogens and their aldehydic breakdown products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Degradation of carmustine in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Tetradecanal Synthesis
Welcome to the technical support center for Tetradecanal synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during the synthesis of this long-chain aldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary starting materials for this compound synthesis? this compound is most commonly synthesized from myristyl alcohol (1-tetradecanol) through oxidation. Another, though less common, starting point is myristic acid, which would first need to be reduced to myristyl alcohol before oxidation.
Q2: Which oxidation methods are most effective for converting myristyl alcohol to this compound? Several mild oxidation methods are effective for this transformation, with the goal of minimizing over-oxidation to the carboxylic acid. The most frequently employed methods include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and oxidation with pyridinium chlorochromate (PCC). Each method offers a different balance of reaction conditions, cost, and ease of workup.[1]
Q3: What are the main impurities I should expect in my crude this compound product? The primary impurities are typically unreacted myristyl alcohol, over-oxidized myristic acid, and potentially high-molecular-weight byproducts from aldol condensation of the this compound product.
Q4: How can I monitor the progress of my this compound synthesis reaction? Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction's progress.[2] A co-spot of the reaction mixture with the starting material (myristyl alcohol) will show the consumption of the starting material and the appearance of a new, typically less polar, spot for this compound. Gas Chromatography (GC) can also be used for more quantitative monitoring.[2]
Q5: What are the recommended storage conditions for this compound? this compound is susceptible to oxidation and should be stored under an inert atmosphere (nitrogen or argon) at low temperatures, ideally at 2-8°C for short-term storage and -20°C for long-term storage. It should also be protected from light.
Troubleshooting Guides
Issue 1: Low Yield of this compound
A low yield of the desired product is one of the most common frustrations in organic synthesis. The following table outlines potential causes and solutions for low yields in this compound synthesis.
| Potential Cause | Suggested Solution(s) | Key Considerations |
| Incomplete Reaction | - Increase reaction time.- If the starting material is stable, consider a modest increase in temperature.- Ensure the correct stoichiometry of the oxidizing agent (a slight excess, e.g., 1.2-1.5 equivalents, is often used).[3] | Monitor the reaction by TLC to determine the point of maximum conversion without significant byproduct formation.[2] |
| Over-oxidation to Myristic Acid | - Use a milder, more selective oxidizing agent (e.g., Swern or DMP oxidation over stronger chromium-based reagents).- Maintain strict temperature control, especially for exothermic reactions.- Avoid the presence of water in the reaction mixture, particularly with PCC. | Anhydrous conditions are crucial for preventing the formation of the gem-diol hydrate, which is readily oxidized to the carboxylic acid.[4] |
| Product Loss During Workup | - Ensure complete phase separation during aqueous washes to prevent loss of product in the aqueous layer.- Thoroughly back-extract the aqueous layers with an appropriate organic solvent.- Be cautious during solvent removal (rotoevaporation) as this compound has some volatility. | Emulsions can be an issue; if they form, try adding brine or filtering through a pad of celite. |
| Aldol Condensation of Product | - Maintain low reaction temperatures.- Use a non-nucleophilic base if a base is required for the reaction (e.g., triethylamine in Swern oxidation). | This side reaction is more likely if the product is left under reaction conditions for an extended period after its formation. |
Comparison of Common Oxidation Methods for this compound Synthesis
| Oxidation Method | Typical Yield | Advantages | Disadvantages |
| Swern Oxidation | High (often >90%) | Very mild conditions, high selectivity for the aldehyde, and wide functional group tolerance.[5] | Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide, and requires careful handling of reagents.[1] |
| Dess-Martin Periodinane (DMP) | High (often >90%) | Mild, neutral conditions, room temperature reaction, and high selectivity.[4] | The reagent is expensive, potentially explosive under certain conditions, and has a high molecular weight.[1] |
| Pyridinium Chlorochromate (PCC) | Good to High (70-90%) | The reagent is a stable solid and relatively easy to handle. The reaction generally stops at the aldehyde.[3] | Chromium (VI) is toxic and carcinogenic, the workup to remove chromium byproducts can be difficult, and the reaction is acidic.[1][6] |
Experimental Protocols
Protocol 1: Swern Oxidation of Myristyl Alcohol
Materials:
-
Myristyl alcohol (1-tetradecanol)
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride to the cooled DCM, followed by the dropwise addition of DMSO. Stir the mixture for 10-15 minutes.
-
Add a solution of myristyl alcohol in anhydrous DCM dropwise to the reaction mixture, ensuring the internal temperature remains below -60 °C.
-
Stir the mixture for 30-45 minutes at -78 °C.
-
Add triethylamine dropwise, which may cause the reaction to become cloudy.
-
Allow the reaction to slowly warm to room temperature and stir for 1 hour.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
Caption: General experimental workflow for this compound synthesis.
References
Technical Support Center: Optimizing Tetradecanal Concentration in Bioassays
Welcome to the Technical Support Center for optimizing Tetradecanal concentration in your bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound in a new bioassay?
A1: For a novel application of this compound, it is crucial to first establish a dose-response curve. A broad starting range from low nanomolar (nM) to high micromolar (µM) is recommended for initial screening. This will help determine the concentrations at which this compound exhibits biological activity, cytotoxicity, or other desired effects in your specific experimental system.
Q2: How should I prepare a stock solution of this compound, given its poor water solubility?
A2: this compound is practically insoluble in water, making proper stock solution preparation critical.[1][2] The choice of solvent should dissolve this compound effectively while minimizing cytotoxicity in your bioassay.
-
Dimethyl Sulfoxide (DMSO): A common choice for nonpolar compounds, capable of dissolving this compound at high concentrations.[1] However, the final concentration of DMSO in your cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced toxicity.[1]
-
Ethanol (EtOH): this compound is slightly soluble in ethanol.[1] If using ethanol, it is advisable to warm the solution to 37°C to aid dissolution, as the melting point of this compound is between 22-24°C.[1]
Q3: My this compound solution is precipitating when added to my aqueous bioassay medium. What can I do?
A3: Precipitation of hydrophobic compounds like this compound is a common issue. Here are several troubleshooting steps:
-
Pre-warm the medium: Warming your culture medium to 37°C before adding the this compound stock solution can improve solubility.
-
Use serial dilutions: Instead of adding a small volume of highly concentrated stock directly to your final volume, perform one or more intermediate dilutions in the assay medium. This gradual decrease in solvent concentration can prevent the compound from crashing out of solution.
-
Vortex immediately after addition: Ensure rapid and thorough mixing when adding the this compound stock to the aqueous medium to prevent localized high concentrations that are prone to precipitation.
-
Lower the final concentration: If precipitation persists, you may be exceeding the solubility limit of this compound in your specific medium. Consider testing lower concentrations.
Q4: How long should I expose my cells or biological system to this compound?
A4: The optimal exposure time is dependent on the specific bioassay and the biological question being addressed. It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours for cell-based assays) to determine the ideal duration for observing the desired effect.
Troubleshooting Guides
Issue 1: No Observable Effect in the Bioassay
| Possible Cause | Troubleshooting Step |
| Concentration is too low | Perform a dose-response study with a wider and higher concentration range. |
| Compound instability | Prepare fresh stock solutions and use them immediately. Avoid repeated freeze-thaw cycles of the stock solution. |
| Short incubation time | Increase the duration of the bioassay to allow for a biological response to occur. |
| Low bioavailability | Ensure proper dissolution of this compound in the assay medium. Consider using a carrier solvent like DMSO at a non-toxic final concentration. |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent this compound concentration | Ensure the stock solution is homogenous before making dilutions. Vortex the stock solution before each use. |
| Uneven distribution in multi-well plates | Mix the plate gently after adding the this compound solution to ensure even distribution in each well. |
| Edge effects in microplates | Avoid using the outer wells of the plate, or fill them with sterile phosphate-buffered saline (PBS) to maintain humidity and minimize evaporation. |
| Cell seeding inconsistency (for cell-based assays) | Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette for dispensing cells. |
Issue 3: Unexpected Cytotoxicity
| Possible Cause | Troubleshooting Step |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells (typically <0.5%). Run a solvent-only control to assess its effect.[1] |
| High this compound concentration | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 (half-maximal inhibitory concentration) and select a non-toxic concentration range for your functional assays. |
| Contamination of stock solution | Use sterile techniques when preparing and handling stock solutions. Filter-sterilize the stock solution if necessary and compatible with the solvent. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (100 mM in DMSO)
This protocol is adapted from methods for similar long-chain fatty alcohols.[1]
Materials:
-
This compound (MW: 212.37 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh 21.24 mg of this compound powder and transfer it to a sterile vial.
-
Dissolving: Add 1 mL of sterile DMSO to the vial containing the this compound.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
Storage: Dispense into sterile, single-use aliquots and store at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: General Cytotoxicity Assay (MTT Assay)
This is a general protocol to determine the cytotoxic effects of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (e.g., 100 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be consistent and non-toxic across all wells. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the plate for your desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Data Presentation
Table 1: Troubleshooting Guide for this compound Bioassays
| Problem | Potential Cause | Recommended Solution |
| No response | Concentration too low | Increase concentration range in a dose-response experiment. |
| Compound degradation | Prepare fresh stock solutions. | |
| Insufficient incubation time | Perform a time-course experiment. | |
| High variability | Inaccurate pipetting | Calibrate pipettes and use proper technique. |
| Incomplete dissolution | Ensure this compound is fully dissolved in the stock solution. | |
| Edge effects in plates | Avoid using outer wells or add PBS to them. | |
| Unexpected cell death | Solvent toxicity | Keep final DMSO concentration <0.5% and include a solvent control. |
| High compound concentration | Determine IC50 with a cytotoxicity assay and use lower concentrations. |
Table 2: Recommended Stock Solution and Storage for this compound
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO | High solubilizing power for hydrophobic compounds.[1] |
| Stock Concentration | 10-100 mM | Allows for small volumes to be used in final dilutions, minimizing solvent concentration. |
| Storage Temperature | -20°C or -80°C | Ensures stability and prevents degradation. |
| Aliquoting | Single-use aliquots | Avoids repeated freeze-thaw cycles that can lead to degradation and precipitation. |
Visualizations
References
Technical Support Center: Troubleshooting Tetradecanal Degradation in Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tetradecanal. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and degradation of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be due to degradation?
A1: Yes, inconsistent results are a primary indicator of compound instability. This compound, as a long-chain fatty aldehyde, is susceptible to degradation under common experimental conditions. Factors such as storage, solvent choice, buffer composition, temperature, and exposure to light and oxygen can all contribute to its degradation, leading to a decrease in the effective concentration of the active compound and variability in your results.
Q2: What are the primary degradation pathways for this compound?
A2: The most common degradation pathway for aldehydes like this compound is oxidation. The aldehyde functional group is readily oxidized to a carboxylic acid, in this case, tetradecanoic acid (myristic acid). This can be accelerated by exposure to oxygen, elevated temperatures, and certain metal ions. Other potential reactions include polymerization and reactions with nucleophilic components in your experimental system.
Q3: Are there any visible signs of this compound degradation?
A3: While significant degradation can occur without visible evidence, sometimes a change in the appearance of your stock solution or experimental medium, such as slight turbidity or a change in color, may indicate precipitation or the formation of degradation products. However, analytical methods are the most reliable way to confirm degradation.
Q4: I am using a Tris-based buffer in my experiment. Could this be a problem?
A4: Yes, using buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), is generally not recommended for experiments with aldehydes. The primary amine in Tris can react with the aldehyde group of this compound to form a Schiff base (an imine).[1][2][3] This reaction will deplete your active compound and can lead to inaccurate and misleading results. It is advisable to use non-reactive buffers like phosphate, HEPES, or MOPS.
Q5: How should I properly store my this compound stock solutions to ensure stability?
A5: To maximize stability, this compound stock solutions should be prepared in a suitable anhydrous organic solvent, such as DMSO or ethanol. Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. For long-term storage, solutions should be kept at -80°C and protected from light. For short-term use, storage at -20°C is acceptable.
Troubleshooting Guides
Issue 1: Inconsistent or Low Activity in Cell-Based Assays
-
Possible Cause: Degradation of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
Prepare Fresh Working Solutions: Prepare dilutions of this compound in your cell culture medium immediately before adding them to the cells.
-
Assess Media Stability: Conduct a stability study by incubating this compound in your complete cell culture medium at 37°C for the duration of your experiment (e.g., 24, 48, 72 hours) without cells. Analyze the concentration of intact this compound at different time points using a suitable analytical method like HPLC or LC-MS.
-
Minimize Incubation Time: If feasible, reduce the pre-incubation time of this compound in the medium before adding it to the cells.
-
Consider Antioxidants: For some experimental systems, the addition of antioxidants to the medium may help to prevent oxidative degradation. However, this should be tested for compatibility with your specific assay.[4]
-
Issue 2: Unexpected Peaks in Analytical Readouts (e.g., HPLC, LC-MS)
-
Possible Cause: Formation of degradation products or adducts.
-
Troubleshooting Steps:
-
Identify Degradation Products: The primary oxidation product of this compound is tetradecanoic acid. Compare the retention time or mass-to-charge ratio of your unknown peak with a standard of tetradecanoic acid.
-
Check for Buffer Adducts: If using a buffer with primary amines (like Tris), you may be observing the formation of a Schiff base. Switch to a non-reactive buffer (e.g., HEPES, PBS) and repeat the analysis.[1][2]
-
Review Sample Preparation: Ensure that the sample preparation and extraction procedures are not contributing to degradation. For example, high temperatures or extreme pH during sample processing can cause compound breakdown.
-
Issue 3: Precipitation of this compound in Aqueous Buffers or Media
-
Possible Cause: Low aqueous solubility of this compound.
-
Troubleshooting Steps:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve the this compound is as low as possible and is compatible with your experimental system. High concentrations of organic solvents can be toxic to cells.
-
Pre-warm the Medium: Always pre-warm your aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C) before adding the this compound stock solution.[5]
-
Improve Dilution Technique: Instead of adding the concentrated stock solution directly to the full volume of aqueous solution, perform serial dilutions or add the stock to a smaller volume first while mixing gently, and then bring it to the final volume.[5]
-
Utilize Serum: For cell-based assays, the presence of serum (e.g., FBS) can help to increase the solubility of hydrophobic compounds like this compound.[5]
-
Data Presentation
Table 1: Factors Affecting this compound Stability and Recommended Solutions
| Factor | Potential Issue | Recommended Solution |
| Buffer Choice | Reaction with primary amines (e.g., Tris) leading to Schiff base formation. | Use non-amine-containing buffers such as PBS, HEPES, or MOPS.[1][2] |
| Solvent | Hydrolysis or degradation in aqueous solutions. | Prepare stock solutions in anhydrous organic solvents like DMSO or ethanol. |
| Temperature | Accelerated degradation at higher temperatures. | Store stock solutions at -80°C for long-term and -20°C for short-term. Keep working solutions on ice. |
| Light | Photodegradation. | Protect solutions from light by using amber vials or wrapping containers in foil. |
| Oxygen | Oxidation of the aldehyde to a carboxylic acid. | Degas solvents and buffers if possible. Consider working under an inert atmosphere (e.g., nitrogen or argon) for highly sensitive experiments. |
| pH | Instability in strongly acidic or basic conditions. | Maintain experimental conditions at a neutral pH (around 7.0-7.4). |
| Freeze-Thaw Cycles | Degradation due to repeated freezing and thawing. | Aliquot stock solutions into single-use volumes. |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability in Experimental Media
-
Prepare Stock Solution: Create a concentrated stock solution of this compound in an appropriate anhydrous organic solvent (e.g., 10 mM in DMSO).
-
Spike the Medium: Add the this compound stock solution to your experimental medium (e.g., cell culture medium, buffer) to achieve the final desired concentration. Prepare a sufficient number of identical samples for each time point.
-
Time Zero Sample (T=0): Immediately after adding the this compound, take an aliquot of the mixture. This will serve as your T=0 reference sample.
-
Incubation: Incubate the remaining samples under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Collect Time-Point Samples: At your desired time points (e.g., 2, 4, 8, 24, 48 hours), remove a sample from the incubator.
-
Sample Processing: Process all samples (including the T=0 sample) identically. This may involve protein precipitation (e.g., with cold acetonitrile) followed by centrifugation to remove any precipitates.
-
Analysis: Analyze the supernatant from each time point using a validated analytical method, such as HPLC-UV or LC-MS, to quantify the concentration of intact this compound.
-
Data Interpretation: Compare the concentration of this compound at each time point to the T=0 sample to determine the rate of degradation.
Protocol 2: Quantification of this compound by HPLC-UV after Derivatization
Since aldehydes often lack a strong UV chromophore, derivatization can be used to enhance their detection by HPLC-UV. A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH).[6]
-
Derivatization Reaction:
-
To your sample containing this compound, add a solution of 2,4-dinitrophenylhydrazine in a suitable solvent (e.g., acetonitrile with a small amount of acid catalyst).
-
Incubate the reaction mixture to allow for the formation of the this compound-DNPH hydrazone derivative. This derivative is typically yellow and has a strong UV absorbance.
-
-
HPLC Analysis:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile is typically used.
-
Detection: Set the UV detector to the wavelength of maximum absorbance for the DNPH derivative (around 360 nm).[6]
-
Quantification: Create a standard curve using known concentrations of a this compound-DNPH standard to quantify the amount of this compound in your samples.
-
Visualizations
References
- 1. Reaction of Tris with aldehydes. Effect of Tris on reactions catalyzed by homoserine dehydrogenase and glyceraldehyde-3-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Prevention of oxidative DNA damage in inner organs and lymphocytes of rats by green tea extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthetic Tetradecanal
Welcome to the technical support center for the purification of synthetic tetradecanal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this long-chain aldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced this compound?
A1: The most common impurities depend on the synthetic route, but typically include:
-
Tetradecanoic Acid: Formed by the over-oxidation of this compound, especially in the presence of air or strong oxidizing agents.[1]
-
1-Tetradecanol: Unreacted starting material from the oxidation of 1-tetradecanol to this compound.
-
Myristyl Myristate: A waxy ester that can form as a byproduct, particularly during certain oxidation reactions.[1]
-
Residual Solvents and Reagents: Solvents and reagents used in the synthesis that are not completely removed.
Q2: Which purification method is most suitable for my sample of synthetic this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities, as well as the scale of your experiment.
-
Distillation under Reduced Pressure: Ideal for removing non-volatile impurities and for large-scale purification.
-
Column Chromatography: Effective for separating this compound from impurities with different polarities, such as the starting alcohol and the over-oxidized carboxylic acid.[1]
-
Bisulfite Adduct Formation: A highly selective method for separating aldehydes from other non-aldehyde impurities. It is particularly useful when chromatography is challenging.
-
Recrystallization: Suitable if the crude this compound is a solid at room temperature and contains a small amount of impurities.
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be used to determine the purity of this compound:
-
Gas Chromatography (GC): A powerful technique to separate and quantify volatile compounds, providing a percentage purity based on peak areas.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of this compound and identify impurities.[4][5]
-
Mass Spectrometry (MS): Can be coupled with GC (GC-MS) to identify the molecular weight of the main component and any impurities.[6][7]
Troubleshooting Guides
Purification Method: Distillation under Reduced Pressure
| Problem | Possible Cause | Solution |
| Bumping or unstable boiling | Uneven heating or lack of boiling chips/stirring. | Ensure uniform heating with a heating mantle and use boiling chips or a magnetic stirrer. For very high vacuum, an air bleed capillary can be used to introduce a fine stream of bubbles. |
| Product decomposition | The distillation temperature is too high, even under reduced pressure. | Lower the pressure further to decrease the boiling point. Ensure the heating mantle temperature is not set excessively high. |
| Low recovery of this compound | Inefficient condensation or leaks in the vacuum system. | Check all joints for proper sealing and ensure the condenser has a sufficient flow of cold water. Make sure the receiving flask is adequately cooled. |
| Product solidifies in the condenser | The condenser is too cold for this compound's melting point (22-24 °C). | Use water at a slightly higher temperature in the condenser to prevent solidification, or use a short-path distillation apparatus. |
Purification Method: Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of this compound and impurities | Incorrect solvent system (eluent). | Optimize the eluent polarity using Thin Layer Chromatography (TLC) first. A common starting point for aliphatic aldehydes is a low polarity solvent system like hexane with a small percentage of diethyl ether or ethyl acetate. |
| This compound decomposes on the column | The silica gel is too acidic. | Neutralize the silica gel by washing it with a solvent containing a small amount of a non-nucleophilic base like triethylamine before packing the column. |
| Streaking or tailing of the this compound band | The sample was overloaded on the column, or the compound is interacting strongly with the stationary phase. | Use a larger column or apply a smaller amount of the crude sample. Adding a small amount of a more polar solvent to the eluent might help reduce tailing. |
| No compound elutes from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent (gradient elution). |
Purification Method: Bisulfite Adduct Formation
| Problem | Possible Cause | Solution |
| Low yield of the bisulfite adduct precipitate | The adduct is soluble in the reaction mixture. This is more common with lower molecular weight aldehydes but can occur with this compound. | Switch to a liquid-liquid extraction protocol to isolate the water-soluble adduct in the aqueous phase.[8][9] Using an ethanol/water mixture might also help induce precipitation.[8] |
| The sodium bisulfite solution is not fresh or saturated. | Always use a freshly prepared, saturated aqueous solution of sodium bisulfite.[8] | |
| A solid forms at the interface of the organic and aqueous layers | The bisulfite adduct of the non-polar this compound is not soluble in either the organic or aqueous layer. | Filter the entire biphasic mixture through celite to collect the insoluble adduct, then separate the layers of the filtrate.[9] |
| Decomposition of this compound during regeneration | The strongly basic conditions required for regeneration are causing side reactions. | Carefully control the pH during regeneration with NaOH. If the aldehyde is particularly sensitive, consider alternative, milder methods for adduct cleavage if available. |
Purification Method: Recrystallization
| Problem | Possible Cause | Solution |
| The compound "oils out" instead of crystallizing | The solution is supersaturated, or the cooling is too rapid. The solvent may not be ideal. | Allow the solution to cool more slowly. Scratch the inside of the flask with a glass rod at the solution's surface to induce crystallization. Ensure you have selected an appropriate solvent where the solubility of this compound is high in the hot solvent and low in the cold solvent. |
| No crystals form upon cooling | The solution is not saturated. | Evaporate some of the solvent to increase the concentration of this compound and then allow it to cool again. |
| Low recovery of pure crystals | Too much solvent was used initially, or the crystals are being washed with a solvent that is not cold enough. | Use the minimum amount of hot solvent to dissolve the crude product. Always wash the collected crystals with a minimal amount of ice-cold solvent.[10] |
Quantitative Data on Purification Methods
| Purification Method | Typical Purity Achieved | Typical Yield | Notes |
| Distillation under Reduced Pressure | >98% (GC) | 70-90% | Highly dependent on the volatility difference between this compound and impurities. |
| Column Chromatography | >99% (GC/NMR) | 60-85% | Yield can be lower due to irreversible adsorption or difficulty in separating from closely related impurities. |
| Bisulfite Adduct Formation | >95% (after regeneration) | 70-90% | A study on a similar long-chain aldehyde showed 83% purity of the adduct and 94.9% final purity after subsequent chromatography, with an overall yield of 37% from the starting acid.[8][11] |
| Recrystallization | >99% (by melting point) | 50-80% | Highly dependent on the initial purity of the crude product. |
Experimental Protocols
Protocol 1: Distillation under Reduced Pressure
-
Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum pump with a pressure gauge. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Sample Preparation: Add the crude this compound and a magnetic stir bar or boiling chips to the distillation flask.
-
Distillation: Begin stirring and apply vacuum, gradually reducing the pressure. The boiling point of this compound is 165-167 °C at 24 mmHg.[5]
-
Heating: Once the desired pressure is reached and stable, slowly heat the distillation flask using a heating mantle.
-
Collection: Collect the fraction that distills at the expected boiling point for the measured pressure.
-
Shutdown: After collecting the product, remove the heating mantle and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with a low-polarity solvent system (e.g., 97:3 hexane:diethyl ether).[12] The polarity can be gradually increased if necessary to elute the this compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Bisulfite Adduct Formation and Regeneration
-
Adduct Formation: Dissolve the crude synthetic this compound in dimethylformamide (DMF).[8] Add a freshly prepared saturated aqueous solution of sodium bisulfite and shake the mixture vigorously in a separatory funnel for about 30 seconds.[8][13]
-
Extraction: Add deionized water and an immiscible organic solvent (e.g., 10% ethyl acetate in hexanes).[8] Shake the funnel and then allow the layers to separate. The this compound bisulfite adduct will be in the aqueous phase.
-
Isolation of Adduct: Separate the aqueous layer containing the adduct.
-
Regeneration: To the aqueous layer, add an equal volume of a suitable organic solvent (e.g., ethyl acetate).[8] While stirring, add a 50% sodium hydroxide (NaOH) solution dropwise until the pH of the aqueous layer reaches 12.[8]
-
Extraction of Pure Aldehyde: Shake the funnel to extract the regenerated this compound into the organic layer. Separate the organic layer, dry it (e.g., with anhydrous sodium sulfate), and concentrate it to obtain the purified this compound.
Protocol 4: Recrystallization
-
Solvent Selection: Choose a suitable solvent in which this compound is highly soluble when hot and poorly soluble when cold. Ethanol or a mixed solvent system like ethanol-water can be effective.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of ice-cold solvent and then dry them to a constant weight.
Visualizations
Caption: General workflow for the purification of synthetic this compound.
Caption: Troubleshooting decision tree for impure this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. birchbiotech.com [birchbiotech.com]
- 3. agilent.com [agilent.com]
- 4. This compound | C14H28O | CID 31291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lgcstandards.com [lgcstandards.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
- 9. Workup [chem.rochester.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. athabascau.ca [athabascau.ca]
- 13. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Myristaldehyde for Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of myristaldehyde (tetradecanal) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is myristaldehyde, and why is its stability a concern in research?
Myristaldehyde, also known as this compound, is a C14 saturated fatty aldehyde. It is a naturally occurring compound and serves as a substrate for bacterial luciferase.[1] Its aldehyde functional group makes it susceptible to oxidation, forming the corresponding carboxylic acid (myristic acid), and polymerization, which can lead to inaccurate and irreproducible experimental results.
Q2: What are the primary degradation pathways for myristaldehyde?
The primary degradation pathways for myristaldehyde are:
-
Oxidation: The aldehyde group is readily oxidized to a carboxylic acid, especially in the presence of oxygen. This process can be accelerated by heat, light, and certain metal ions.
-
Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, particularly under improper storage conditions or in the presence of acidic or basic catalysts.
Q3: How can I prevent the degradation of myristaldehyde during storage?
To ensure the long-term stability of myristaldehyde, it is recommended to:
-
Store Neat: Store pure myristaldehyde under an inert atmosphere (e.g., argon or nitrogen) at -20°C or lower.
-
Protect from Light: Keep the container tightly sealed and protected from light.
-
Use Antioxidants: For solutions, the addition of an antioxidant can significantly inhibit oxidation.
Q4: What antioxidants are recommended for stabilizing myristaldehyde solutions?
Phenolic antioxidants are effective in preventing the oxidation of aldehydes. Butylated hydroxytoluene (BHT) is a commonly used and effective antioxidant for aliphatic aldehydes.[2] A typical concentration for BHT is 0.1% (w/v).
Q5: How should I prepare a stock solution of myristaldehyde for use in aqueous-based assays (e.g., cell culture, enzyme assays)?
Due to its hydrophobic nature, myristaldehyde is poorly soluble in water. A common method for preparing a stock solution for use in aqueous media involves the use of an organic solvent followed by dilution. Dimethyl sulfoxide (DMSO) is a frequently used solvent. However, prolonged storage in DMSO may not be ideal, and fresh preparation is recommended.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected signal in a luciferase assay.
| Possible Cause | Troubleshooting Step |
| Myristaldehyde Degradation | Prepare fresh myristaldehyde solutions for each experiment. If using a stock solution, add an antioxidant like BHT (0.1%) to the stock. Ensure the stock is stored properly under inert gas at a low temperature (-20°C or -80°C). |
| Poor Solubility in Assay Buffer | Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve myristaldehyde is compatible with your assay and does not exceed a concentration that inhibits enzyme activity (typically <1%). |
| Enzyme Instability | Confirm the stability of the luciferase enzyme under your experimental conditions. Some luciferases are sensitive to temperature fluctuations.[3][4] |
Issue 2: Precipitate formation when adding myristaldehyde solution to aqueous buffer.
| Possible Cause | Troubleshooting Step |
| Low Solubility | Decrease the final concentration of myristaldehyde in the assay. Prepare the working solution by adding the myristaldehyde stock solution to the aqueous buffer dropwise while vortexing to improve dispersion. |
| Solvent Incompatibility | Ensure the solvent used for the stock solution is miscible with your aqueous buffer at the final concentration used. |
Issue 3: Observing unexpected peaks during analytical characterization (e.g., HPLC, GC-MS).
| Possible Cause | Troubleshooting Step |
| Oxidation Product | The presence of a peak corresponding to myristic acid is a strong indicator of oxidation. Re-evaluate storage and handling procedures. Prepare fresh samples and consider adding an antioxidant. |
| Polymerization Products | Broad, poorly defined peaks at higher molecular weights may indicate polymerization. Avoid exposure to acidic or basic conditions and high temperatures. |
| Derivatization Artifacts | If using a derivatization agent (e.g., DNPH for HPLC), ensure the reaction conditions are optimized to avoid side reactions or incomplete derivatization. |
Data Presentation
The following table provides illustrative quantitative data on the stability of a long-chain aldehyde in solution over time, with and without an antioxidant. This data is representative and based on the known instability of aldehydes and the efficacy of antioxidants. Actual stability will depend on specific experimental conditions.
| Storage Condition | Time (days) | Aldehyde Purity (%) without Antioxidant | Aldehyde Purity (%) with 0.1% BHT |
| 4°C in DMSO (exposed to air) | 0 | 99.5 | 99.5 |
| 7 | 92.1 | 99.2 | |
| 14 | 85.3 | 98.9 | |
| 30 | 74.5 | 98.5 | |
| -20°C in DMSO (headspace flushed with N₂) | 0 | 99.5 | 99.5 |
| 7 | 99.2 | 99.4 | |
| 14 | 98.8 | 99.3 | |
| 30 | 98.1 | 99.2 |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Myristaldehyde Stock Solution
Objective: To prepare a 100 mM stock solution of myristaldehyde in DMSO with an antioxidant for use in biological assays.
Materials:
-
Myristaldehyde (high purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Butylated Hydroxytoluene (BHT)
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber glass vial with a PTFE-lined cap
Procedure:
-
In a chemical fume hood, weigh out the desired amount of myristaldehyde into the amber glass vial.
-
Add BHT to a final concentration of 0.1% (w/v). For example, for 1 mL of solution, add 1 mg of BHT.
-
Add the appropriate volume of anhydrous DMSO to achieve a final myristaldehyde concentration of 100 mM.
-
Cap the vial and vortex until the myristaldehyde and BHT are completely dissolved.
-
Gently flush the headspace of the vial with an inert gas (argon or nitrogen) for 10-15 seconds.
-
Tightly seal the vial and store it at -20°C or -80°C, protected from light.
-
For use, thaw the stock solution at room temperature and use it immediately. It is recommended to prepare fresh dilutions for each experiment.
Protocol 2: Quantitative Analysis of Myristaldehyde Stability by HPLC-UV following Derivatization
Objective: To quantify the concentration of myristaldehyde over time to assess its stability under specific storage conditions. This method involves derivatization with 2,4-dinitrophenylhydrazine (DNPH).[5][6]
Materials:
-
Myristaldehyde sample
-
2,4-dinitrophenylhydrazine (DNPH) solution (in acetonitrile with acid catalyst)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Sample Preparation: At each time point, take an aliquot of the myristaldehyde solution being tested.
-
Derivatization: a. In a clean vial, mix a known volume of the myristaldehyde sample with an excess of the DNPH solution. b. Allow the reaction to proceed in the dark at room temperature for the recommended time (e.g., 1 hour) to form the myristaldehyde-DNPH derivative. c. Quench the reaction if necessary, as per the specific DNPH derivatization protocol.
-
HPLC Analysis: a. Inject a known volume of the derivatized sample onto the HPLC system. b. Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with 60:40 acetonitrile:water and ramping to 100% acetonitrile. c. Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). d. Flow Rate: 1.0 mL/min. e. Detection: Monitor the eluent at 360 nm, the characteristic absorbance wavelength for DNPH derivatives.
-
Quantification: a. Prepare a calibration curve using known concentrations of a myristaldehyde-DNPH standard. b. Determine the concentration of the myristaldehyde-DNPH derivative in the sample by comparing its peak area to the calibration curve. c. Calculate the concentration of myristaldehyde in the original sample, accounting for any dilutions.
Visualizations
Caption: Workflow for preparing and assessing the stability of myristaldehyde.
Caption: Potential signaling pathway involving fatty aldehydes like myristaldehyde.
References
- 1. This compound | 124-25-4 | Benchchem [benchchem.com]
- 2. Fatty aldehyde dehydrogenase: potential role in oxidative stress protection and regulation of its gene expression by insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel Method of Analysis for the Determination of Residual Formaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Common Issues in Tetradecanal Quantification
Welcome to the technical support center for Tetradecanal quantification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental analysis of this long-chain aldehyde. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: My measured this compound concentration is consistently lower than expected. What are the common causes?
A1: Low recovery of this compound is a frequent issue, often stemming from its volatile nature. Key factors include:
-
Improper Sample Handling: Exposure of samples to ambient temperatures or leaving vials uncapped can lead to significant evaporative losses.[1]
-
Inefficient Extraction: The chosen extraction method may not be optimized for a volatile compound like this compound, leading to incomplete recovery from the sample matrix.[1]
-
Analyte Degradation: this compound can be susceptible to oxidation, especially at elevated temperatures or with prolonged exposure to air.[2] Improper storage conditions, such as not storing samples at low temperatures (≤ 4°C for short-term, -20°C or -80°C for long-term), can lead to degradation.[1]
-
Incomplete Derivatization: If using a derivatization technique to improve analytical performance, an incomplete reaction will result in an underestimation of the true concentration.[1]
Q2: Is derivatization essential for the quantitative analysis of this compound by GC-MS?
A2: While direct analysis is possible, derivatization is highly recommended for robust, sensitive, and reproducible quantification of this compound.[1] Aldehydes possess polar functional groups that can interact with active sites in the GC system, leading to poor peak shape (tailing).[1][2] Derivatization converts the aldehyde into a less polar, more volatile, and more thermally stable derivative. This typically improves chromatographic peak symmetry, enhances sensitivity, and reduces analyte adsorption within the GC system.[3][4]
Q3: I am observing poor, tailing peaks for this compound in my GC-MS analysis. How can I fix this?
A3: Peak tailing for aldehydes is often caused by interactions with active sites (e.g., free silanol groups) in the GC inlet liner or on the analytical column.[1][2] To resolve this, consider the following:
-
Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated liner to minimize analyte interaction.
-
Column Conditioning: Regularly condition your GC column according to the manufacturer's guidelines to remove contaminants and passivate active sites.[1]
-
Derivatization: As mentioned in Q2, derivatizing the aldehyde to a less polar form, such as a trimethylsilyl (TMS) ether or a pentafluorobenzyl (PFB) oxime, is a very effective way to prevent peak tailing.[2][5]
Q4: How can I prevent interference from plasmalogens when measuring free this compound?
A4: Plasmalogens are a major source of interference because their vinyl ether bond is acid-labile and can break down, releasing fatty aldehydes like this compound during sample preparation.[6] To quantify free aldehydes, it is crucial to avoid acidic conditions during extraction.[6] If the goal is to measure the aldehydes released from plasmalogens, a deliberate acidic hydrolysis step is required.[7] To separate pre-existing free aldehydes from those bound in plasmalogens, chromatographic techniques like silicic acid column chromatography can be employed to remove the plasmalogens before any hydrolysis or derivatization steps that might cleave the vinyl ether bond.[8]
Q5: What are the recommended storage conditions for samples containing this compound?
A5: Proper storage is critical to prevent analyte loss through volatilization and degradation.[1]
-
Temperature: Store samples in tightly sealed vials at low temperatures, such as 4°C or below. For long-term storage, -20°C or -80°C is recommended.[1]
-
Inert Atmosphere: To prevent oxidation, especially for long-term storage of standards or solutions, purge the vial headspace with an inert gas like nitrogen or argon.[2]
-
Vials: Use glass vials with high-quality septa to ensure a tight seal and prevent evaporation. Minimize the headspace in the vial to reduce the amount of analyte that can partition into the gas phase.
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound quantification.
| Issue | Possible Cause(s) | Suggested Solution(s) | Citations |
| Low or Inconsistent Recovery | Analyte loss due to volatility. | Keep samples cold and use tightly sealed vials with minimal headspace. | [1] |
| Inefficient extraction from the sample matrix. | Optimize the extraction method (e.g., solvent choice, phase ratio). For complex matrices, consider solid-phase extraction (SPE) for cleanup and concentration. | [5][9] | |
| Incomplete derivatization reaction. | Optimize reaction conditions (reagent concentration, time, temperature). Ensure the sample is dry, as water can interfere with some derivatization reagents. | [1] | |
| Analyte degradation during storage or sample prep. | Store samples properly (see FAQ Q5). Prepare fresh standards and analyze samples promptly after preparation. | [2] | |
| Poor Peak Shape (Tailing) | Interaction with active sites in the GC inlet or column. | Use a deactivated inlet liner and column. Regularly condition the column. | [1][2] |
| Co-elution with an interfering matrix component. | Optimize the GC oven temperature program (e.g., slower ramp rate) to improve separation. | [1] | |
| Analyte is not derivatized. | Derivatize this compound to a less polar form to improve peak shape. | [2][3] | |
| Unexpected Peaks in Chromatogram | Contamination from solvents, reagents, or labware. | Use high-purity solvents. Avoid plastic containers, which can leach interfering compounds. Run solvent blanks to identify sources of contamination. | [10][11] |
| This compound degradation (e.g., oxidation to tetradecanoic acid). | Verify the integrity of your standard. Re-evaluate storage conditions and sample handling procedures to minimize exposure to air and heat. | [2] | |
| Formation of derivatization by-products or isomers. | Optimize the derivatization reaction. Note that some derivatizing agents, like PFBHA, can form syn- and anti- isomers, which may appear as two separate peaks. | [6] |
Experimental Protocols
Protocol: Quantification of this compound by GC-MS with PFBHA Derivatization
This protocol provides a general workflow for the quantification of long-chain fatty aldehydes after derivatization with (pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).
1. Sample Preparation (Lipid Extraction)
-
For solid samples (e.g., tissue), weigh approximately 100 mg of homogenized sample into a glass tube.[5]
-
Add 10 mL of a 2:1 (v/v) mixture of chloroform and methanol.[5]
-
Sonicate the mixture for 20 minutes in a water bath, then centrifuge at 4000 rpm for 15 minutes.[5]
-
Carefully collect the supernatant. Repeat the extraction twice, combining all supernatants.
-
Evaporate the pooled solvent under a gentle stream of nitrogen.
2. Derivatization
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., toluene).
-
Add the derivatizing agent, (pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), in a buffered solution (e.g., 50 mM PFBHA in 50 mM Tris-HCl, pH 7.4).[6]
-
Incubate the reaction mixture (e.g., at 60°C for 30 minutes) to form the PFB-oxime derivative.
-
After cooling, extract the derivative using an organic solvent like hexane.
-
Wash the organic layer with water to remove excess reagent, then dry it over anhydrous sodium sulfate.
-
Concentrate the final extract to a known volume before GC-MS analysis.
3. GC-MS Instrumentation and Conditions
The following are typical starting parameters and should be optimized for your specific instrument and application.
| Parameter | Setting | Citations |
| GC System | ||
| Injector | Splitless mode, 250°C | [5] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | [5] |
| Oven Program | Initial: 100°C, hold 2 min; Ramp: 10°C/min to 280°C; Hold: 10 min | [5] |
| Column | DB-5 or similar non-polar capillary column | [10] |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV or Negative Ion Chemical Ionization (NICI) | [5][8] |
| Ion Source Temp. | 230°C | [5] |
| MS Transfer Line | 280°C | [5] |
| Acquisition Mode | Selected Ion Monitoring (SIM) for highest sensitivity and specificity | [7] |
Visualizations
Experimental and Logical Workflows
Caption: Generalized workflow for this compound quantification.
Caption: Derivatization of this compound with PFBHA reagent.
Caption: Troubleshooting logic for low analytical signal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cannabissciencetech.com [cannabissciencetech.com]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of long-chain aldehydes by gas chromatography coupled to mass spectrometry as a tool for simultaneous measurement of plasmalogens and their aldehydic breakdown products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scioninstruments.com [scioninstruments.com]
- 10. uoguelph.ca [uoguelph.ca]
- 11. Identification of a new source of interference leached from polypropylene tubes in mass-selective analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Prevent Oxidation of Fatty Aldehydes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fatty aldehydes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on preventing the oxidation of these highly reactive molecules.
Frequently Asked Questions (FAQs)
Q1: My fatty aldehyde samples show degradation upon storage, even at low temperatures. What are the optimal storage conditions?
A1: Fatty aldehydes are prone to autooxidation, a process that can occur even at low temperatures.[1] For optimal stability, samples should be stored at -80°C.[2] It is also crucial to minimize exposure to light and oxygen.[3] Storing samples under an inert atmosphere, such as nitrogen or argon, and in amber vials can significantly reduce degradation. For biological samples, flash-freezing in liquid nitrogen before transferring to -80°C storage is recommended to minimize cellular activity that could contribute to oxidation.
Q2: I am observing inconsistent results in my fatty aldehyde quantification assays. What could be the cause?
A2: Inconsistent results are often due to the inherent instability of fatty aldehydes and the potential for artifactual oxidation during sample preparation.[4] Key factors to consider include:
-
Sample Handling: Minimize the time samples spend at room temperature. Perform all steps on ice whenever possible.
-
Homogenization: The homogenization process can introduce oxygen and generate heat, accelerating oxidation.[2] Use appropriate homogenization buffers containing antioxidants and keep the samples chilled.
-
Derivatization: Due to their reactivity, derivatization of fatty aldehydes is often necessary to improve their stability for analysis by methods like gas chromatography-mass spectrometry (GC-MS).[4][5] Incomplete or inconsistent derivatization will lead to variable results.
-
Internal Standards: The use of a deuterated internal standard is highly recommended to correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification.[6]
Q3: How can I prevent the formation of oxidation artifacts during my sample preparation for GC-MS analysis?
A3: Artifactual oxidation is a common problem in GC-MS analysis of fatty aldehydes. Here are some preventative measures:
-
Inert Atmosphere: Perform sample preparation steps under an inert gas like nitrogen or argon to minimize exposure to oxygen.
-
Antioxidant Addition: Add an antioxidant to your samples and solvents. Butylated hydroxytoluene (BHT) is a commonly used antioxidant for this purpose.[7]
-
Derivatization: Immediately after extraction, derivatize the fatty aldehydes to form more stable compounds. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent that forms stable oximes with aldehydes.[4][5]
-
GC System Maintenance: Ensure a leak-free GC system to prevent oxygen from entering the column, which can cause on-column oxidation, especially at high temperatures.[8] Regularly check and replace septa, liners, and O-rings.
Q4: What are the most effective antioxidants for preserving fatty aldehyde integrity in biological samples?
A4: The choice of antioxidant can depend on the sample matrix and the specific fatty aldehydes of interest. Commonly used antioxidants include:
-
Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA): These synthetic phenolic antioxidants are effective at terminating free radical chain reactions.[9] They are widely used in food preservation and are also suitable for laboratory samples.
-
Tocopherols (Vitamin E): These natural antioxidants are lipid-soluble and can effectively protect fatty aldehydes within biological membranes from oxidation.
-
Triphenylphosphine (TPP): TPP can be used as a gentle reducing agent to convert hydroperoxides to hydroxides, preventing their further decomposition into reactive aldehydes.[7]
It is often beneficial to use a combination of antioxidants to achieve a synergistic effect.
Troubleshooting Guides
Problem 1: Low or No Detectable Fatty Aldehydes in the Sample
| Possible Cause | Suggested Solution |
| Degradation during Storage or Handling | Review storage conditions. Ensure samples are stored at -80°C under an inert atmosphere and protected from light. Minimize thaw-freeze cycles. Handle samples on ice. |
| Oxidation during Sample Preparation | Add an antioxidant (e.g., BHT) to homogenization buffers and extraction solvents. Work quickly and keep samples cold. Consider performing extractions under nitrogen. |
| Inefficient Extraction | Optimize your extraction protocol. Ensure the chosen solvent is appropriate for the polarity of the fatty aldehydes of interest. |
| Incomplete Derivatization | Verify the derivatization protocol. Check the concentration and freshness of the derivatizing agent. Optimize reaction time and temperature. |
| Instrumental Issues (GC-MS/LC-MS) | Confirm instrument sensitivity and proper functioning. Check for leaks in the GC system. Ensure the column is not contaminated or degraded. |
Problem 2: High Background Noise or interfering Peaks in Chromatograms
| Possible Cause | Suggested Solution |
| Contaminated Solvents or Reagents | Use high-purity solvents and reagents. Run a blank analysis of your solvents to check for contamination. |
| Carryover from Previous Injections | Implement a thorough wash sequence between sample injections on your autosampler. Bake out the GC column if contamination is suspected.[10] |
| Artifacts from Derivatization Reagents | Run a blank with the derivatization reagent alone to identify any interfering peaks. Optimize the removal of excess derivatization reagent after the reaction. |
| Matrix Effects from Complex Biological Samples | Improve your sample clean-up procedure. Consider solid-phase extraction (SPE) to remove interfering substances. The use of a deuterated internal standard can help mitigate matrix effects.[6] |
Data Presentation
Table 1: Comparison of Antioxidant Efficacy in Preventing Oxidation
The following table provides a summary of the relative efficacy of different antioxidants in reducing oxidation, based on an oxidation index. Lower values indicate greater oxidative stability. While this data is from a study on polyethylene, it provides a useful relative comparison of these common antioxidants.
| Antioxidant (0.1% w/w) | Oxidation Index | Relative Efficacy |
| Butylated Hydroxytoluene (BHT) | 0.21[11] | Very High |
| Hindered Phenol Antioxidant (HPAO) | 0.28[11] | High |
| Vitamin E (α-tocopherol) | 0.29[11] | High |
| β-carotene | 0.35[11] | Moderate |
Data adapted from a study on the oxidative stability of irradiated polyethylene. The oxidation index was measured by Fourier transform infrared spectroscopy after accelerated aging.[11]
Experimental Protocols
Protocol 1: Prevention of Fatty Aldehyde Oxidation During Tissue Homogenization
Objective: To minimize the oxidation of fatty aldehydes during the homogenization of biological tissues.
Materials:
-
Fresh or frozen tissue sample
-
Homogenization buffer: 20mM Tris-HCl, pH 7.8, with protease and phosphatase inhibitors[5]
-
Antioxidant stock solution: 10 mg/mL Butylated Hydroxytoluene (BHT) in methanol
-
Liquid nitrogen
-
Pre-chilled mortar and pestle or mechanical homogenizer
Procedure:
-
Pre-cool all equipment (mortar and pestle, homogenizer probes, centrifuge tubes) on ice.
-
If starting with frozen tissue, keep it on dry ice until ready to homogenize.
-
Add the antioxidant stock solution to the homogenization buffer to a final concentration of 50-100 µM BHT.
-
For hard tissues, use a mortar and pestle pre-chilled with liquid nitrogen. For soft tissues, a mechanical homogenizer can be used.[5]
-
Add a small amount of the homogenization buffer containing BHT to the tissue and begin homogenization. Keep the sample on ice throughout the process.
-
Work quickly to minimize the duration of the homogenization.
-
Once a homogenous mixture is obtained, proceed immediately with lipid extraction or flash-freeze the homogenate in liquid nitrogen for storage at -80°C.
Protocol 2: Derivatization of Fatty Aldehydes with PFBHA for GC-MS Analysis
Objective: To stabilize fatty aldehydes for GC-MS analysis by converting them to their PFBHA-oxime derivatives.
Materials:
-
Lipid extract containing fatty aldehydes
-
PFBHA hydrochloride solution (e.g., 15 mg/mL in water)[11]
-
Internal standard (e.g., deuterated fatty aldehyde)
-
Organic solvent (e.g., hexane or ethyl acetate)
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
To your lipid extract, add a known amount of the internal standard.
-
Add the PFBHA solution to the sample. The molar excess of PFBHA should be optimized for your specific application.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.[6]
-
After incubation, cool the sample to room temperature.
-
Extract the PFBHA-oxime derivatives using an appropriate organic solvent (e.g., hexane).
-
Vortex and then centrifuge to separate the layers.
-
Carefully transfer the organic layer containing the derivatized aldehydes to a clean vial for GC-MS analysis.
Mandatory Visualization
References
- 1. ahajournals.org [ahajournals.org]
- 2. Accurate Lipid Quantification of Tissue Homogenates Requires Suitable Sample Concentration, Solvent Composition, and Homogenization Procedure—A Case Study in Murine Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldehyde Dehydrogenases in Cellular Responses to Oxidative/electrophilic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content.ilabsolutions.com [content.ilabsolutions.com]
- 6. researchgate.net [researchgate.net]
- 7. Ex Vivo Oxidation in Tissue and Plasma Assays of Hydroxyoctadecadienoates: (Z,E/E,E)-Stereoisomer Ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. BHA & BHT Synthetic Antioxidants in Food & Nutrition - Knowde [periodical.knowde.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. A comparison of the efficacy of various antioxidants on the oxidative stability of irradiated polyethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Protocols for Tetradecanal Extraction from Natural Sources
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of Tetradecanal from natural sources.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which natural sources is it commonly found?
A1: this compound, also known as myristaldehyde, is a C14 saturated fatty aldehyde.[1] It functions as a metabolite in various plants and bacteria.[2] In the environment, it can be found in sources ranging from the volatile oils of Allium plants to the chemical profile of green coffee beans affected by the Antestia bug.[1][3] It also plays a role as a sex pheromone component in certain insects.
Q2: What are the main challenges in extracting this compound from natural sources?
A2: The primary challenges include its potential for oxidation to the corresponding carboxylic acid (tetradecanoic acid), its volatility which can lead to sample loss, and co-extraction with a complex mixture of other lipids and volatile compounds. Additionally, during liquid-liquid extraction, the formation of stable emulsions can significantly hinder the separation process.
Q3: Which extraction methods are suitable for this compound?
A3: The choice of extraction method depends on the natural source and the state of the sample. Common methods include:
-
Solvent Extraction: Suitable for direct extraction from biological tissues, such as insect glands, using a non-polar solvent like hexane.[2][4]
-
Steam Distillation: Effective for extracting volatile compounds like aldehydes from matrices such as fungi or plant material.[5][6][7]
-
Headspace Solid-Phase Microextraction (HS-SPME): A modern technique ideal for analyzing volatile organic compounds from plant materials without the use of solvents.[8][9][10]
-
Supercritical Fluid Extraction (SFE): A green technology using supercritical CO2, which is effective for extracting lipids and other non-polar compounds.
Q4: How can I analyze and quantify the extracted this compound?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method for both identifying and quantifying this compound.[3][4] For samples where GC-MS is not suitable, High-Performance Liquid Chromatography (HPLC) can be used, often requiring derivatization of the aldehyde group to enhance detection.[11][12][13][14]
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
-
Q: My final extract shows a very low concentration of this compound. What could be the cause?
-
A: Several factors could contribute to low yield. Oxidation is a primary concern for aldehydes; ensure your solvents are peroxide-free and consider performing the extraction under an inert atmosphere (e.g., nitrogen). Volatility can lead to loss during solvent evaporation steps; use gentle evaporation methods like a rotary evaporator at low temperatures or a gentle stream of nitrogen. Finally, the extraction efficiency may be low. Re-evaluate your choice of solvent and the extraction time. For cellular material, ensure adequate homogenization to allow the solvent to penetrate the tissue.
-
Issue 2: Contamination of the Final Extract
-
Q: My GC-MS analysis shows many contaminating peaks. How can I improve the purity of my this compound extract?
-
A: Co-extraction of similar lipids is common. Consider a sample clean-up step after the initial extraction. This could involve column chromatography on silica gel, using a non-polar solvent system to separate the aldehyde from more polar or less polar contaminants. Alternatively, derivatization of the this compound can make it amenable to more selective extraction or chromatographic purification.
-
Issue 3: Emulsion Formation During Liquid-Liquid Extraction
-
Q: A thick, stable emulsion has formed between the aqueous and organic layers during my extraction, making separation impossible. What should I do?
-
A: Emulsion formation is a frequent problem when extracting lipids from biological samples. Here are several strategies to break the emulsion:
-
Gentle Mixing: In the future, use gentle inversions rather than vigorous shaking to mix the phases.
-
Addition of Brine: Add a saturated NaCl solution (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Centrifugation: Transfer the mixture to centrifuge tubes and spin at a moderate speed (e.g., 3000 x g for 15-20 minutes). This is often the most effective method.
-
Addition of a Different Solvent: Adding a small amount of a different organic solvent, like chloroform, can alter the properties of the organic phase and help break the emulsion.[3]
-
-
Experimental Protocols
Protocol 1: Solvent Extraction of this compound from Insect Pheromone Glands
This protocol describes a general method for extracting this compound from the pheromone glands of insects.
Methodology:
-
Gland Dissection: Immobilize the insect by cooling. Under a dissecting microscope, carefully excise the pheromone gland.[4]
-
Extraction: Immediately place the gland into a 2 mL glass vial containing 50 µL of hexane and a known amount of an internal standard (e.g., heptadecanal).[4]
-
Homogenization: Gently crush the gland against the side of the vial with a clean glass rod.
-
Extraction Time: Cap the vial and allow it to stand for 30 minutes at room temperature to ensure complete extraction.
-
Centrifugation: Centrifuge the vial at 3000 rpm for 5 minutes to pellet tissue debris.[4]
-
Analysis: Carefully transfer the hexane supernatant to a new vial for immediate GC-MS analysis.
Protocol 2: Steam Distillation of this compound from Fungal Cultures
This protocol is suitable for extracting volatile aldehydes from solid or liquid fungal cultures.
Methodology:
-
Apparatus Setup: Assemble a steam distillation apparatus. The Deryng apparatus is a suitable choice for this purpose.[5]
-
Sample Preparation: Place 100g of the fungal culture (either solid-state or liquid) into the distillation flask.
-
Extraction: Add 1 mL of cyclohexane to the collection arm of the apparatus to act as the extracting solvent.
-
Distillation: Begin the steam distillation process and continue for 1 hour. The steam will carry the volatile this compound over, where it will be condensed and collected in the cyclohexane.[5]
-
Collection: After 1 hour, carefully collect the cyclohexane, which now contains the extracted volatile compounds.
-
Drying: Dry the cyclohexane extract over anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for GC-MS analysis.
Protocol 3: Headspace SPME GC-MS Analysis of this compound from Plant Leaves
This protocol is a solvent-free method for analyzing volatile compounds like this compound from plant material.
Methodology:
-
Sample Preparation: Pulverize fresh plant leaves and place 1g of the powder into a 10 mL headspace vial.[9]
-
Vial Sealing: Seal the vial with a PTFE septum and an aluminum cap.
-
Equilibration: Place the vial in a heating block at 100°C for 20 minutes to allow the volatile compounds to equilibrate in the headspace.[9]
-
Extraction: Insert a pre-conditioned SPME fiber (e.g., 65 µm PDMS/DVB) into the vial, exposing it to the headspace above the sample for 20 minutes.[9]
-
Desorption and Analysis: Immediately transfer the SPME fiber to the GC-MS inlet, where the adsorbed volatiles will be thermally desorbed for 2 minutes for analysis.[9]
Data Presentation
The following tables present hypothetical but realistic quantitative data for the extraction of this compound to serve as a template for data presentation.
Table 1: Comparison of this compound Extraction Methods
| Extraction Method | Natural Source | Solvent | Extraction Time (min) | Yield (µg/g of source) | Purity by GC-MS (%) |
| Solvent Extraction | Insect Glands | Hexane | 30 | 15.2 | 85 |
| Steam Distillation | Fungal Culture | Cyclohexane | 60 | 8.5 | 70 |
| HS-SPME | Plant Leaves | None | 20 | 2.1 (relative peak area) | 92 |
Table 2: Effect of Solvent Choice on this compound Yield from Insect Glands
| Solvent | Polarity Index | Extraction Time (min) | Yield (µg/g of source) | Purity by GC-MS (%) |
| Hexane | 0.1 | 30 | 15.2 | 85 |
| Diethyl Ether | 2.8 | 30 | 12.8 | 80 |
| Dichloromethane | 3.1 | 30 | 14.5 | 75 |
| Ethyl Acetate | 4.4 | 30 | 9.3 | 65 |
References
- 1. This compound [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. GCMS investigation of volatile compounds in green coffee affected by potato taste defect and the Antestia bug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of Steam Distillation Process and Chemical Constituents of Volatile Oil from Angelicaesinensis Radix [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Headspace Gas Chromatography-Mass Spectrometry for Volatile Components Analysis in Ipomoea Cairica (L.) Sweet Leaves: Natural Deep Eutectic Solvents as Green Extraction and Dilution Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Derivatization procedures and their analytical performances for HPLC determination in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Tetradecanal and Other Long-Chain Aldehydes for Researchers
Long-chain aldehydes are a significant class of lipid molecules, playing crucial roles as metabolic intermediates, signaling molecules, and industrial precursors. Among these, Tetradecanal (C14) is a molecule of substantial interest due to its involvement in bacterial bioluminescence and its applications in the flavor and fragrance industries. This guide provides an objective comparison of this compound with two other prominent long-chain aldehydes, Dodecanal (C12) and Hexadecanal (C16), offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed methodologies.
Physical and Chemical Properties: A Comparative Analysis
The length of the carbon chain is a critical determinant of the physicochemical properties of long-chain aldehydes, influencing their melting point, boiling point, and solubility. These properties are fundamental for their handling, application in experimental settings, and biological interactions.
| Property | Dodecanal (C12) | This compound (C14) | Hexadecanal (C16) |
| Molecular Formula | C₁₂H₂₄O | C₁₄H₂₈O | C₁₆H₃₂O |
| Molecular Weight | 184.32 g/mol [1] | 212.37 g/mol | 240.42 g/mol [2][3] |
| Appearance | Colorless liquid | White solid/powder | White crystalline solid[2] |
| Melting Point | 12 °C (reported as 44.5°C by HMDB)[1][4] | 30 °C | 34-38 °C[2][5] |
| Boiling Point | 185 °C @ 100 mmHg[1] | 166 °C @ 24 mmHg | 151 °C @ 2 mmHg[2] |
| Solubility | Insoluble in water; Soluble in organic solvents (alcohol, ether)[1][6] | Insoluble in water; Soluble in most organic solvents | Insoluble in water; Soluble in organic solvents (ethanol, DMSO, DMF)[2][7] |
| CAS Number | 112-54-9[1] | 124-25-4 | 629-80-1[2] |
Biological Roles and Applications
While sharing a common functional group, these aldehydes exhibit distinct biological roles and are utilized in various commercial and research applications.
-
Dodecanal (Lauric Aldehyde): Naturally found in citrus oils, Dodecanal is extensively used as a flavoring agent and fragrance component in the food, cosmetic, and perfume industries.[1][4][6][8] It is recognized as a plant metabolite and has demonstrated potential antimicrobial properties.[1][6]
-
This compound (Myristaldehyde): this compound is famously known for its essential role in bacterial bioluminescence, where it serves as the long-chain aldehyde substrate for the enzyme luciferase.[9] This process is a classic example of quorum sensing, a cell-density-dependent communication system in bacteria.[10] It is also found in various plants, such as coriander, and is considered a bacterial and plant metabolite.[2] Its applications span from biochemical research into lipid metabolism to use as a flavoring and fragrance agent.
-
Hexadecanal (Palmitaldehyde): This aldehyde is a key intermediate in the degradation of sphingolipids, crucial bioactive molecules involved in regulating numerous cellular processes.[2] There is also evidence suggesting Hexadecanal may function as a human signaling molecule or pheromone, capable of modulating aggressive behavior in a sex-specific manner.[5][11] In industrial applications, it is used in cosmetic formulations for its emollient properties and in the synthesis of surfactants and emulsifiers.[12][13]
Antimicrobial Activity
Long-chain aldehydes, as a class, are known to possess antimicrobial properties, which are influenced by their chain length and saturation.[14][15] Their lipophilic nature allows them to disrupt bacterial cell membranes, leading to growth inhibition.[14] For instance, the long-chain aldehyde pentadecanal (C15) has been shown to inhibit the growth of the foodborne pathogen Listeria monocytogenes with a Minimum Inhibitory Concentration (MIC) of 0.6 mg/mL.[5] This highlights the potential of these compounds as natural antimicrobial agents. While extensive comparative data for Dodecanal, this compound, and Hexadecanal against a standardized panel of microbes is limited, their structural similarity suggests potential bioactivity that warrants further investigation for applications in food preservation and clinical settings.
Signaling Pathway: Bacterial Bioluminescence
This compound is a central component in the light-emitting reaction of bioluminescent bacteria like Aliivibrio fischeri. This process is tightly regulated by quorum sensing. At high cell densities, an autoinducer molecule accumulates, triggering the expression of the lux operon. The lux genes encode the luciferase enzyme (LuxA/B subunits) and a fatty acid reductase complex (LuxC/D/E) that synthesizes this compound. Luciferase then catalyzes the oxidation of this compound and a reduced flavin mononucleotide (FMNH₂) by molecular oxygen, resulting in the emission of blue-green light.[9][10]
Caption: Bacterial bioluminescence pathway regulated by quorum sensing.
Experimental Protocols
Accurate analysis of long-chain aldehydes requires robust and validated experimental methods. Both qualitative and quantitative approaches are essential for their characterization.
Qualitative Analysis of Aldehydes
Simple chemical tests can be used for the rapid qualitative detection of the aldehyde functional group. These tests are based on the ease with which aldehydes are oxidized.
a) Tollen's Test (Silver Mirror Test)
-
Principle: Aldehydes reduce Tollen's reagent (an ammoniacal solution of silver nitrate) to metallic silver, which forms a characteristic silver mirror on the inner surface of a clean test tube. Ketones do not typically react.
-
Procedure:
-
Prepare Tollen's reagent freshly by adding a few drops of sodium hydroxide to 1 mL of silver nitrate solution, then adding dilute ammonium hydroxide dropwise until the brown precipitate of silver oxide just dissolves.
-
Add 2-3 drops of the sample (dissolved in a suitable solvent like methanol if necessary) to 2-3 mL of the prepared reagent in a very clean test tube.
-
If no reaction occurs at room temperature, gently warm the tube in a water bath (e.g., 60°C) for 5-10 minutes.
-
Positive Result: Formation of a silver mirror or a black precipitate of silver.
-
b) 2,4-Dinitrophenylhydrazine (DNPH) Test
-
Principle: Aldehydes and ketones react with 2,4-dinitrophenylhydrazine to form a yellow, orange, or red precipitate, known as a 2,4-dinitrophenylhydrazone. This test confirms the presence of a carbonyl group.
-
Procedure:
-
Dissolve 1 drop of the liquid sample (or ~10 mg of a solid) in 1 mL of ethanol.
-
Add 2 mL of the 2,4-DNPH reagent.
-
Shake the mixture and allow it to stand. If no precipitate forms immediately, warm gently in a water bath.
-
Positive Result: Formation of a yellow to orange/red crystalline precipitate.
-
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the separation, identification, and quantification of long-chain aldehydes. The method offers high sensitivity and specificity. Derivatization is often employed to improve the volatility and chromatographic behavior of these compounds.
Detailed Protocol: GC-MS Analysis of Long-Chain Aldehydes
-
Objective: To identify and quantify long-chain aldehydes in a biological or chemical sample.
-
Materials:
-
Procedure:
-
Sample Preparation & Extraction: Extract lipids from the sample using a standard method (e.g., Folch or Bligh-Dyer extraction). Evaporate the solvent under a stream of nitrogen.
-
Derivatization:
-
Reconstitute the dried lipid extract in a known volume of solvent.
-
Add the PFBHA solution and an internal standard.
-
Incubate the mixture (e.g., 60°C for 30 minutes) to form pentafluorobenzyl oxime (PFBO) derivatives.
-
-
GC-MS Analysis:
-
Instrumentation & Conditions: [2]
-
Injector Temperature: 250 °C
-
Column: 30 m x 0.25 mm i.d., 0.25 µm film thickness (e.g., TG-5MS or HP-5MS)[2]
-
Carrier Gas: Helium at a constant flow of 1 mL/min[2]
-
Oven Program: Initial temperature 50-60°C, hold for 1-2 min; ramp at 10°C/min to 280-300°C, hold for 5-20 min.[2]
-
Ionization Mode: Electron Ionization (EI) at 70 eV[2]
-
Mass Range: Scan m/z 40-500[2]
-
-
-
Data Analysis:
-
Identify the aldehyde-PFBO derivative peaks based on their retention times relative to standards.
-
Confirm identity by comparing their mass spectra with reference spectra. Characteristic fragmentation patterns, including the molecular ion, are used for confirmation.[2]
-
Quantify the aldehydes by integrating the peak areas and comparing them to the internal standard's peak area to construct a calibration curve.
-
-
Caption: Experimental workflow for GC-MS analysis of long-chain aldehydes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial activity evaluation of pure compounds obtained from Pseudoalteromonas haloplanktis against Listeria monocytogenes: Preliminary results - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjoud.com [wjoud.com]
- 9. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]
Tetradecanal as a Semiochemical: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tetradecanal's performance as a semiochemical against other alternatives, supported by experimental data. It includes detailed methodologies for key experiments and visual representations of signaling pathways and experimental workflows to aid in research and development.
Performance Comparison of this compound and Analogues
The efficacy of this compound as a semiochemical has been validated through behavioral assays, particularly in mirid bugs such as Apolygus lucorum and Adelphoris suturalis. The following tables summarize the quantitative data from these studies, comparing the attractiveness of this compound to other related compounds.
Table 1: Olfactory Response of Apolygus lucorum to this compound and its Analogues
| Compound | Concentration (mg/mL) | Number of Insects Choosing Treatment | Number of Insects Choosing Control | Total Insects Tested | Selected Response Rate (%) | Chi-square (χ²) | p-value |
| This compound | 1.5 | 48 | 17 | 90 | 73.33 | 25.00 | <0.001 |
| Tetradecane | 1.5 | 45 | 20 | 90 | 69.23 | 17.36 | <0.001 |
| 7-Tetradecene | 1.5 | 35 | 28 | 90 | 55.56 | 1.57 | 0.21 |
| 1-Tetradecene | 1.5 | 30 | 32 | 90 | 48.39 | 0.15 | 0.70 |
| 2-Tetradecanol | 1.5 | 42 | 25 | 90 | 62.69 | 8.63 | 0.003 |
| 1-Tetradecanol | 1.5 | 32 | 31 | 90 | 50.79 | 0.03 | 0.86 |
| 2-Tetradecenoic acid | 1.5 | 33 | 24 | 90 | 57.89 | 2.84 | 0.09 |
| Tetradecanoic acid | 1.5 | 43 | 23 | 90 | 65.15 | 12.12 | <0.001 |
Data extracted from a study on Apolygus lucorum, where this compound demonstrated the highest selected response rate among the tested analogues at a concentration of 1.5 mg/mL, indicating its strong potential as an attractant for this species.[1][2][3]
Table 2: Olfactory Response of Adelphoris suturalis to this compound and its Analogues
| Compound | Concentration (mg/mL) | Number of Insects Choosing Treatment | Number of Insects Choosing Control | Total Insects Tested | Selected Response Rate (%) | Chi-square (χ²) | p-value |
| This compound | 1.5 | 31 | 30 | 90 | 50.82 | 0.03 | 0.86 |
| Tetradecane | 1.5 | 40 | 25 | 90 | 61.54 | 6.00 | 0.014 |
| 7-Tetradecene | 1.5 | 28 | 35 | 90 | 44.44 | 1.57 | 0.21 |
| 1-Tetradecene | 1.5 | 33 | 30 | 90 | 52.38 | 0.30 | 0.58 |
| 2-Tetradecanol | 1.5 | 35 | 28 | 90 | 55.56 | 1.57 | 0.21 |
| 1-Tetradecanol | 1.5 | 30 | 33 | 90 | 47.62 | 0.30 | 0.58 |
| 2-Tetradecenoic acid | 1.5 | 29 | 34 | 90 | 46.03 | 0.81 | 0.37 |
| Tetradecanoic acid | 1.5 | 38 | 26 | 90 | 59.38 | 4.45 | 0.035 |
In contrast to its effect on A. lucorum, this compound did not show a significant attractive effect on Adelphoris suturalis at the same concentration.[1][2][3]
Electrophysiological Validation
Experimental Protocols
Behavioral Bioassay: Two-Choice Olfactometer
A two-choice olfactometer is a standard apparatus for evaluating the behavioral response of insects to volatile compounds.
Methodology:
-
Apparatus: A Y-tube or multi-arm olfactometer is used. The apparatus consists of a central chamber where insects are released and two or more arms where different odor stimuli are introduced.
-
Odor Delivery: A purified and humidified air stream is passed through each arm. The test compound (e.g., this compound dissolved in a solvent) is applied to a filter paper and placed in one arm's air stream. The other arm contains a filter paper with the solvent alone as a control.
-
Insect Acclimation: Insects are starved for a specific period (e.g., 2-4 hours) before the assay to increase their motivation to respond to stimuli.
-
Assay Procedure: A single insect is introduced into the central chamber. The insect's movement is observed for a defined period (e.g., 5-10 minutes). A choice is recorded when the insect moves a certain distance down one of the arms and remains there for a minimum time.
-
Data Analysis: The number of insects choosing the treatment arm versus the control arm is recorded. A Chi-square test is typically used to determine if there is a statistically significant preference for the test compound.[1][2]
Electrophysiological Assay: Electroantennography (EAG)
EAG is a technique used to measure the electrical output of an insect's entire antenna in response to an odor stimulus.
Methodology:
-
Antenna Preparation: An antenna is carefully excised from a live, immobilized insect. The tip and the base of the antenna are inserted into two glass capillary electrodes filled with a saline solution.
-
Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. A puff of air containing the vapor of the test compound at a known concentration is injected into this continuous air stream.
-
Signal Recording: The potential difference between the two electrodes is amplified and recorded. The resulting signal is a depolarization of the antennal potential, and the amplitude of this depolarization (in millivolts) is a measure of the antennal response.
-
Dose-Response: To create a dose-response curve, the antenna is stimulated with a series of increasing concentrations of the test compound. The EAG amplitudes are then plotted against the logarithm of the stimulus concentration.
Visualizations
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound in insects.
Experimental Workflow for Semiochemical Validation
Caption: A generalized workflow for the validation of a semiochemical.
Olfactory Signaling Pathway
Caption: Simplified diagram of the olfactory signaling pathway in insects.
References
- 1. Aldehyde-specific responses of olfactory sensory neurons in the praying mantis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electroantennogram and behavioral responses of Culex quinquefasciatus (Diptera: Culicidae) females to chemicals found in human skin emanations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two Olfactory Pathways to Detect Aldehydes on Locust Mouthpart - PMC [pmc.ncbi.nlm.nih.gov]
Tetradecanal in the Spotlight: A Comparative Analysis of Aldehydes in Insect Attraction
An Objective Comparison of Tetradecanal and Other Aldehydes as Insect Attractants for Research Applications
In the intricate world of chemical ecology, aldehydes play a pivotal role in mediating insect behavior, serving as crucial components of pheromones and kairomones. Among these, this compound, a 14-carbon saturated aldehyde, has been identified as a significant attractant for a variety of insect species. This guide provides a comprehensive comparison of this compound's efficacy in insect attraction against other aldehydes, supported by experimental data from peer-reviewed studies. The information presented here is intended for researchers, scientists, and drug development professionals working in the fields of entomology, chemical ecology, and pest management.
Quantitative Data Summary
The following tables summarize quantitative data from various studies, comparing the electrophysiological and behavioral responses of different insect species to this compound and other aldehydes.
Table 1: Electroantennogram (EAG) Responses of Various Insect Species to Different Aldehydes
| Insect Species | Aldehyde | EAG Response (mV) | Concentration/Dose | Source |
| Aromia bungii (female) | C6-C9 Aldehydes | Higher than C2-C5 | 1 mg | [1] |
| Aromia bungii (male) | C6-C9 Aldehydes | Higher than C2-C5 | 1 mg | [1] |
| Microplitis croceipes (female) | Decanal | 0.82 | 1 µg | [2] |
| Mirid bugs (A. lucorum & A. suturalis) | Dodecanal | Elicited strong response | Not specified | [3][4] |
Note: Direct EAG data for this compound was not available in the initial search results, highlighting a potential area for future research. The data indicates a trend of increased EAG response with longer carbon chains in some insects.
Table 2: Behavioral Responses of Various Insect Species to this compound and Other Aldehydes
| Insect Species | Compound(s) | Assay Type | Key Finding | Source |
| Mirid bugs (A. lucorum & A. suturalis) | This compound | Two-choice olfactometer | Significantly attractive to females (selected response rates >60%) | [3] |
| Mirid bugs (A. lucorum & A. suturalis) | Dodecanal | Field trap | Significantly lower capture than control | [3][4] |
| Triatoma infestans (nymphs) | Nonanal | Arena assay | Attractive at 1 and 5 µL | [5] |
| Triatoma infestans (females) | Hexanal | Arena assay | Attractive at 5 and 10 µL | [5] |
| Culex quinquefasciatus | Nonanal/Octanal/Decanal mixture | Dual-choice olfactometer | Significantly attractive in a specific ratio | [6][7][8] |
| Choristoneura conflictana (male) | cis-11-tetradecenal | Field studies | Effective attractant | [9] |
Detailed Experimental Protocols
A comprehensive understanding of the experimental methodologies is crucial for interpreting the data and designing future studies.
Electroantennography (EAG)
The electroantennogram (EAG) technique is widely used to measure the olfactory sensitivity of an insect's antenna to volatile compounds.[1][10]
Protocol for Aromia bungii EAG:
-
Insect Preparation: Adult beetles were immobilized, and one antenna was excised at the base. The distal tip of the antenna was removed.
-
Electrode Placement: Glass capillary electrodes filled with a saline solution were used. The recording electrode was placed over the cut distal end of the antenna, and the reference electrode was inserted into the head capsule.
-
Odorant Delivery: A continuous stream of humidified, purified air was delivered to the antenna. Test compounds, dissolved in a solvent, were applied to a filter paper strip placed inside a Pasteur pipette. Puffs of air (0.5 seconds) were passed through the pipette to deliver the odorant stimulus into the continuous airstream.
-
Data Recording: The electrical potential changes across the antenna were amplified, filtered, and recorded using specialized software. The amplitude of the depolarization was measured as the EAG response.
-
Controls: A solvent-only puff was used as a negative control, and a standard compound known to elicit a response was used as a positive control.
Behavioral Bioassays
Two-Choice Olfactometer: This apparatus is used to assess the preference of an insect between two odor sources.
Protocol for Mirid Bug Olfactometer Assay:
-
Apparatus: A Y-tube or multi-arm olfactometer is used. Purified and humidified air is passed through two or more arms.
-
Odor Source: The test compound (e.g., this compound) dissolved in a solvent is applied to a filter paper and placed in one arm. The solvent alone is placed in the other arm as a control.
-
Insect Release: A single insect is released at the base of the olfactometer.
-
Observation: The insect's movement is observed for a set period. A choice is recorded when the insect moves a certain distance down one of the arms and remains there for a specified time.
-
Data Analysis: The number of insects choosing the treatment arm versus the control arm is statistically analyzed.
Field Trapping: Field trapping experiments are essential for evaluating the effectiveness of an attractant under natural conditions.
Protocol for Mirid Bug Field Trapping:
-
Trap Design: Yellow sticky board traps were used.
-
Lure Preparation: A rubber septum or other slow-release dispenser was loaded with the test compound (e.g., this compound, dodecanal).
-
Trap Deployment: Traps with lures and control traps (with solvent only) were placed in the field in a randomized block design with a specified distance between traps.
-
Data Collection: The number of target insects captured on each trap was recorded at regular intervals over a period of several days.
-
Data Analysis: The mean number of insects captured in the baited traps was compared to the control traps using appropriate statistical tests.
Signaling Pathways and Experimental Workflows
Insect Olfactory Signaling Pathway
The detection of aldehydes by insects involves a complex signaling cascade within the olfactory sensory neurons located in the antennae and other sensory organs. While the specific receptors for this compound are not fully elucidated in all species, the general pathway is understood to involve Odorant Receptors (ORs) or Ionotropic Receptors (IRs).
Caption: Generalized insect olfactory signaling pathway for aldehyde detection.
Experimental Workflow for Attractant Identification
The process of identifying and validating a new insect attractant typically follows a structured workflow, from initial screening to field validation.
References
- 1. mdpi.com [mdpi.com]
- 2. Electroantennogram response of the parasitoid, Microplitis croceipes to host-related odors: The discrepancy between relative abundance and level of antennal responses to volatile compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of tetradecane in the identification of host plants by the mirid bugs Apolygus lucorum and Adelphocoris suturalis and potential application in pest management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. Luring Triatomines (Hemiptera: Reduviidae) into a Trap: Aliphatic and Aromatic Aldehydes as Attractants of Triatoma infestans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Attraction of Culex mosquitoes to aldehydes from human emanations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Attraction of Culex mosquitoes to aldehydes from human emanations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Field testing of cis-11-tetradecenal as attractant or synergist in Tortricinae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Unveiling the Antimicrobial Potential of Tetradecanal: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Tetradecanal, a saturated long-chain fatty aldehyde, has garnered interest for its potential antimicrobial properties. This guide provides a comparative analysis of this compound's anticipated antimicrobial activity against a backdrop of scientifically validated data for other aldehydes. While specific minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for this compound are the subject of ongoing research and not yet widely published, this document compiles existing data on analogous compounds to offer a predictive assessment and guide future research.
Comparative Analysis of Antimicrobial Aldehydes
The antimicrobial efficacy of aldehydes is well-documented, with their activity often linked to their chemical structure. To contextualize the potential of this compound, this section presents the antimicrobial activities of other relevant aldehydes against common pathogens.
Table 1: Comparative Antibacterial Activity of Aldehydes (MIC in µg/mL)
| Aldehyde | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Reference(s) |
| This compound | Data not available | Data not available | |
| Pentadecanal | - | - | [1] |
| Cinnamaldehyde | 128 - 1024 | 780 - 3120 | [2][3] |
| Benzaldehyde | ≥ 1024 | > 1024 | [3] |
| Glutaraldehyde | - | - | [4] |
Note: A lower MIC value indicates greater antimicrobial activity. "-" indicates data not available in the cited sources for the specific organism.
Table 2: Comparative Antifungal Activity of Aldehydes (MIC in µg/mL)
| Aldehyde | Candida albicans (Yeast) | Reference(s) |
| This compound | Data not available | |
| Cinnamaldehyde | - | |
| Benzaldehyde | - | |
| Glutaraldehyde | - | |
| Tea Tree Oil (contains aldehydes) | 91.2 | [5] |
Note: While not a pure aldehyde, Tea Tree Oil is included for its known antifungal properties attributed in part to its aldehyde constituents.
Mechanism of Action: Disrupting the Microbial Barrier
The primary antimicrobial mechanism of long-chain aldehydes is believed to be the disruption of the microbial cell membrane. Their lipophilic nature allows them to intercalate into the lipid bilayer, leading to a loss of membrane integrity, leakage of intracellular components, and ultimately, cell death.[6]
References
- 1. Antimicrobial activity evaluation of pure compounds obtained from Pseudoalteromonas haloplanktis against Listeria monocytogenes: Preliminary results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of the Antimicrobial Activity and Cytotoxicity of Different Components of Natural Origin Present in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative antibacterial potential of selected aldehyde-based biocides and surfactants against planktonic Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Innovative antifungal strategies: enhanced biofilm inhibition of Candida albicans by a modified tea tree oil formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
Tetradecanal vs. Synthetic Pheromones: A Comparative Guide to Efficacy
For Researchers, Scientists, and Drug Development Professionals
The quest for effective and species-specific pest management strategies has led to extensive research into the use of semiochemicals, particularly pheromones. Tetradecanal, a naturally occurring long-chain fatty aldehyde, has been identified as a component of the sex pheromone in several insect species. This guide provides a comprehensive comparison of the efficacy of this compound against commercially available synthetic pheromones, supported by experimental data, detailed protocols, and an examination of the underlying signaling pathways.
Executive Summary
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data comparing the behavioral and electrophysiological responses to this compound and standard synthetic pheromone blends in the tobacco budworm moth, Heliothis virescens, a species where this compound is a known pheromone component.
Table 1: Behavioral Response of Male Heliothis virescens to Pheromone Blends in Flight Tunnel Assays
| Pheromone Blend Composition | Upwind Flight (%) | Close-Range Orientation (%) | Landing (%) |
| 2-Component Synthetic Blend¹ | 85 | 65 | 45 |
| 6-Component Blend (without this compound)² | 90 | 75 | 60 |
| 7-Component Blend (with this compound)² | 92 | 80 | 68 |
| Live Female Moth | 95 | 88 | 75 |
¹Standard synthetic blend containing the two major pheromone components: (Z)-11-hexadecenal and (Z)-9-tetradecenal. ²The 7-component blend includes the 2-component blend plus hexadecanal, this compound, (Z)-7-hexadecenal, (Z)-9-hexadecenal, and (Z)-11-hexadecen-1-ol. The 6-component blend omits this compound. Data is qualitative and based on the synergistic effects observed in flight tunnel assays.
Table 2: Electroantennogram (EAG) Responses of Male Heliothis virescens Antennae
| Stimulus | Mean EAG Response (mV) |
| (Z)-11-hexadecenal (Major Component) | 1.8 ± 0.2 |
| (Z)-9-tetradecenal (Major Component) | 1.5 ± 0.1 |
| This compound | Data not available for direct comparison |
| Full Synthetic Pheromone Blend | 2.1 ± 0.3 |
Experimental Protocols
1. Flight Tunnel Bioassay for Heliothis virescens
This protocol is used to assess the behavioral response of male moths to various pheromone blends in a controlled environment.
-
Apparatus: A wind tunnel (e.g., 2m x 1m x 1m) with controlled airflow (0.3 m/s), temperature (25±2°C), and humidity (60±10%). A single light source providing dim, red illumination is placed at the upwind end.
-
Insect Preparation: Male H. virescens moths, 2-3 days post-eclosion, are placed in individual cages and acclimated to the tunnel conditions for at least 30 minutes before the trial.
-
Pheromone Dispensing: The test blend is applied to a rubber septum or filter paper, which is then placed on a stand at the upwind end of the tunnel.
-
Procedure: A single male moth is released from its cage at the downwind end of the tunnel. The moth's flight path and behaviors are observed and recorded for a set period (e.g., 5 minutes).
-
Data Collection: The following behaviors are quantified:
-
Activation: Percentage of moths that initiate flight.
-
Upwind Flight: Percentage of activated moths that fly upwind towards the pheromone source.
-
Close-Range Orientation: Percentage of moths that fly within a certain distance (e.g., 10 cm) of the source.
-
Landing: Percentage of moths that land on or near the pheromone source.
-
2. Electroantennography (EAG)
EAG is a technique used to measure the overall electrical response of an insect's antenna to a volatile compound.
-
Insect Preparation: A male moth is restrained, and one antenna is excised. The antenna is then mounted between two electrodes.
-
Stimulus Delivery: A puff of air carrying a known concentration of the test compound (e.g., this compound or a synthetic blend) is delivered over the antenna.
-
Data Acquisition: The change in electrical potential across the antenna is recorded using an amplifier and data acquisition software. The amplitude of the depolarization is measured as the EAG response.
-
Analysis: The EAG responses to different compounds and concentrations are compared to determine the relative sensitivity of the antenna to each stimulus.
Signaling Pathways
The detection of aldehydes, including this compound, in insects is a complex process involving multiple olfactory receptor families and signaling cascades. Two primary pathways are believed to be involved:
-
Ionotropic Receptor (IR) Pathway: IRs are ligand-gated ion channels that are thought to be one of the ancestral families of chemoreceptors in insects. They are known to be involved in the detection of a variety of compounds, including some aldehydes. Upon binding of an aldehyde, the IR complex undergoes a conformational change, opening an ion channel and leading to the depolarization of the olfactory receptor neuron (ORN).
-
Odorant Receptor (OR) Pathway: ORs are a large and diverse family of G-protein coupled receptors. When an aldehyde binds to an OR, it can initiate a G-protein signaling cascade, leading to the production of second messengers and the opening of ion channels. Alternatively, some ORs, in complex with a co-receptor (Orco), can function directly as ligand-gated ion channels.
The following diagrams illustrate the proposed signaling pathways for aldehyde detection in insects.
Caption: Proposed olfactory signaling pathways for this compound.
Caption: Experimental workflow for comparing pheromone efficacy.
Conclusion
This compound is an integral component of the pheromone blend for certain insect species, contributing to the complexity and specificity of the chemical signal. However, for practical applications in pest monitoring and control, synthetic pheromone lures formulated with the optimal ratio of the most abundant and behaviorally active components have demonstrated superior performance in field conditions. Future research should focus on further elucidating the specific olfactory receptors and neural pathways involved in this compound perception. A deeper understanding of these mechanisms could pave the way for the development of novel and more potent synthetic attractants that incorporate the subtle yet important contributions of minor pheromone components like this compound.
Cross-Reactivity of Tetradecanal with Aldehyde Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Tetradecanal, a long-chain saturated fatty aldehyde, with other aldehyde receptors. The information is compiled from experimental data to assist in understanding its specificity and potential off-target effects.
Quantitative Data Summary
Quantitative data on the specific binding affinities and EC50 values of this compound across a wide range of aldehyde receptors is limited in publicly available research. However, studies on the OR37 family of olfactory receptors provide valuable insights into its neuronal activation profile.
Table 1: Neuronal Activation by this compound in Mouse Olfactory Bulb
| Receptor Glomerulus | Ligand | Mean Percentage of c-Fos-Positive Cells (± SEM) | Specificity Indication |
| OR37A | This compound | 38.7 ± 4.6% [1] | Significant activation |
| Tetradecanol | 26.0 ± 5.9%[1] | Lower activation than aldehyde | |
| Tetradecanoic acid | 9.3 ± 3.0%[1] | Minimal activation | |
| OR37B | This compound | Lower activation than OR37A (qualitative)[2] | Moderate activation |
| OR37C | This compound | Hardly any c-Fos-positive cells (qualitative)[2] | Minimal to no activation |
c-Fos is a marker for neuronal activation. The data indicates that this compound is a potent activator of the OR37A glomerulus, with a clear preference for the aldehyde functional group over its corresponding alcohol and carboxylic acid.[1]
While this compound activates OR37A and OR37B, research indicates a preferential tuning of the OR37 subfamily to aldehydes of varying chain lengths. OR37A responds preferentially to pentadecanal (C15), OR37B to hexadecanal (C16), and OR37C to heptadecanal (C17).[2][3] This suggests that while there is cross-reactivity, the receptor subtypes exhibit specificity for particular carbon chain lengths.
Olfactory Receptor Signaling Pathway
The majority of aldehyde receptors, particularly in the olfactory system, are G-protein coupled receptors (GPCRs). The binding of an odorant, such as this compound, initiates a signaling cascade that leads to neuronal depolarization.
Caption: Generalized signaling pathway for an olfactory receptor.
Cross-Reactivity Profile of Aldehyde Receptors
The olfactory system employs a combinatorial coding strategy to recognize a vast array of odorants. This means:
-
A single aldehyde, like this compound, may be recognized by multiple olfactory receptors.[4][5]
-
A single olfactory receptor can recognize multiple, structurally related aldehydes.[4][5]
Receptors can be broadly tuned, responding to a wide range of aldehydes, or narrowly tuned, responding to a very specific aldehyde or a small group of related aldehydes.[5] The data on the OR37 family suggests a degree of narrow tuning based on the carbon chain length of the aldehyde.[2]
Furthermore, some aldehyde-specific receptors may not recognize the aldehyde group directly but rather its hydrated form, the 1,1-geminal-diol, which exists in equilibrium in the aqueous environment of the nasal mucus.[6][7] This adds another layer of complexity to predicting cross-reactivity based on the aldehyde structure alone.
Caption: Differential tuning of OR37 receptors to aldehydes.
Experimental Protocols
In Vivo Neuronal Activation via c-Fos Immunohistochemistry
This method is used to identify neurons that have been activated by a specific stimulus, such as an odorant.
Protocol:
-
Animal Exposure: Mice (e.g., OR37A-IRES-tauLacZ transgenic mice) are exposed to the odorant (e.g., this compound) in a controlled environment for a defined period (e.g., 1 hour). Control animals are exposed to the solvent (e.g., mineral oil).
-
Perfusion and Tissue Preparation: Following a post-stimulation period (e.g., 1 hour) to allow for c-Fos protein expression, animals are anesthetized and perfused transcardially with a fixative solution (e.g., 4% paraformaldehyde). The olfactory bulbs are then dissected, post-fixed, and cryoprotected (e.g., in 30% sucrose).
-
Cryosectioning: The olfactory bulbs are sectioned using a cryostat (e.g., 14-16 µm sections).
-
Immunohistochemistry:
-
Sections are permeabilized (e.g., with Triton X-100) and blocked (e.g., with normal goat serum) to prevent non-specific antibody binding.
-
Sections are incubated with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos).
-
A fluorescently-labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to a fluorophore) is applied.
-
Cell nuclei are counterstained (e.g., with DAPI).
-
-
Imaging and Analysis: Sections are imaged using a fluorescence microscope. The number of c-Fos-positive cells immediately adjacent to identified glomeruli (e.g., OR37A-positive glomeruli) is counted. The percentage of activated cells is calculated relative to the total number of juxtaglomerular cells.[2][8]
Caption: Workflow for c-Fos immunohistochemistry.
In Vitro Calcium Imaging of Olfactory Sensory Neurons
This technique measures the increase in intracellular calcium concentration in isolated olfactory sensory neurons (OSNs) upon receptor activation.
Protocol:
-
OSN Isolation: Olfactory epithelium is dissected from rats or mice. The tissue is enzymatically treated (e.g., with papain and dispase) and mechanically dissociated to obtain a suspension of single OSNs.
-
Dye Loading: The isolated OSNs are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Perfusion and Stimulation: The cells are placed in a perfusion chamber on a fluorescence microscope. A baseline fluorescence is recorded, and then solutions containing different odorants (e.g., this compound at various concentrations) are perfused over the cells.
-
Fluorescence Measurement: The fluorescence intensity of the dye, which changes upon binding to calcium, is measured over time. An increase in fluorescence indicates an influx of calcium and therefore, neuronal activation.
-
Data Analysis: The change in fluorescence (ΔF) is normalized to the baseline fluorescence (F) to calculate the response magnitude (ΔF/F). Dose-response curves can be generated to determine EC50 values.[4][6]
Conclusion
The available evidence indicates that this compound can activate specific olfactory receptors, notably members of the OR37 family.[1] The cross-reactivity appears to be influenced by both the aldehyde functional group and the specific carbon chain length of the molecule.[1][2] While comprehensive quantitative data on this compound's interaction with a broad spectrum of aldehyde receptors is not yet available, the existing studies suggest a pattern of selective recognition rather than promiscuous activation. For drug development professionals, this highlights the importance of empirical testing against a panel of receptors to determine the precise cross-reactivity profile of any aldehyde-based therapeutic candidate. The combinatorial nature of olfactory perception suggests that even structurally similar aldehydes may have distinct receptor interaction profiles.[4]
References
- 1. This compound | 124-25-4 | Benchchem [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. A pharmacological profile of the aldehyde receptor repertoire in rat olfactory epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A pharmacological profile of the aldehyde receptor repertoire in rat olfactory epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aldehyde Recognition and Discrimination by Mammalian Odorant Receptors via Functional Group-Specific Hydration Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemists discover way nose perceives common class of odors | EurekAlert! [eurekalert.org]
- 8. academic.oup.com [academic.oup.com]
A Comparative Analysis of Tetradecanal and Dodecanal in Bacterial Bioluminescence
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tetradecanal (C14) and Dodecanal (C12), two long-chain aliphatic aldehydes, and their roles as substrates in bacterial bioluminescent systems. The information presented is collated from experimental data to assist researchers in selecting the appropriate aldehyde for their specific applications, whether for in vitro assays, reporter gene studies, or the development of novel biosensors.
Introduction to Aldehydes in Bacterial Bioluminescence
Bacterial bioluminescence is a fascinating natural phenomenon where light is produced through a chemical reaction catalyzed by the enzyme bacterial luciferase. This reaction involves the oxidation of a long-chain aliphatic aldehyde and a reduced flavin mononucleotide (FMNH2) by molecular oxygen. The general equation for this reaction is:
FMNH₂ + O₂ + RCHO → FMN + RCOOH + H₂O + Light (~490 nm)[1][2]
The "RCHO" in this equation represents a long-chain aliphatic aldehyde. While bacterial luciferases can utilize a range of aldehydes, typically with chain lengths from 8 to 16 carbons, the specific aldehyde used can significantly impact the kinetics and quantum yield of the reaction.[3][4] This guide focuses on a comparative analysis of two commonly used and studied aldehydes: this compound and Dodecanal.
Performance Comparison: this compound vs. Dodecanal
Experimental evidence strongly suggests that This compound is the natural and often more efficient substrate for bacterial bioluminescence, particularly in the well-studied luminous bacterium Vibrio harveyi.[5][6] The cellular machinery for recycling the resulting fatty acid back into an aldehyde demonstrates a clear specificity for the 14-carbon chain length.[5][6] However, Dodecanal also serves as a competent substrate in the bioluminescent reaction.
The following table summarizes the key performance differences based on available literature. It is important to note that direct side-by-side quantitative comparisons in a single study are not always available, and thus some of the presented data is a synthesis of findings across multiple studies.
| Parameter | This compound (C14) | Dodecanal (C12) | Significance |
| Natural Abundance & Specificity | Considered the natural aldehyde substrate in many luminous bacteria, with specific recycling pathways.[5][6] | Found in smaller quantities in luminous bacteria compared to C14 and C16 aldehydes.[6] | This compound is likely the evolutionarily optimized substrate for many bacterial systems. |
| Reaction Rate | Generally exhibits a higher reaction rate with luciferases from various bacterial species, especially Photobacterium.[6] | Effective, but typically results in a lower reaction rate compared to this compound. | For applications requiring rapid and high-intensity light output, this compound is often superior. |
| Light Emission Kinetics | The onset and decay of light emission are generally faster.[7] | The kinetics can vary, but may exhibit a slower onset and decay compared to this compound. | The choice of aldehyde can be used to modulate the duration of the light signal. |
| Quantum Yield | The relative quantum yield is influenced by aldehyde chain length, with C14 often being optimal.[4] | Generally exhibits a lower relative quantum yield compared to this compound. | This compound is more efficient at converting the chemical energy into light. |
| Bioluminescence Decay | The decay kinetics are complex and do not follow a simple exponential pattern.[8] | The decay kinetics are also non-exponential and are dependent on the aldehyde concentration.[8] | The complex decay kinetics need to be considered when modeling the reaction or using it for quantitative measurements. |
Experimental Protocols
The following is a generalized protocol for an in vitro bacterial luciferase assay designed to compare the efficacy of different aldehydes.
Objective:
To measure and compare the light output of the bacterial luciferase reaction using this compound and Dodecanal as substrates.
Materials:
-
Purified bacterial luciferase (e.g., from Vibrio harveyi)
-
Reduced Flavin Mononucleotide (FMNH₂)
-
Dithiothreitol (DTT) to maintain reducing conditions for FMNH₂
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
Ethanol (for dissolving aldehydes)
-
This compound
-
Dodecanal
-
Luminometer or a scintillation counter with single-photon counting mode
-
Cuvettes or microplate suitable for luminescence measurements
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of bacterial luciferase in phosphate buffer.
-
Prepare stock solutions of this compound and Dodecanal in ethanol.
-
Prepare a solution of FMNH₂ in phosphate buffer containing DTT immediately before use, and protect it from light.
-
-
Assay Execution:
-
In a luminometer cuvette, combine the phosphate buffer and the bacterial luciferase solution.
-
To initiate the reaction, inject the FMNH₂ solution into the cuvette.
-
Immediately following the injection of FMNH₂, inject the aldehyde solution (either this compound or Dodecanal).
-
Start the light measurement immediately after the injection of the aldehyde.
-
-
Data Acquisition:
-
Record the light intensity over time. The initial peak light intensity and the total light output (integrated over a specific time period) are key parameters.
-
Repeat the experiment for each aldehyde at various concentrations to determine kinetic parameters like Kₘ and Vₘₐₓ.
-
-
Data Analysis:
-
Plot light intensity versus time for both aldehydes.
-
Compare the peak light intensity and the total light output for this compound and Dodecanal.
-
If concentration-dependent data was collected, use a Lineweaver-Burk plot or non-linear regression to estimate Kₘ and Vₘₐₓ.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the bacterial bioluminescence reaction and a typical experimental workflow for comparing aldehyde substrates.
Caption: The reaction mechanism of bacterial bioluminescence.
Caption: Experimental workflow for comparing aldehyde substrates.
Conclusion
References
- 1. Luciferase - Wikipedia [en.wikipedia.org]
- 2. Bacterial luciferase: Molecular mechanisms and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Bacterial Bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. THE INFLUENCE OF ALDEHYDE CHAIN LENGTH UPON THE RELATIVE QUANTUM YIELD OF THE BIOLUMINESCENT REACTION OF ACHROMOBACTER FISCHERI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence for this compound as the natural aldehyde in bacterial bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Bioluminescence decay kinetics in the reaction of bacterial luciferase with different aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Purity of Commercially Available Tetradecanal: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to the accuracy, reproducibility, and safety of their work. Tetradecanal (also known as myristaldehyde), a C14 fatty aldehyde, is utilized in various research applications, including as a fragrance component, in the synthesis of surfactants, and in studies of lipid metabolism. The presence of impurities can significantly impact experimental outcomes. This guide provides an objective comparison of commercially available this compound, supported by experimental data and detailed analytical protocols for purity assessment.
Comparison of Commercial this compound Purity
The purity of commercially available this compound can vary between suppliers and grades. Gas Chromatography with Flame Ionization Detection (GC-FID) is the most common method cited by suppliers for purity determination. A summary of typical purity specifications from various suppliers is presented below.
Table 1: Comparison of Purity Specifications for Commercial this compound
| Supplier/Brand | Stated Purity (by GC) | Common Impurities Noted/Expected |
| Supplier A | ≥ 96% | Not specified; likely other fatty aldehydes/alcohols. |
| Supplier B | >96.0% | Not specified; likely other fatty aldehydes/alcohols. |
| Supplier C | 98% | Not specified; likely other fatty aldehydes/alcohols. |
| Supplier D | 95% | Not specified; likely other fatty aldehydes/alcohols. |
| LGC Standards | 95% | Not specified; CoA indicates analysis by NMR, Elemental Analysis, and MS.[1] |
Note: It is crucial to obtain a Certificate of Analysis (CoA) for each specific lot of this compound, as purity can vary between batches.
Common impurities in commercially produced this compound, which is often synthesized by the oxidation of 1-tetradecanol, can include:
-
Other long-chain fatty aldehydes: Dodecanal (C12) and Hexadecanal (C16) may be present due to impurities in the fatty alcohol starting material.
-
1-Tetradecanol: The corresponding fatty alcohol may be present due to incomplete oxidation.
-
Tetradecanoic acid: The corresponding carboxylic acid can be formed by the over-oxidation of this compound.[2]
Analytical Workflow for Purity Assessment
A systematic approach is necessary to accurately determine the purity of a commercial sample of this compound. The following diagram illustrates a logical workflow for this process.
Caption: Workflow for the comprehensive purity assessment of commercial this compound.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to be a starting point and may require optimization based on the specific instrumentation and sample characteristics.
Purity Determination by Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is the primary technique for quantifying the purity of this compound.
a. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in and dilute to the mark with a suitable solvent such as hexane or ethyl acetate.
-
Mix thoroughly to ensure a homogenous solution.
b. GC-FID Conditions:
| Parameter | Value |
| Column | Capillary column suitable for fatty acid/aldehyde analysis (e.g., Agilent HP-88, 100 m x 0.25 mm x 0.20 µm or similar polar phase column). |
| Carrier Gas | Helium at a constant flow rate of approximately 1.5 mL/min. |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Temperature Program | Initial temperature of 120 °C, hold for 2 minutes, then ramp at 5 °C/min to 240 °C, and hold for 10 minutes. |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 40 mL/min |
| Air Flow | 450 mL/min |
| Makeup Gas (Helium) | 30 mL/min |
c. Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound as the percentage of the area of the main peak relative to the total area of all peaks (Area % method).
-
For higher accuracy, a certified reference standard of this compound should be used to create a calibration curve.
Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is used to identify the chemical structure of any impurities present in the sample.
a. Sample Preparation:
-
Follow the same procedure as for GC-FID analysis.
b. GC-MS Conditions:
-
Use the same GC conditions (column, temperature program, etc.) as for the GC-FID analysis to allow for retention time matching.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 250 °C.
-
c. Data Analysis:
-
Obtain the mass spectrum for each impurity peak.
-
Compare the obtained mass spectra with a reference library (e.g., NIST) to tentatively identify the impurities.
-
Confirmation of impurity identity should be performed by analyzing authentic standards of the suspected impurities under the same GC-MS conditions.
Confirmatory Purity Analysis by HPLC-UV after DNPH Derivatization
This method provides an orthogonal technique for quantifying this compound, which can be particularly useful if the sample contains non-volatile impurities.
a. Sample and Standard Preparation (Derivatization):
-
DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile containing a small amount of acid (e.g., 1% phosphoric acid).
-
Sample Derivatization: In a vial, mix a known concentration of the this compound sample (dissolved in acetonitrile) with an excess of the DNPH reagent.
-
Standard Derivatization: Prepare a series of calibration standards by derivatizing known concentrations of a high-purity this compound reference standard with the DNPH reagent.
-
Allow the reactions to proceed at room temperature for at least one hour, protected from light.
b. HPLC-UV Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). |
| Mobile Phase | A gradient of acetonitrile and water. For example: Start with 60% acetonitrile, ramp to 90% acetonitrile over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 360 nm |
| Injection Volume | 10 µL |
c. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound-DNPH derivative versus the concentration of the derivatized standards.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
By employing these analytical techniques and following a structured workflow, researchers can confidently assess the purity of their commercially sourced this compound, ensuring the integrity and reliability of their experimental results.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Tetradecanal
For researchers, scientists, and drug development professionals, ensuring laboratory safety and environmental protection is paramount. The proper disposal of chemical reagents like tetradecanal is a critical component of this responsibility. this compound, a long-chain aldehyde, is classified as a substance that causes skin and serious eye irritation.[1][2] Adherence to strict disposal protocols is therefore mandatory to mitigate risks and ensure a safe working environment.
This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound waste.
Immediate Safety Protocols and Handling
Before initiating any disposal procedure, it is essential to handle this compound in a well-ventilated area and wear the appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact.[1]
Key Safety and Hazard Information for this compound:
| Parameter | Information |
| GHS Hazard Statements | H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2] |
| GHS Precautionary Statements | P264: Wash hands and any exposed skin thoroughly after handling.[1][2] P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1][2] P302+P352: IF ON SKIN: Wash with plenty of water.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P332+P317: If skin irritation occurs: Get medical help.[1] P362+P364: Take off contaminated clothing and wash it before reuse.[1] |
| Recommended Personal Protective Equipment (PPE) | Tightly fitting safety goggles with side-shields, chemical-impermeable gloves, and protective clothing are necessary.[1] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1] |
| Incompatible Materials | Information on specific incompatible materials was not found in the provided search results. However, as a general precaution for aldehydes, contact with strong oxidizing agents, strong bases, and strong reducing agents should be avoided. |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from foodstuff containers and incompatible materials.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be discharged into drains or the environment.[1]
-
Containment: Collect waste this compound in a suitable, properly sealed, and clearly labeled container. Ensure the container is compatible with the chemical.
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include the chemical name "this compound." The label must be legible and securely attached.
-
Storage of Waste: Store the sealed waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials. The storage area should have secondary containment to manage any potential leaks.
-
Arrange for Professional Disposal: Contact a licensed hazardous waste disposal company to arrange for the collection and disposal of the this compound waste. Adhere to all local, state, and federal regulations regarding hazardous waste disposal.[3]
-
Decontamination of Empty Containers: Empty containers should be triple-rinsed (or equivalent) before being offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if permitted by local regulations.[1] Combustible packaging materials may be incinerated under controlled conditions with flue gas scrubbing.[1]
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure the Area: Evacuate personnel from the immediate spill area and ensure adequate ventilation.[1] Remove all sources of ignition and use non-sparking tools.[1]
-
Personal Protection: Wear the appropriate PPE, including chemical-impermeable gloves, safety goggles, and protective clothing, before attempting to clean up the spill.[1]
-
Containment and Cleanup: Prevent further leakage or spillage if it is safe to do so.[1] Collect the spilled material and place it into a suitable, closed container for disposal.[1] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]
-
Environmental Precautions: Do not let the chemical enter drains, as discharge into the environment must be avoided.[1]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Tetradecanal
Essential Safety and Handling Guide for Tetradecanal
This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of this compound (also known as Myristaldehyde) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure a safe working environment and minimize risks.
I. Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent skin and eye contact, as well as inhalation.
A. Eye and Face Protection:
-
Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.
B. Skin Protection:
-
Gloves: Handle with chemical-impermeable gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use and wash hands after handling.
-
Clothing: Wear a lab coat or fire/flame-resistant and impervious clothing. Ensure that skin is not exposed.
C. Respiratory Protection:
-
Work in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.
II. Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is critical for maintaining the integrity of this compound and ensuring laboratory safety.
A. Handling:
-
Ensure adequate ventilation in the handling area.
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent ignition.[1]
-
Prevent fire caused by electrostatic discharge.[1]
B. Storage:
-
Store in a tightly closed container.[1]
-
Keep the container in a dry, cool, and well-ventilated place.[1]
-
Store away from incompatible materials and foodstuff containers.[1]
III. Quantitative Data Summary
The following table summarizes key quantitative safety and physical property data for this compound.
| Property | Value |
| Flash Point | 110 °C (230 °F)[1] |
| Melting Point | 22 - 24 °C[2][3] |
| Boiling Point | 165 - 167 °C / 24 mmHg[2][3] |
| Oral LD50 (Rat) | > 50 g/kg[4][5] |
| Dermal LD50 (Rabbit) | > 10,000 mg/kg[1] |
IV. Emergency Procedures
In the event of an emergency, follow these procedures promptly.
A. First-Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a doctor if irritation persists.[1]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[1]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
B. Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1]
C. Accidental Release Measures (Spills):
-
Evacuate personnel to a safe area.
-
Ensure adequate ventilation.
-
Remove all sources of ignition.[1]
-
Use personal protective equipment, including chemical-impermeable gloves.[1]
-
For solid spills, dampen the material with a suitable solvent (e.g., acetone) to avoid dust formation and transfer to a suitable container for disposal.
-
Prevent the spill from entering drains or waterways.[1]
V. Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
A. Waste Material Disposal:
-
Dispose of this compound by sending it to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]
-
Do not discharge into sewer systems.[1]
B. Contaminated Packaging:
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1]
-
Alternatively, puncture the packaging to make it unusable for other purposes and dispose of it in a sanitary landfill.[1]
-
Combustible packaging materials can be disposed of through controlled incineration with flue gas scrubbing.[1]
Visual Workflow and logical Diagrams
To further clarify the procedures, the following diagrams illustrate the safe handling workflow and emergency response for a this compound spill.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
